molecular formula C14H9N5O8 B15600194 2-NP-Dnsah-13C6

2-NP-Dnsah-13C6

货号: B15600194
分子量: 381.21 g/mol
InChI 键: RJVSBJVXQBNDRV-XVQSIKJFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-NP-Dnsah-13C6 is a useful research compound. Its molecular formula is C14H9N5O8 and its molecular weight is 381.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C14H9N5O8

分子量

381.21 g/mol

IUPAC 名称

2-hydroxy-3,5-dinitro-N-[(E)-(2-nitrophenyl)methylideneamino](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxamide

InChI

InChI=1S/C14H9N5O8/c20-13-10(5-9(17(22)23)6-12(13)19(26)27)14(21)16-15-7-8-3-1-2-4-11(8)18(24)25/h1-7,20H,(H,16,21)/b15-7+/i5+1,6+1,9+1,10+1,12+1,13+1

InChI 键

RJVSBJVXQBNDRV-XVQSIKJFSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-NP-Dnsah-13C6: An Internal Standard for Nitrofuran Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-NP-Dnsah-13C6 is a high-purity, stable isotope-labeled internal standard essential for the accurate quantification of nitrofuran metabolites in various biological and environmental matrices.[1][2] Nitrofuran antibiotics are banned for use in food-producing animals in many countries due to concerns about their potential carcinogenic and mutagenic effects on human health. Regulatory bodies worldwide, therefore, mandate sensitive and reliable methods for the detection of their residues.

Nitrofuran parent compounds have a very short half-life in vivo and are rapidly metabolized to tissue-bound metabolites. The detection of these stable metabolites serves as an indicator of the illegal use of nitrofuran antibiotics. The primary nitrofuran metabolites of regulatory concern include 3-amino-2-oxazolidinone (B196048) (AOZ), 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), semicarbazide (B1199961) (SEM), and 1-aminohydantoin (B1197227) (AHD).

Direct analysis of these metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is challenging due to their low molecular weight and poor ionization efficiency.[1] To overcome these limitations, a derivatization step is employed using 2-nitrobenzaldehyde (B1664092) (2-NBA) to form more stable and readily ionizable 2-nitrophenyl (2-NP) derivatives. This compound is the carbon-13 labeled analogue of the derivative of 3,5-dinitrosalicylic acid hydrazide (DNSAH), a metabolite of the nitrofuran drug nifursol. It serves as an ideal internal standard in this analytical workflow, compensating for matrix effects and variations in sample preparation and instrument response.[3]

Core Applications

The primary application of this compound is as an internal standard in quantitative analytical methods for nitrofuran metabolites.[2] Its use is critical in:

  • Food Safety and Residue Control: Ensuring compliance with regulatory limits for nitrofuran residues in food products of animal origin, such as meat, poultry, seafood, and honey.[4][5]

  • Pharmaceutical Research: In metabolism studies to trace and quantify the biotransformation of nitrofuran-based drugs.[2][6]

  • Method Development and Validation: To establish the accuracy, precision, and robustness of analytical methods for nitrofuran metabolite detection.[2][6]

Physicochemical Properties

PropertyValue
Chemical Name This compound
Molecular Formula C8[13C]6H9N5O8
Isotopic Enrichment Carbon-13 (13C)
Purity High purity, suitable for use as a reference standard
Formulation Typically supplied as a solid or in solution (e.g., acetonitrile (B52724) or methanol)

Experimental Protocol: Quantification of Nitrofuran Metabolites using this compound and LC-MS/MS

This protocol outlines a general procedure for the analysis of nitrofuran metabolites in a tissue sample. It is essential to note that specific parameters may require optimization based on the matrix and the analytical instrumentation used.

Sample Preparation and Hydrolysis
  • Weigh 1.0 ± 0.1 g of homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add an appropriate volume of the this compound internal standard solution.

  • Add 5 mL of 0.1 M HCl.

  • Vortex the sample for 1 minute to ensure thorough mixing.

Derivatization
  • Add 200 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO to the sample.

  • Incubate the sample at 37 °C for 16 hours (overnight) to allow for the simultaneous hydrolysis of tissue-bound metabolites and derivatization with 2-NBA.[7]

Extraction
  • Cool the sample to room temperature.

  • Neutralize the sample by adding 5 mL of 0.2 M K2HPO4 buffer (pH 7.4).

  • Add 10 mL of ethyl acetate (B1210297) and vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper ethyl acetate layer to a clean tube.

  • Repeat the extraction step with another 10 mL of ethyl acetate and combine the extracts.

Evaporation and Reconstitution
  • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried residue in 1 mL of the mobile phase (e.g., 50:50 methanol:water).

  • Vortex for 30 seconds and filter through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient: A suitable gradient to achieve separation of the derivatized metabolites.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (analyte dependent).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for each derivatized nitrofuran metabolite and the this compound internal standard.

Quantitative Data and Method Validation

The use of this compound allows for the construction of a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The following tables represent typical quantitative data obtained during method validation.

Table 1: Calibration Curve Parameters
AnalyteCalibration Range (µg/kg)
NP-AOZ0.1 - 10> 0.99
NP-AMOZ0.1 - 10> 0.99
NP-SEM0.1 - 10> 0.99
NP-AHD0.1 - 10> 0.99
Table 2: Accuracy and Precision
AnalyteSpiked Level (µg/kg)Mean Recovery (%)RSD (%)
NP-AOZ0.595.24.8
1.098.13.5
5.0101.52.1
NP-AMOZ0.592.85.2
1.096.54.1
5.099.82.8
NP-SEM0.590.56.1
1.094.24.9
5.098.73.2
NP-AHD0.593.15.5
1.097.34.3
5.0100.22.5
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
AnalyteLOD (µg/kg)LOQ (µg/kg)
NP-AOZ0.050.1
NP-AMOZ0.050.1
NP-SEM0.050.1
NP-AHD0.050.1

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_final_prep Final Preparation cluster_analysis Analysis start 1. Homogenized Tissue Sample weigh 2. Weigh 1g of Sample start->weigh add_is 3. Add this compound Internal Standard weigh->add_is add_hcl 4. Add 0.1M HCl add_is->add_hcl vortex1 5. Vortex add_hcl->vortex1 add_nba 6. Add 2-Nitrobenzaldehyde (2-NBA) vortex1->add_nba Hydrolysis & Derivatization Start incubate 7. Incubate at 37°C for 16h add_nba->incubate neutralize 8. Neutralize with K2HPO4 Buffer incubate->neutralize add_ethyl_acetate 9. Add Ethyl Acetate neutralize->add_ethyl_acetate vortex2 10. Vortex add_ethyl_acetate->vortex2 centrifuge 11. Centrifuge vortex2->centrifuge collect_supernatant 12. Collect Supernatant (Repeat) centrifuge->collect_supernatant evaporate 13. Evaporate to Dryness collect_supernatant->evaporate reconstitute 14. Reconstitute in Mobile Phase evaporate->reconstitute filter 15. Filter into Vial reconstitute->filter lcms 16. LC-MS/MS Analysis filter->lcms

Workflow for Nitrofuran Metabolite Analysis.

Conclusion

This compound is an indispensable tool for the reliable quantification of nitrofuran metabolites. Its use as an internal standard in conjunction with derivatization and LC-MS/MS analysis provides a robust and sensitive method to ensure food safety and support pharmaceutical research. The detailed experimental protocol and expected quantitative data presented in this guide serve as a valuable resource for researchers and analytical scientists working in this field. The high purity and stable isotopic labeling of this compound contribute significantly to the accuracy and reproducibility of analytical results, enabling laboratories to meet stringent regulatory requirements and ensure data integrity.[2]

References

An In-depth Technical Guide to 2-NP-Dnsah-13C6: An Internal Standard for Nitrofuran Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-NP-Dnsah-13C6, a critical internal standard used in the food safety and pharmaceutical industries. The document is intended for researchers, analytical scientists, and drug development professionals who are involved in the quantitative analysis of nitrofuran antibiotic residues.

Introduction

This compound is a high-purity, stable isotope-labeled chemical compound used as an internal standard for the sensitive and accurate quantification of the nifursol (B1678867) metabolite, 3,5-dinitrosalicylic acid hydrazide (DNSAH), via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Nitrofuran antibiotics are banned for use in food-producing animals in many countries due to concerns about their carcinogenicity. Regulatory bodies, therefore, require highly sensitive methods to monitor for their illegal use. As nitrofurans themselves are rapidly metabolized, the detection of their tissue-bound metabolites is the primary means of surveillance.[2]

This compound is the product of a derivatization reaction between 3,5-dinitrosalicylic acid hydrazide (DNSAH) and 13C-labeled 2-nitrobenzaldehyde (B1664092) (2-NP). The full chemical name is 3,5-Dinitrosalicylic acid (2-nitrobenzyliden)hydrazide-13C6. The six carbon-13 isotopes are located on the benzene (B151609) ring of the 2-nitrobenzaldehyde moiety, providing a distinct mass shift for clear differentiation from the native compound in mass spectrometry analysis.[3][4]

Chemical Structure and Properties

The chemical structure of this compound is formed through the condensation reaction between the hydrazide group of DNSAH and the aldehyde group of 2-nitrobenzaldehyde. The stable isotope labeling is confined to the 2-nitrobenzaldehyde portion of the molecule.

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for the unlabeled 2-NP-Dnsah and its precursor DNSAH are summarized below.

PropertyValue (2-NP-Dnsah)Value (DNSAH)Reference
CAS Number 851368-01-9955-07-7[5][6]
Molecular Formula C14H9N5O8C7H6N4O6[6][7]
Molar Mass 375.25 g/mol 242.15 g/mol [6][7]
Purity (HPLC) ≥ 98 %Not specified[7]
Appearance Yellow powderYellow/Orange solid[7]

Application in Analytical Workflows

This compound serves as an internal standard in methods for detecting nitrofuran metabolites in complex matrices like animal tissues, eggs, and honey. Its role is to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification.

Derivatization Reaction

The core of the analytical method is the derivatization of the target metabolite (DNSAH) with 2-nitrobenzaldehyde. In a typical assay, the stable isotope-labeled internal standard (this compound) is spiked into the sample alongside the derivatizing agent (unlabeled 2-nitrobenzaldehyde). The derivatization makes the small, polar metabolite amenable to reverse-phase liquid chromatography and enhances its ionization efficiency for mass spectrometry.

derivatization_reaction DNSAH DNSAH (Metabolite) Reaction Acid Hydrolysis & Condensation Reaction (e.g., HCl, 37°C, overnight) DNSAH->Reaction NP_13C6 ¹³C₆-2-Nitrobenzaldehyde (Derivatizing Agent) NP_13C6->Reaction Product 2-NP-Dnsah-¹³C₆ (Derivatized Internal Standard) Reaction->Product H2O H₂O Reaction->H2O

Caption: Derivatization of DNSAH with labeled 2-nitrobenzaldehyde.

Experimental Protocol: Quantification of Nitrofuran Metabolites

The following is a generalized protocol for the analysis of nitrofuran metabolites in animal tissue, incorporating this compound as an internal standard.

Reagents and Materials
  • Homogenized tissue sample

  • This compound internal standard solution

  • 2-nitrobenzaldehyde (derivatizing agent) solution in DMSO

  • Hydrochloric acid (e.g., 0.1 M - 1 M)

  • Buffer solution (e.g., 0.1 M Potassium Phosphate)

  • Base for neutralization (e.g., NaOH)

  • Ethyl acetate (B1210297) (extraction solvent)

  • Methanol and water (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (optional)

Procedure
  • Sample Preparation:

    • Weigh approximately 1-2 g of homogenized tissue into a centrifuge tube.[8]

    • Spike the sample with a known amount of the this compound internal standard solution.

  • Hydrolysis and Derivatization:

    • Add deionized water, hydrochloric acid, and the 2-nitrobenzaldehyde solution to the tube.[8]

    • Vortex the mixture thoroughly.

    • Incubate the sample, typically overnight (approx. 16 hours) at 37°C, to allow for the release of bound metabolites and subsequent derivatization.[4][8][9]

  • Extraction:

    • Cool the sample to room temperature.

    • Neutralize the mixture to approximately pH 7 by adding potassium phosphate (B84403) buffer and sodium hydroxide.[8][9]

    • Add ethyl acetate, vortex vigorously, and centrifuge to separate the organic and aqueous layers.[8]

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction with a second volume of ethyl acetate and combine the organic layers.

  • Evaporation and Reconstitution:

    • Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-60°C).[8]

    • Reconstitute the dried residue in a specific volume of a suitable solvent mixture (e.g., methanol/water).[9]

  • LC-MS/MS Analysis:

    • Filter the reconstituted sample through a syringe filter (e.g., 0.45 µm) into an autosampler vial.

    • Inject the sample into the LC-MS/MS system for analysis.

Experimental Workflow Diagram

experimental_workflow start Start: Homogenized Tissue Sample spike Spike with 2-NP-Dnsah-¹³C₆ IS start->spike add_reagents Add HCl and 2-Nitrobenzaldehyde spike->add_reagents incubate Incubate (37°C, ~16h) add_reagents->incubate neutralize Neutralize to pH 7 incubate->neutralize extract Liquid-Liquid Extraction (Ethyl Acetate) neutralize->extract separate Centrifuge and Collect Organic Layer extract->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Methanol/Water evaporate->reconstitute filter Filter (0.45 µm) reconstitute->filter analyze LC-MS/MS Analysis filter->analyze end End: Quantify DNSAH analyze->end

Caption: General workflow for nitrofuran metabolite analysis.

Analytical Data

The primary method for the detection and quantification of this compound and its unlabeled analogue is LC-MS/MS, typically operated in the Multiple Reaction Monitoring (MRM) mode.

LC-MS/MS Parameters

The table below provides typical MRM parameters for related unlabeled nitrofuran metabolite derivatives. The precursor ion (Q1) for this compound would be expected to have a mass-to-charge ratio (m/z) of approximately 382.2 (375.25 + 6 Da for the 13C6 labeling), assuming a protonated molecule [M+H]+. The product ions (Q3) would depend on the fragmentation pattern.

Analyte (Unlabeled Derivative)Precursor Ion (Q1 m/z)Product Ion (Q3 m/z)Cone Voltage (V)Collision Energy (V)Reference
NP-AOZ 2361342812
NP-AMOZ 3352912812
NP-AHD 249178Not specifiedNot specified
NP-SC 2091922510

Note: Optimal parameters are instrument-dependent and require empirical determination.

Conclusion

This compound is an indispensable tool for the reliable quantification of the nifursol metabolite DNSAH in complex biological matrices. Its use as an internal standard, integrated into a robust analytical workflow involving acid hydrolysis, derivatization, and LC-MS/MS analysis, enables laboratories to meet stringent regulatory requirements for food safety. The detailed protocols and data presented in this guide offer a solid foundation for the implementation and validation of methods for nitrofuran residue surveillance.

References

An In-depth Technical Guide to the Synthesis of 2-NP-DNSAH-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical guide for the synthesis of 2-NP-DNSAH-¹³C₆, an isotopically labeled analytical standard. The synthesis involves a multi-step process, including the preparation of ¹³C₆-labeled 2-nitrophenylhydrazine (B1229437) and 3,5-dinitrosalicylaldehyde (B1217618), followed by their condensation to form the final product. This document outlines the synthetic pathway, experimental protocols, and relevant data.

Introduction

2-NP-DNSAH-¹³C₆ is a high-purity, stable isotope-labeled reference standard essential for quantitative analysis in complex matrices using mass spectrometry-based methods like LC-MS/MS and GC-MS.[1] The "2-NP" in its name refers to a 2-nitrophenyl group, and "DNSAH" is an abbreviation for 3,5-dinitrosalicylaldehyde hydrazone. The "-¹³C₆" designation indicates that the six carbon atoms of the phenyl ring in the 2-nitrophenyl moiety are Carbon-13 isotopes. Such labeled compounds are critical for use as internal standards in pharmacokinetic studies, metabolic research, and residue analysis, ensuring accuracy and precision in quantification.[1][2]

This guide provides a plausible and detailed synthetic route to 2-NP-DNSAH-¹³C₆, based on established chemical reactions for the synthesis of its precursors and analogous hydrazone formation.

Synthetic Pathway Overview

The synthesis of 2-NP-DNSAH-¹³C₆ can be logically divided into three main stages:

  • Stage 1: Synthesis of ¹³C₆-labeled 2-Nitrophenylhydrazine. This synthesis commences with a commercially available ¹³C₆-labeled starting material, such as ¹³C₆-phenol.

  • Stage 2: Synthesis of 3,5-Dinitrosalicylaldehyde. This intermediate is prepared from salicylic (B10762653) acid through a nitration reaction.

  • Stage 3: Condensation to form 2-NP-DNSAH-¹³C₆. The final product is obtained by the condensation of the two synthesized intermediates.

The overall synthetic workflow is depicted in the following diagram:

Figure 1: Overall synthetic workflow for 2-NP-DNSAH-¹³C₆.

Experimental Protocols and Data

Stage 1: Synthesis of ¹³C₆-2-Nitrophenylhydrazine

The synthesis of the isotopically labeled nitrophenylhydrazine (B1144169) intermediate is a multi-step process starting from ¹³C₆-phenol.

3.1.1. Synthesis Pathway

Stage1_Pathway Phenol ¹³C₆-Phenol Aniline ¹³C₆-Aniline Phenol->Aniline High-Pressure Amination (NH₃, Catalyst) Nitroaniline ¹³C₆-2-Nitroaniline Aniline->Nitroaniline Nitration (H₂SO₄, HNO₃) Diazonium ¹³C₆-2-Nitrophenyldiazonium Chloride Nitroaniline->Diazonium Diazotization (NaNO₂, HCl) Hydrazine (B178648) ¹³C₆-2-Nitrophenylhydrazine Diazonium->Hydrazine Reduction (Na₂SO₃ or SnCl₂)

Figure 2: Synthetic pathway for ¹³C₆-2-Nitrophenylhydrazine.

3.1.2. Experimental Procedures

  • Step 1: Amination of ¹³C₆-Phenol to ¹³C₆-Aniline

    • Protocol: ¹³C₆-Phenol is subjected to high-pressure amination in the presence of a catalyst (e.g., silica-alumina) and ammonia (B1221849) at elevated temperatures (300-450°C).

    • Note: This industrial-scale process can be adapted for laboratory synthesis using specialized high-pressure reactors. Alternatively, multi-step laboratory methods can be employed, though potentially with lower yields.

  • Step 2: Nitration of ¹³C₆-Aniline to ¹³C₆-2-Nitroaniline

    • Protocol: ¹³C₆-Aniline is first protected by acetylation to form acetanilide (B955). The acetanilide is then nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0-10°C). The resulting nitroacetanilide is subsequently hydrolyzed with an acid or base to yield ¹³C₆-2-nitroaniline.

    • Quantitative Data (Analogous Reaction): Typical yields for the nitration of acetanilide range from 50-60% for the ortho-isomer.

  • Step 3: Diazotization of ¹³C₆-2-Nitroaniline

    • Protocol: ¹³C₆-2-Nitroaniline is dissolved in a cold aqueous solution of hydrochloric acid. A solution of sodium nitrite (B80452) in water is added dropwise while maintaining the temperature below 5°C. The formation of the diazonium salt is typically monitored by testing for the absence of nitrous acid.

  • Step 4: Reduction to ¹³C₆-2-Nitrophenylhydrazine

    • Protocol: The cold diazonium salt solution is added to a solution of a reducing agent, such as sodium sulfite (B76179) or stannous chloride, in hydrochloric acid. The resulting hydrazine derivative precipitates and can be collected by filtration.

    • Quantitative Data (Analogous Reaction): Yields for the reduction of diazonium salts to hydrazines can vary but are often in the range of 60-80%.

3.1.3. Summary of Reagents and Conditions for Stage 1

StepStarting MaterialReagentsKey ConditionsProduct
1¹³C₆-PhenolAmmonia, CatalystHigh Pressure, High Temperature¹³C₆-Aniline
2¹³C₆-AnilineAcetic Anhydride, HNO₃, H₂SO₄0-10°C¹³C₆-2-Nitroaniline
3¹³C₆-2-NitroanilineNaNO₂, HCl< 5°C¹³C₆-2-Nitrophenyldiazonium Chloride
4¹³C₆-2-Nitrophenyldiazonium ChlorideNa₂SO₃ or SnCl₂, HClCold¹³C₆-2-Nitrophenylhydrazine
Stage 2: Synthesis of 3,5-Dinitrosalicylaldehyde

3.2.1. Synthesis Pathway

Stage2_Pathway SalicylicAcid Salicylic Acid DNSA 3,5-Dinitrosalicylic Acid SalicylicAcid->DNSA Nitration (HNO₃, H₂SO₄) DNSA_Aldehyde 3,5-Dinitrosalicylaldehyde DNSA->DNSA_Aldehyde Reduction of Carboxylic Acid (e.g., via acid chloride and Rosenmund reduction)

Figure 3: Synthetic pathway for 3,5-Dinitrosalicylaldehyde.

3.2.2. Experimental Procedures

  • Step 1: Nitration of Salicylic Acid

    • Protocol: Salicylic acid is slowly added to a cold mixture of fuming nitric acid and concentrated sulfuric acid. The reaction temperature is carefully controlled to prevent runaway reactions. After the addition is complete, the mixture is allowed to react and then poured onto ice to precipitate the 3,5-dinitrosalicylic acid.[3][4][5]

    • Quantitative Data (Analogous Reaction): Yields for the nitration of salicylic acid are typically high, often exceeding 80%.

  • Step 2: Reduction to 3,5-Dinitrosalicylaldehyde

    • Protocol: The carboxylic acid group of 3,5-dinitrosalicylic acid is selectively reduced to an aldehyde. This can be achieved through a multi-step process, for example, by first converting the carboxylic acid to an acid chloride using thionyl chloride, followed by a Rosenmund reduction using hydrogen gas and a poisoned palladium catalyst (e.g., Pd/BaSO₄ with quinoline-sulfur).

    • Note: Direct reduction methods may also be applicable but require careful selection of reagents to avoid reduction of the nitro groups.

3.2.3. Summary of Reagents and Conditions for Stage 2

StepStarting MaterialReagentsKey ConditionsProduct
1Salicylic AcidFuming HNO₃, H₂SO₄Cold3,5-Dinitrosalicylic Acid
23,5-Dinitrosalicylic Acid1. SOCl₂ 2. H₂, Pd/BaSO₄, Quinoline-SStepwise reaction3,5-Dinitrosalicylaldehyde
Stage 3: Condensation to form 2-NP-DNSAH-¹³C₆

3.3.1. Reaction Scheme

Stage3_Reaction Condensation (Acid Catalyst, e.g., Acetic Acid in Ethanol) Hydrazine ¹³C₆-2-Nitrophenylhydrazine Product 2-NP-DNSAH-¹³C₆ Hydrazine->Product Aldehyde 3,5-Dinitrosalicylaldehyde Aldehyde->Product

Figure 4: Condensation reaction to form the final product.

3.3.2. Experimental Protocol

  • Protocol: Equimolar amounts of ¹³C₆-2-nitrophenylhydrazine and 3,5-dinitrosalicylaldehyde are dissolved in a suitable solvent, such as ethanol. A catalytic amount of a weak acid, like acetic acid, is added to the mixture. The reaction is typically stirred at room temperature or gently heated to facilitate the condensation reaction. The formation of the hydrazone product, which is often a colored precipitate, can be monitored by thin-layer chromatography (TLC). The product is then isolated by filtration, washed with a cold solvent to remove unreacted starting materials, and dried.

  • Quantitative Data (Analogous Reaction): Hydrazone formation reactions are generally high-yielding, with reported yields often in the range of 70-95%.

3.3.3. Summary of Reagents and Conditions for Stage 3

Starting MaterialsReagentsKey ConditionsProduct
¹³C₆-2-Nitrophenylhydrazine, 3,5-DinitrosalicylaldehydeEthanol (solvent), Acetic Acid (catalyst)Room Temperature or Gentle Heating2-NP-DNSAH-¹³C₆

Characterization

The final product, 2-NP-DNSAH-¹³C₆, and all intermediates should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹³C NMR spectrum will show characteristic signals for the isotopically labeled carbon atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the labeled compound and, consequently, the successful incorporation of the ¹³C atoms.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H, C=N, and NO₂ groups.

Conclusion

The synthesis of 2-NP-DNSAH-¹³C₆ is a challenging but achievable multi-step process. This guide provides a comprehensive overview of a viable synthetic route, including detailed experimental considerations and expected outcomes based on established chemical principles. The successful synthesis of this isotopically labeled standard will provide researchers in various scientific disciplines with a valuable tool for accurate and reliable quantification of the corresponding unlabeled analyte. Careful execution of each synthetic step and thorough characterization of the intermediates and final product are paramount to obtaining a high-purity reference standard.

References

Technical Guide: 2-NP-Dnsah-13C6 for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 2-NP-Dnsah-13C6, a critical analytical standard. It details its primary application in the sensitive detection of nitrofuran residues in various matrices and provides a comprehensive experimental protocol for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Core Physical and Chemical Properties

This compound, also known by its IUPAC name (E)-2-hydroxy-3,5-dinitro-N'-(2-nitrobenzylidene)benzohydrazide-1,2,3,4,5,6-13C6, is a stable isotope-labeled internal standard.[1][2] It is specifically designed for use in analytical methodologies that require precise quantification. The unlabelled form, 2-NP-DNSAH, is a derivative of the nifursol (B1678867) metabolite 3,5-dinitrosalicylic acid hydrazide (DNSAH).[3][4]

The physical and chemical properties of this compound are summarized below.

PropertyValueReference(s)
Chemical Name 3,5-Dinitrosalicylic acid-13C6 (2-nitrobenzyliden)hydrazide[1]
Molecular Formula C₈¹³C₆H₉N₅O₈[1]
Molecular Weight 381.21 g/mol [1]
Isotopic Purity >99.0 atom% ¹³C[1]
HPLC Purity >99.0%[1]
Appearance Neat solid (unlabelled form is a yellow powder)[1]
Storage Refrigerator (2-8°C)[1]
Shelf Life 24 months[1]
CAS Number Not available (Unlabelled: 851368-01-9)[1]

Primary Application: Quantification of Nitrofuran Metabolites

Nitrofurans are a class of synthetic antibiotics whose use in food-producing animals is banned in many countries due to potential carcinogenic effects.[5] After administration, nitrofuran parent drugs are rapidly metabolized, and the resulting metabolites become bound to tissue proteins.[1] Consequently, monitoring for nitrofuran abuse relies on the detection of these stable, tissue-bound metabolites.

This compound serves as an internal standard in the analytical workflow for detecting the nifursol metabolite, DNSAH.[4] The standard analytical procedure involves the acid-catalyzed hydrolysis of the protein-bound metabolites from the sample matrix, followed by a derivatization step with 2-nitrobenzaldehyde (B1664092) (2-NBA).[3][6] This derivatization creates a more stable and readily detectable molecule for LC-MS/MS analysis. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification, as it compensates for variations in sample preparation and instrument response.[7][8]

The primary advantages of using this compound include:

  • Enhanced Accuracy and Precision: As an internal standard, it corrects for analyte loss during sample extraction and cleanup, as well as for matrix effects in the mass spectrometer.[9]

  • Reliable Calibration: Its stable isotopic composition ensures consistent response factors, improving data comparability and long-term monitoring.[9]

  • Method Validation: It is essential for validating analytical methods by assessing linearity, precision, accuracy, and limits of detection.[9]

Experimental Protocol: Determination of Nitrofuran Metabolites

The following is a representative protocol for the determination of the nifursol metabolite (DNSAH) in animal tissues using this compound as an internal standard. This protocol is synthesized from established methods for nitrofuran metabolite analysis.[2][3][6][10]

Materials and Reagents
Sample Preparation and Derivatization
  • Sample Weighing: Weigh 1.0 ± 0.1 g of the homogenized tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the sample.

  • Hydrolysis and Derivatization:

    • Add 4 mL of deionized water, 0.5 mL of 1 N HCl, and 100 µL of 10 mM 2-NBA solution in DMSO to the tube.[10]

    • Vortex the mixture for approximately 10 seconds.[10]

    • Incubate the sample at 37°C for 16 hours with gentle shaking.[3][6][11]

  • Neutralization:

    • Allow the sample to cool to room temperature.

    • Add 5 mL of 0.1 M K₂HPO₄ and 0.4 mL of 1 N NaOH to adjust the pH to approximately 7.0-7.5.[3][6][10]

Extraction and Clean-up
  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of ethyl acetate to the neutralized sample.[10]

    • Vortex for 10 seconds and centrifuge for 10 minutes at approximately 3400 rpm.[10]

    • Transfer the upper ethyl acetate layer to a clean 15 mL polypropylene tube.[10]

    • Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.[10]

  • Drying and Reconstitution:

    • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at a temperature no higher than 60°C.[1][10]

    • Reconstitute the dried residue in 1 mL of a mixture of 2 mM ammonium acetate and acetonitrile (60:40, v/v).[4]

    • Vortex for 10 seconds.

  • Final Filtration:

    • Filter the reconstituted extract through a 0.45 µm nylon syringe filter into an autosampler vial for LC-MS/MS analysis.[10]

LC-MS/MS Analysis

The following are typical parameters for the analysis of the derivatized nitrofuran metabolite. Optimization may be required based on the specific instrumentation used.

ParameterTypical Value
LC Column C18 reverse-phase column (e.g., 150 x 3 mm, 3 µm)
Mobile Phase A 2 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)

MRM Transitions: The specific precursor and product ions for 2-NP-DNSAH and its ¹³C₆-labeled internal standard would need to be determined by direct infusion and optimization on the mass spectrometer. For the unlabelled derivative, the analysis is often performed in negative ionization mode.[6]

Visualized Workflows

The following diagrams illustrate the key processes involved in the use of this compound.

Derivatization_Reaction Metabolite DNSAH Metabolite (from hydrolyzed sample) Product 2-NP-DNSAH (Derivatized Analyte) Metabolite->Product Derivatization (Acidic conditions, 37°C) Reagent 2-Nitrobenzaldehyde (2-NBA) Reagent->Product

Caption: Chemical derivatization of the DNSAH metabolite.

Analytical_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis A 1. Homogenize Tissue Sample B 2. Spike with this compound (IS) A->B C 3. Acid Hydrolysis & Derivatization B->C D 4. Neutralization C->D E 5. Liquid-Liquid Extraction D->E F 6. Evaporation to Dryness E->F G 7. Reconstitution F->G H 8. LC-MS/MS Analysis G->H I 9. Quantification using IS H->I

Caption: Overall workflow for nitrofuran metabolite analysis.

References

Technical Guide: 2-NP-Dnsah-13C6 in the Analysis of Nitrofuran Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-NP-Dnsah-13C6, a critical internal standard for the sensitive and accurate quantification of nitrofuran metabolites in various biological matrices. This document details its physicochemical properties, experimental protocols for its use in analytical chemistry, and the relevant biological pathways of the parent nitrofuran compounds.

Core Concepts: Physicochemical Properties

This compound is the stable isotope-labeled form of 2-NP-Dnsah, the derivative of the nifursol (B1678867) metabolite, 3,5-dinitrosalicylic acid hydrazide (DNSAH), with 2-nitrobenzaldehyde (B1664092) (2-NBA). The incorporation of six carbon-13 atoms allows it to be distinguished from its unlabeled counterpart by mass spectrometry, making it an ideal internal standard for correcting for matrix effects and variations in sample preparation and instrument response in LC-MS/MS and GC-MS analyses.

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compound C8[13C]6H9N5O8381.21
2-NP-Dnsah C14H9N5O8375.25

Experimental Protocols: Quantification of Nitrofuran Metabolites

The following protocol is a detailed methodology for the analysis of nitrofuran metabolites in animal tissues using this compound as an internal standard, adapted from established regulatory methods.[1][2]

1. Sample Preparation and Homogenization

  • Weigh 1.0 ± 0.1 g of homogenized tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • For recovery and control samples, fortify with known amounts of unlabeled nitrofuran metabolite standards and the this compound internal standard solution.

2. Hydrolysis and Derivatization

  • To each sample, add 4.0 mL of deionized water, 0.5 mL of 1 N HCl, and 100 µL of 10 mM 2-nitrobenzaldehyde (2-NBA) solution in DMSO.[1]

  • Vortex the tubes for approximately 10 seconds to ensure thorough mixing.

  • Incubate the samples at 37°C for at least 16 hours (overnight) in a shaking water bath to facilitate the release of protein-bound metabolites and their simultaneous derivatization with 2-NBA.[1][3]

3. Liquid-Liquid Extraction

  • After incubation, allow the samples to cool to room temperature.

  • Neutralize the samples by adding 5.0 mL of 0.1 M K2HPO4 and 0.4 mL of 1 N NaOH. Adjust the pH to approximately 7.4.[1][3]

  • Add 5.0 mL of ethyl acetate (B1210297) to each tube, vortex for 10 seconds, and centrifuge at 3400 rpm for 10 minutes.

  • Carefully transfer the upper ethyl acetate layer to a clean 15 mL polypropylene tube.

  • Repeat the extraction of the aqueous layer with another 5.0 mL of ethyl acetate and combine the organic fractions.

4. Evaporation and Reconstitution

  • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at a temperature no higher than 60°C.

  • Reconstitute the dried residue in 1.0 mL of a suitable mobile phase, such as a water:methanol mixture.

  • Vortex the tubes for 10 seconds to dissolve the residue.

5. LC-MS/MS Analysis

  • Filter the reconstituted extract through a 0.45 µm nylon syringe filter into an autosampler vial.

  • Inject the sample into an LC-MS/MS system for analysis.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the specific transitions for the derivatized nitrofuran metabolites and the 13C-labeled internal standard.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the analytical procedure for nitrofuran metabolite determination.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_extraction Extraction & Cleanup cluster_analysis Analysis Sample 1. Homogenized Tissue Sample Fortify 2. Fortification with Standards (including this compound) Sample->Fortify Hydrolysis 3. Acid Hydrolysis & Derivatization with 2-NBA Fortify->Hydrolysis Neutralize 4. Neutralization Hydrolysis->Neutralize LLE 5. Liquid-Liquid Extraction (Ethyl Acetate) Neutralize->LLE Evaporate 6. Evaporation LLE->Evaporate Reconstitute 7. Reconstitution Evaporate->Reconstitute LCMS 8. LC-MS/MS Analysis Reconstitute->LCMS Nitrofuran_Mechanism cluster_bacterium Bacterial Cell cluster_targets Cellular Targets Nitrofuran Nitrofuran Prodrug Nitroreductase Bacterial Nitroreductases (e.g., NfsA, NfsB) Nitrofuran->Nitroreductase Enters Cell ReactiveIntermediates Reactive Intermediates (Nitroso, Hydroxylamino) Nitroreductase->ReactiveIntermediates Reductive Activation DNA DNA Damage (Strand Breaks) ReactiveIntermediates->DNA Ribosomes Ribosomal Protein Damage ReactiveIntermediates->Ribosomes Enzymes Enzyme Inactivation ReactiveIntermediates->Enzymes CellDeath Bacterial Cell Death DNA->CellDeath Ribosomes->CellDeath Enzymes->CellDeath

References

An In-depth Technical Guide to 2-NP-Dnsah-13C6 Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-NP-Dnsah-13C6, a critical tool in modern analytical chemistry, particularly in the realm of food safety and drug development. This document details its core applications, experimental protocols, and the quantitative data underpinning its use as a stable isotope-labeled internal standard.

Introduction to this compound

This compound is the stable isotope-labeled form of 2-NP-Dnsah, with six carbon atoms on the dinitrosalicylic acid hydrazide moiety replaced with Carbon-13. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Its primary application is in the detection and quantification of nitrofuran metabolites in various matrices, particularly in food products of animal origin.[1]

Chemical Structure:

The unlabeled compound, 2-NP-Dnsah, is chemically known as 3,5-Dinitrosalicylic acid (2-nitrobenzyliden)hydrazide. The 13C6 labeling is on the dinitrosalicylic acid portion of the molecule.

  • Unlabeled (2-NP-Dnsah): C₁₄H₉N₅O₈

  • Labeled (this compound): C₈¹³C₆H₉N₅O₈

Core Application: Quantification of Nitrofuran Metabolites

Nitrofurans are synthetic broad-spectrum antibiotics. Their use in food-producing animals has been banned in many countries due to concerns about the carcinogenicity of their residues. After administration, nitrofurans are rapidly metabolized, and their metabolites can become bound to tissue proteins. Analysis, therefore, focuses on the detection of these bound metabolites, which are released and derivatized for measurement. This compound serves as an internal standard in the analytical workflow for these metabolites, ensuring accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Experimental Workflow for Nitrofuran Metabolite Analysis

The following diagram illustrates the typical experimental workflow for the analysis of nitrofuran metabolites using this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Homogenized Tissue Sample (e.g., shrimp, chicken) spike Spike with This compound Internal Standard sample->spike hydrolysis Acid Hydrolysis (e.g., HCl) spike->hydrolysis derivatization Derivatization with 2-Nitrobenzaldehyde (2-NBA) hydrolysis->derivatization incubation Incubation (e.g., 37°C, overnight) derivatization->incubation neutralization Neutralization (e.g., K2HPO4, NaOH) incubation->neutralization extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) neutralization->extraction evaporation Evaporation to Dryness (under Nitrogen) extraction->evaporation reconstitution Reconstitution (e.g., Methanol/Water) evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Ratio of Analyte to IS) ms_detection->quantification

Analytical workflow for nitrofuran metabolites.

Detailed Experimental Protocol

This protocol is a synthesis of methodologies reported for the analysis of nitrofuran metabolites in food matrices.[3][4]

4.1 Materials and Reagents

  • This compound internal standard solution

  • 2-Nitrobenzaldehyde (2-NBA) derivatizing agent

  • Hydrochloric acid (HCl)

  • Dipotassium hydrogen phosphate (B84403) (K₂HPO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethyl acetate (B1210297)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

4.2 Sample Preparation

  • Homogenization: Homogenize 1-2 g of the tissue sample.

  • Spiking: Add a known amount of the this compound internal standard solution to the homogenized sample.

  • Hydrolysis and Derivatization: Add 5 mL of 0.125 M HCl and 400 µL of 50 mM 2-NBA in methanol. Vortex the sample for 15-30 seconds.

  • Incubation: Incubate the sample overnight (approximately 16 hours) at 37°C with shaking.

  • Neutralization: Cool the sample to room temperature. Add 1 mL of 0.1 M K₂HPO₄ and adjust the pH to ~7.0 with 0.8 M NaOH.

  • Liquid-Liquid Extraction: Add 5 mL of ethyl acetate, vortex for 30 seconds, and centrifuge. Transfer the upper organic layer to a clean tube. Repeat the extraction.

  • Evaporation: Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of 50:50 (v/v) methanol/water. Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

4.3 LC-MS/MS Analysis

The reconstituted sample is then analyzed by LC-MS/MS. The specific parameters for the liquid chromatography and mass spectrometry will depend on the instrumentation used. Representative parameters are provided in the tables below.

Quantitative Data and Performance Characteristics

The use of this compound as an internal standard allows for robust and reliable quantification of nitrofuran metabolites. The following tables summarize typical performance characteristics from various validation studies.

Table 1: Linearity of Calibration Curves

AnalyteConcentration Range (µg/kg)Correlation Coefficient (R²)Reference
Nitrofuran Metabolites0.5 - 10.0> 0.99[1]
Nitrofuran Metabolites0.25 - 2.0> 0.99[5]
Nitrofuran Metabolites0.1 - 10.0Not specified[4]

Table 2: Recovery and Precision

AnalyteMatrixFortification Level (µg/kg)Recovery (%)Repeatability (RSDr %)Within-Lab Reproducibility (RSDw %)Reference
Nitrofuran MetabolitesVarious0.5 - 10.088.9 - 107.32.9 - 9.44.4 - 10.7[1]
Nitrofuran MetabolitesShrimp & Fish0.25, 0.5, 1.0, 2.082.8 - 118.1< 14< 16.9[5]
Nitrofuran MetabolitesHoney0.5> 85Not specifiedNot specified

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixLOD (µg/kg)LOQ (µg/kg)Reference
Nitrofuran MetabolitesVariousNot specifiedNot specified[1]
Nitrofuran MetabolitesShrimp & Fish0.04 - 0.110.13 - 0.37[6]
Nitrofuran MetabolitesFish< 0.05< 0.05[2]

Table 4: Decision Limit (CCα) and Detection Capability (CCβ)

AnalyteMatrixCCα (µg/kg)CCβ (µg/kg)Reference
Nitrofuran MetabolitesVariousSee Table 2 in sourceSee Table 2 in source[1]
Nitrofuran MetabolitesShrimp & Fish0.32 - 0.36Not specified[5]
Nitrofuran MetabolitesMeat0.013 - 0.200Not specified[7][8]
Nitrofuran MetabolitesFish Muscle0.19 - 0.430.23 - 0.54[4]

Logical Relationships in Quantitative Analysis

The following diagram illustrates the logical relationship between the analyte and the internal standard in achieving accurate quantification.

quantification_logic cluster_process Analytical Process cluster_measurement MS/MS Measurement analyte Target Analyte (Nitrofuran Metabolite) process_variation Process Variations (e.g., extraction loss, matrix effects, instrument drift) analyte->process_variation is Internal Standard (this compound) is->process_variation analyte_response Analyte Response process_variation->analyte_response affects is_response IS Response process_variation->is_response affects proportionally response_ratio Response Ratio (Analyte / IS) analyte_response->response_ratio is_response->response_ratio calibration_curve Calibration Curve (Response Ratio vs. Concentration) response_ratio->calibration_curve quantification Accurate Quantification calibration_curve->quantification

References

An In-Depth Technical Guide to 2-NP-Dnsah-13C6 for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-NP-Dnsah-13C6 is a stable isotope-labeled internal standard specifically designed for the quantitative analysis of nitrofuran metabolites in various biological matrices.[1][] Nitrofuran antibiotics, such as furazolidone, are banned for use in food-producing animals in many countries due to concerns about their potential carcinogenic and mutagenic effects. Regulatory bodies, therefore, mandate sensitive and reliable methods to monitor for their illegal use. As nitrofurans are rapidly metabolized, the detection of their tissue-bound metabolites is the primary means of surveillance. This compound serves as a crucial tool in the analytical workflow to ensure the accuracy and reliability of these measurements.[3]

This guide provides a comprehensive overview of this compound, including its role in the analytical workflow, experimental protocols for its use, and relevant quantitative data.

Core Principles and Applications

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) methods, predominantly utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4] The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis as it corrects for variations that can occur during sample preparation, extraction, and instrumental analysis.[5]

Key applications include:

  • Food Safety and Residue Analysis: Monitoring for banned nitrofuran antibiotic residues in food products of animal origin, such as meat, poultry, fish, and honey.[3][6]

  • Pharmaceutical Research: In drug metabolism studies to accurately quantify metabolites.[1][7]

  • Forensic and Clinical Toxicology: For the precise measurement of specific compounds in biological samples.

The analytical strategy involves the acidic hydrolysis of tissue-bound nitrofuran metabolites to release the parent amine. This is followed by a derivatization step with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form a stable, detectable product, 2-NP-Dnsah. This compound is added at the beginning of the analytical process and undergoes the same chemical transformations as the native analyte. By comparing the signal of the native 2-NP-Dnsah to the 13C6-labeled internal standard, precise quantification can be achieved.

Experimental Workflow and Protocols

The following sections detail a typical experimental workflow for the analysis of nitrofuran metabolites using this compound as an internal standard. This protocol is a composite based on established methods.[3][6]

Logical Workflow for Nitrofuran Metabolite Analysis

Workflow General Workflow for Nitrofuran Metabolite Analysis Sample Sample Homogenization (e.g., animal tissue) Hydrolysis Hydrolysis Sample->Hydrolysis Acidic Hydrolysis Spike Internal Standard Spike->Sample Addition of this compound (Internal Standard) Derivatization Derivatization Hydrolysis->Derivatization Addition of 2-NBA Extraction Extraction Derivatization->Extraction Liquid-Liquid Extraction Evaporation Evaporation Extraction->Evaporation Solvent Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LCMS Reconstitution->LCMS LC-MS/MS Analysis Data Data LCMS->Data Data Processing & Quantification

Caption: General workflow for the analysis of nitrofuran metabolites.

Detailed Experimental Protocol

1. Sample Preparation and Hydrolysis:

  • Weigh 1.0 ± 0.1 g of homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 5 mL of 0.1 M HCl.

  • Vortex for 1 minute to ensure thorough mixing.

  • Incubate at 37 °C overnight (approximately 16 hours) to facilitate the hydrolysis of tissue-bound metabolites.

2. Derivatization:

  • To the hydrolyzed sample, add 250 µL of 10 mM 2-nitrobenzaldehyde (2-NBA) in DMSO.

  • Vortex for 1 minute.

  • Incubate at 37 °C for 2 hours to allow for the derivatization reaction to proceed.

3. Extraction:

  • Adjust the pH of the solution to 7.0 ± 0.5 with 0.1 M NaOH.

  • Add 5 mL of ethyl acetate (B1210297).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the upper ethyl acetate layer to a clean tube.

  • Repeat the extraction step with another 5 mL of ethyl acetate and combine the organic layers.

4. Solvent Evaporation and Reconstitution:

  • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 95% A, ramping to 5% A over several minutes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry: Operated in positive ion mode with multiple reaction monitoring (MRM). Specific precursor-product ion transitions for both native 2-NP-Dnsah and this compound would be monitored.

Quantitative Data Summary

The following table summarizes typical validation data for the analysis of nitrofuran metabolites using a stable isotope-labeled internal standard like this compound. The data is compiled from studies employing similar methodologies.[3]

ParameterTypical Value
Recovery 88.9% - 107.3%
Repeatability (RSDr) 2.9% - 9.4%
Within-lab Reproducibility (RSDw) 4.4% - 10.7%
Limit of Detection (LOD) 0.1 - 0.5 µg/kg
Limit of Quantification (LOQ) 0.3 - 1.0 µg/kg

Signaling Pathways

It is important to note that this compound is an analytical reference standard and not a pharmacologically active substance. Therefore, it is not involved in any biological signaling pathways. Its utility is confined to the analytical laboratory for the accurate quantification of nitrofuran metabolites.

Synthesis and Characterization

Detailed, proprietary synthesis protocols for this compound are not publicly available. However, the general synthetic route would involve the synthesis of 13C6-labeled 3,5-dinitrosalicylic acid (DNSA), followed by a reaction to form the corresponding hydrazide. The final product is characterized by its mass (to confirm isotopic enrichment) and purity, typically using LC-MS/MS and NMR. Commercial suppliers provide certificates of analysis detailing these parameters.

Conclusion

This compound is an indispensable tool for the reliable and accurate quantification of nitrofuran metabolites in a variety of matrices. Its use as an internal standard in LC-MS/MS methods allows for the correction of analytical variability, ensuring data of high quality and defensibility for regulatory compliance, food safety, and research applications. The experimental workflow and protocols outlined in this guide provide a solid foundation for laboratories looking to implement or refine their methods for nitrofuran analysis.

References

An In-depth Technical Guide to Nitrofuran Metabolite Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nitrofuran metabolite standards, crucial for monitoring the illegal use of nitrofuran antibiotics in food-producing animals. Due to the rapid metabolism of parent nitrofuran drugs, regulatory analysis focuses on detecting their stable, tissue-bound metabolites.[1][2][3] This document details the core metabolites, analytical methodologies, quantitative data, and experimental protocols essential for their accurate identification and quantification.

Core Nitrofuran Metabolites

Nitrofurans are a class of synthetic broad-spectrum antibiotics, including furazolidone, furaltadone, nitrofurazone (B1679002), and nitrofurantoin.[2][4] Their use in food-producing animals is prohibited in many jurisdictions, including the European Union, due to concerns about the carcinogenic and mutagenic potential of their residues.[2][5][6] The primary analytical targets are four key metabolites:

  • 3-amino-2-oxazolidinone (AOZ): The marker metabolite for furazolidone.[4][5]

  • 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ): The marker metabolite for furaltadone.[4][5]

  • 1-aminohydantoin (AHD): The marker metabolite for nitrofurantoin.[4][5]

  • Semicarbazide (SEM): The marker metabolite for nitrofurazone.[4][5] It's important to note that SEM can also originate from other sources, making it a less specific marker for nitrofurazone abuse.[7]

These metabolites can bind to proteins in tissues, where they can persist for several weeks, making them reliable long-term indicators of nitrofuran administration.[5][8][9]

Analytical Methodologies: The Gold Standard of LC-MS/MS

The most widely accepted and sensitive method for the detection and quantification of nitrofuran metabolites is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][10] This technique offers high selectivity and sensitivity, which is crucial for meeting the low regulatory limits.[1][10]

A critical step in the analysis is the derivatization of the metabolites with 2-nitrobenzaldehyde (B1664092) (2-NBA).[2][10] This process is necessary because the underivatized metabolites have low molecular weights and ionize poorly, leading to high background noise and insufficient sensitivity.[10] Derivatization increases their molecular mass and improves their chromatographic and mass spectrometric properties.[11]

The general analytical workflow involves:

  • Sample Homogenization: The tissue sample (e.g., muscle, liver, shrimp) is homogenized to ensure uniformity.[12][13]

  • Acid Hydrolysis: The homogenized sample is subjected to mild acid hydrolysis to release the protein-bound metabolites.[12][14][15]

  • Derivatization: Simultaneous derivatization with 2-NBA is performed during the hydrolysis step.[12][13]

  • Extraction: The derivatized metabolites are extracted from the sample matrix using a solvent such as ethyl acetate (B1210297).[12][16]

  • Purification/Clean-up: The extract may undergo further purification steps, like solid-phase extraction (SPE) or a liquid-liquid wash, to remove interfering substances.[16]

  • LC-MS/MS Analysis: The final extract is analyzed by LC-MS/MS, typically using a reversed-phase C18 column and electrospray ionization (ESI) in positive ion mode.[17]

Quantitative Data

Regulatory bodies have established performance limits for the detection of nitrofuran metabolites. The European Union has set Reference Points for Action (RPAs) for these substances.[7][18]

MetaboliteParent DrugEU Reference Point for Action (RPA) (µg/kg)Typical LOQ (µg/kg)
AMOZFuraltadone0.5[7][18]<0.05 - 0.5[1][19]
AOZFurazolidone0.5[7][18]<0.05 - 0.5[1][19]
AHDNitrofurantoin0.5[7][18]<0.05 - 1.1[1][19][20]
SEMNitrofurazone0.5[7][18]<0.05 - 1.0[1][19]

Note: LOQ (Limit of Quantification) values can vary depending on the matrix, instrumentation, and specific method used.

Experimental Protocols

Below are detailed methodologies for the key experiments involved in the analysis of nitrofuran metabolites.

Standard Solution Preparation

Stock Standard Solutions (e.g., 1 mg/mL):

  • Accurately weigh approximately 50 mg of the certified reference standard (AOZ, SEM, AHD, or AMOZ).

  • Dissolve the standard in 50 mL of methanol (B129727) in a calibrated volumetric flask.

  • Store stock solutions at -20°C; they are typically stable for up to one year.[21]

Intermediate Standard Solutions (e.g., 10 µg/mL):

  • Dilute the stock standard solution 1:100 with methanol.

  • Store intermediate solutions at -20°C; they are generally stable for at least one month.[21]

Working Standard Solutions (e.g., 10 ng/mL):

  • Perform a serial dilution of the intermediate standard solution with methanol or a suitable solvent mixture.

  • Store working standards at 2-8°C; they should be prepared fresh, as their stability can be limited (e.g., stable for 48 hours in deionized water).[12]

Sample Preparation, Hydrolysis, and Derivatization

This protocol is a general representation based on methods for animal tissues.[12][13][14]

  • Sample Weighing: Weigh 1.0 ± 0.1 g of the homogenized tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube.[12]

  • Addition of Reagents:

    • Add internal standards (isotopically labeled versions of the metabolites) to all samples, controls, and calibration standards.

    • Add 4 mL of deionized water.[12]

    • Add 0.5 mL of 1 N HCl.[12]

    • Add 100 µL of a 10 mM 2-nitrobenzaldehyde (2-NBA) solution in DMSO.[12]

  • Vortexing: Vortex the tubes for approximately 10 seconds to ensure thorough mixing.[12]

  • Incubation: Incubate the samples in a water bath at 37-39°C for at least 16 hours (overnight).[12][13] This step facilitates both the hydrolysis of the protein-bound metabolites and their derivatization with 2-NBA.

Extraction and Clean-up
  • Neutralization: After incubation, cool the samples to room temperature. Add 5 mL of 0.1 M K₂HPO₄ and 0.4 mL of 1 N NaOH to neutralize the acidic solution.[12] The pH should be adjusted to approximately 7.3 ± 0.2.[13]

  • Liquid-Liquid Extraction:

    • Add 5 mL of ethyl acetate (EtOAc) to each tube.[12]

    • Vortex for 10 seconds.[12]

    • Centrifuge for 10 minutes at approximately 3400 rpm.[12]

    • Transfer the upper ethyl acetate layer to a clean 15 mL tube.[12]

    • Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.[12]

  • Evaporation: Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at a temperature no higher than 60°C.[12]

  • Reconstitution: Reconstitute the dried residue in 1 mL of a suitable solvent mixture (e.g., 50:50 v/v methanol/water).[13]

  • Filtration: Filter the reconstituted extract through a 0.45 µm filter into an autosampler vial for LC-MS/MS analysis.[12]

Visualizations

Experimental Workflow for Nitrofuran Metabolite Analysis

experimental_workflow Figure 1. General Experimental Workflow for Nitrofuran Metabolite Analysis cluster_sample_prep Sample Preparation cluster_hydrolysis_derivatization Hydrolysis & Derivatization cluster_extraction_cleanup Extraction & Clean-up cluster_analysis Analysis sample Homogenized Tissue Sample weigh Weigh 1-2g of Sample sample->weigh add_reagents Add Internal Standards, Water, HCl, and 2-NBA weigh->add_reagents incubate Incubate Overnight at 37°C add_reagents->incubate neutralize Neutralize with K₂HPO₄ and NaOH incubate->neutralize lle Liquid-Liquid Extraction with Ethyl Acetate neutralize->lle evaporate Evaporate to Dryness lle->evaporate reconstitute Reconstitute in Methanol/Water evaporate->reconstitute filter Filter (0.45 µm) reconstitute->filter lcms LC-MS/MS Analysis filter->lcms

Caption: General Experimental Workflow for Nitrofuran Metabolite Analysis.

Parent Drug to Metabolite Conversion

metabolite_conversion Figure 2. Nitrofuran Parent Drugs and their Corresponding Metabolites cluster_parent Parent Nitrofuran Drugs cluster_metabolite Marker Metabolites Furazolidone Furazolidone AOZ AOZ (3-amino-2-oxazolidinone) Furazolidone->AOZ metabolizes to Furaltadone Furaltadone AMOZ AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone) Furaltadone->AMOZ metabolizes to Nitrofurantoin Nitrofurantoin AHD AHD (1-aminohydantoin) Nitrofurantoin->AHD metabolizes to Nitrofurazone Nitrofurazone SEM SEM (Semicarbazide) Nitrofurazone->SEM metabolizes to

Caption: Nitrofuran Parent Drugs and their Corresponding Metabolites.

Stability of Metabolite Standards

The stability of nitrofuran metabolite standards is crucial for accurate quantification.

  • In Solution: Stock and working standard solutions of AOZ, AMOZ, and AHD in methanol have shown good stability for up to 10 months when stored at 4°C.[22][23] SEM solutions may show a slight decrease in concentration over this period.[22][23] Stock solutions stored at -20°C are stable for at least a year.[21]

  • In Matrix: In frozen tissue samples stored at -20°C, the concentrations of these metabolites do not decrease significantly over a period of 8 months.[22][23]

  • During Cooking: A significant portion (67-100%) of nitrofuran metabolite residues remain in meat after common cooking methods such as frying, grilling, roasting, and microwaving.[22][23] This indicates that cooking does not eliminate the risk of exposure to these residues.

This technical guide provides a foundational understanding of nitrofuran metabolite standards for professionals in research and drug development. Adherence to validated analytical methods and proper handling of standards are paramount for ensuring food safety and regulatory compliance.

References

Methodological & Application

Application Notes and Protocols for 2-NP-Dnsah-¹³C₆ LC-MS/MS Method Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the development of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of nitrofuran metabolites in complex biological matrices. The method utilizes a stable isotope-labeled internal standard, 2-NP-Dnsah-¹³C₆, to ensure accuracy, precision, and reliability of results. Nitrofuran antibiotics are banned for use in food-producing animals in many countries due to their potential carcinogenic and mutagenic effects.[1][2] Consequently, sensitive and reliable analytical methods are required to monitor for their illegal use. The parent nitrofuran drugs are rapidly metabolized, but their metabolites can bind to tissue proteins and persist for extended periods, making them ideal markers for monitoring nitrofuran abuse.[2][3][4]

The analytical strategy involves the acidic hydrolysis of tissue-bound metabolites, followed by derivatization with 2-nitrobenzaldehyde (B1664092) (2-NBA). This derivatization step is crucial as it improves the chromatographic retention and ionization efficiency of the low-molecular-weight polar metabolites, enhancing the sensitivity and specificity of the LC-MS/MS analysis.[1][2] 2-NP-Dnsah-¹³C₆ serves as an ideal internal standard as it is the ¹³C labeled form of the derivatized analyte, ensuring it co-elutes and experiences similar matrix effects and ionization suppression as the target analyte, leading to highly accurate quantification.

Experimental Protocols

Sample Preparation: Acid Hydrolysis, Derivatization, and Extraction

This protocol is designed for the extraction and derivatization of nitrofuran metabolites from animal tissues (e.g., muscle, liver).

Materials:

  • Homogenized tissue sample

  • 2-NP-Dnsah-¹³C₆ internal standard working solution

  • Hydrochloric acid (HCl)

  • 2-nitrobenzaldehyde (2-NBA) solution

  • Ethyl acetate (B1210297)

  • Hexane (B92381) (for defatting, optional)

  • Dipotassium hydrogen phosphate (B84403) (K₂HPO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol

  • Water (LC-MS grade)

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Water bath or incubator

  • Nitrogen evaporator

Procedure:

  • Weigh 1.0 g (± 0.1 g) of the homogenized tissue sample into a 50 mL centrifuge tube.

  • Spike the sample with an appropriate amount of the 2-NP-Dnsah-¹³C₆ internal standard working solution.

  • Add 5 mL of 0.2 M HCl and 100 µL of 100 mmol/L 2-NBA solution in methanol.[5]

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

  • Incubate the sample overnight (approximately 16 hours) at 37°C in a water bath or incubator to facilitate both the release of protein-bound metabolites and the derivatization reaction.[1] For a more rapid procedure, a microwave-assisted reaction at a controlled temperature and time can be employed.[6][7]

  • Cool the sample to room temperature.

  • Neutralize the sample by adding 5 mL of 0.2 M K₂HPO₄ solution and adjusting the pH to 7.0-7.5 with 1 M NaOH.

  • Add 10 mL of ethyl acetate to the tube.

  • Vortex for 5 minutes to extract the derivatized metabolites into the organic layer.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper ethyl acetate layer to a clean tube.

  • Repeat the extraction (steps 8-11) with another 10 mL of ethyl acetate and combine the organic extracts.

  • (Optional) For fatty samples, a defatting step can be performed by adding 5 mL of hexane, vortexing, and discarding the upper hexane layer after centrifugation.

  • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitute the dried residue in 1 mL of a suitable solvent, such as 50:50 (v/v) methanol/water, vortex, and filter through a 0.22 µm syringe filter into an LC vial for analysis.[4]

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup_concentration Clean-up & Concentration A 1. Homogenized Tissue Sample B 2. Add 2-NP-Dnsah-¹³C₆ Internal Standard A->B C 3. Acid Hydrolysis & Derivatization (HCl + 2-NBA) B->C D 4. Incubation (37°C, 16h) C->D E 5. Neutralization (pH 7.0-7.5) D->E F 6. Liquid-Liquid Extraction (Ethyl Acetate) E->F G 7. Centrifugation F->G H 8. Collect Organic Layer G->H I 9. Repeat Extraction H->I J 10. Evaporation to Dryness (N₂) I->J K 11. Reconstitution J->K L 12. Filtration K->L M 13. LC-MS/MS Analysis L->M

Sample Preparation and Extraction Workflow

LC-MS/MS Method Parameters

Instrumentation:

  • A high-performance liquid chromatography (UHPLC or HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) or a Phenyl-Hexyl column for alternative selectivity.[6][7]
Mobile Phase A 0.1% Formic acid in Water or 5 mM Ammonium Acetate in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile or Methanol
Gradient Start with a low percentage of Mobile Phase B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the analytes, hold, and then return to initial conditions for column re-equilibration. A typical run time is 5-10 minutes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 20 µL

MS/MS Conditions:

ParameterRecommended Settings
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 350 - 500°C
IonSpray Voltage 4500 - 5500 V
Collision Gas Nitrogen

MRM Transitions:

The following table provides example MRM transitions for the 2-NBA derivatives of common nitrofuran metabolites and their corresponding ¹³C₆-labeled internal standards. These transitions should be optimized for the specific instrument being used.

Analyte (Derivatized)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
NP-AOZ236.1134.1Optimized
NP-AMOZ335.1291.1Optimized
NP-AHD249.1134.1Optimized
NP-SEM209.1166.1Optimized
NP-AOZ-¹³C₆ 242.1 140.1 Optimized
NP-AMOZ-¹³C₆ 341.1 297.1 Optimized
NP-AHD-¹³C₆ 255.1 140.1 Optimized
NP-SEM-¹³C₆ 215.1 172.1 Optimized

Note: The exact m/z values for the ¹³C₆-labeled internal standards will depend on which part of the 2-NP-Dnsah molecule is labeled. The values above assume labeling of the benzene (B151609) ring of the 2-nitrobenzaldehyde moiety.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis A 1. Injection of Sample Extract B 2. Separation on C18 Column A->B C 3. Electrospray Ionization (ESI+) B->C D 4. Quadrupole 1 (Q1) Precursor Ion Selection C->D E 5. Quadrupole 2 (Q2) Collision Induced Dissociation D->E F 6. Quadrupole 3 (Q3) Product Ion Selection E->F G 7. Detector F->G H 8. Chromatogram Generation G->H I 9. Peak Integration H->I J 10. Quantification using Analyte/IS Ratio I->J

LC-MS/MS Analytical Workflow

Method Validation and Quantitative Data

A full method validation should be performed according to international guidelines (e.g., FDA, EMA). The following tables summarize typical performance characteristics for a validated LC-MS/MS method for nitrofuran metabolites.

Table 1: Linearity and Sensitivity
AnalyteLinear Range (µg/kg)Correlation Coefficient (r²)Limit of Quantification (LOQ) (µg/kg)
NP-AOZ0.1 - 10.0> 0.990.1
NP-AMOZ0.1 - 10.0> 0.990.1
NP-AHD0.1 - 10.0> 0.990.2
NP-SEM0.2 - 10.0> 0.990.2

Data presented are representative and should be established for each specific method and matrix.

Table 2: Accuracy and Precision
AnalyteSpiked Concentration (µg/kg)Accuracy (% Recovery)Precision (% RSD)
NP-AOZ0.595 - 105< 15
2.098 - 102< 10
8.097 - 103< 10
NP-AMOZ0.593 - 107< 15
2.096 - 104< 10
8.099 - 101< 10
NP-AHD0.590 - 110< 15
2.094 - 106< 10
8.098 - 102< 10
NP-SEM0.588 - 112< 15
2.092 - 108< 15
8.095 - 105< 10

Data presented are representative and should be established for each specific method and matrix. RSD refers to the Relative Standard Deviation.

Conclusion

The described LC-MS/MS method, incorporating 2-NP-Dnsah-¹³C₆ as an internal standard, provides a highly sensitive, selective, and robust approach for the quantification of nitrofuran metabolites in challenging matrices. The detailed protocols and expected performance characteristics serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate this critical analytical method for food safety and regulatory compliance. The use of a stable isotope-labeled internal standard is paramount for mitigating matrix effects and ensuring the highest quality of quantitative data.

References

Application Note: Quantitative Analysis of Nitrofuran Metabolites in Food Matrices using 2-NP-Dnsah-¹³C₆ as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrofuran antibiotics are a class of synthetic broad-spectrum antimicrobial agents that have been widely used in animal production due to their excellent antibacterial and growth-promoting properties. However, concerns over their carcinogenic and mutagenic potential have led to a ban on their use in food-producing animals in many countries. Regulatory monitoring of nitrofuran residues in food commodities is crucial to ensure consumer safety.

Due to the rapid metabolism of parent nitrofuran drugs, residue monitoring focuses on the detection of their tissue-bound metabolites: 3-amino-2-oxazolidinone (B196048) (AOZ), 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), 1-aminohydantoin (B1197227) (AHD), and semicarbazide (B1199961) (SEM). A common analytical strategy involves the acid-catalyzed release of these metabolites from tissue proteins, followed by derivatization to form more stable and chromatographically amenable products. The standard derivatizing agent is 2-nitrobenzaldehyde (B1664092) (2-NBA), which reacts with the primary amine group of the metabolites.

This application note describes a robust and reliable method for the quantitative analysis of nitrofuran metabolites in food matrices (e.g., honey, poultry, seafood) by Gas Chromatography-Mass Spectrometry (GC-MS) using 2-NP-Dnsah-¹³C₆ as an internal standard. The use of a stable isotope-labeled internal standard that is structurally identical to the derivatized analyte ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2][3][4]

Principle

The analytical method involves three key steps:

  • Sample Preparation: Homogenized tissue samples are subjected to acid hydrolysis to release the protein-bound nitrofuran metabolites.

  • Derivatization: The released metabolites are simultaneously derivatized with 2-nitrobenzaldehyde (2-NBA). The stable isotope-labeled internal standard, 2-NP-Dnsah-¹³C₆, is added at the beginning of the sample preparation process to correct for analyte losses and ionization variations.

  • GC-MS Analysis: The derivatized analytes are extracted and analyzed by GC-MS. Quantification is achieved by comparing the peak area ratio of the native analyte to the ¹³C-labeled internal standard.

Experimental Protocols

Materials and Reagents
Standard Solution Preparation

Prepare stock solutions of the native nitrofuran metabolite standards and the 2-NP-Dnsah-¹³C₆ internal standard in methanol. From these, prepare working standard solutions and calibration standards by serial dilution.

Sample Preparation and Derivatization
  • Weigh 1 gram of the homogenized sample into a centrifuge tube.

  • Spike the sample with the 2-NP-Dnsah-¹³C₆ internal standard solution.

  • Add 5 mL of deionized water and 0.5 mL of 1 M HCl.

  • Add 100 µL of 50 mM 2-NBA in methanol.

  • Vortex the mixture for 1 minute.

  • Incubate the sample at 37°C for 16 hours (overnight) to facilitate both hydrolysis and derivatization.[5][6]

  • Allow the sample to cool to room temperature.

  • Neutralize the mixture by adding 0.5 mL of 1 M K₂HPO₄.

  • Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate and vortexing for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction step with another 5 mL of ethyl acetate and combine the organic layers.

  • Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.

  • Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

GC-MS Parameters (Suggested Starting Conditions)

As GC-MS is less commonly reported for this analysis than LC-MS/MS, the following parameters are provided as a starting point for method development.[7] Optimization will be required for specific instrumentation and matrices.

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent)
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program100°C (hold 1 min), ramp to 280°C at 20°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Suggested SIM Ions to Monitor

The following are hypothetical m/z values for the 2-NBA derivatives. Actual ions should be determined by analyzing the individual derivatized standards.

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Derivatized AOZ(M)+[M-NO₂]+Fragment 3
Derivatized AMOZ(M)+[M-NO₂]+Fragment 3
Derivatized AHD(M)+[M-NO₂]+Fragment 3
Derivatized SEM(M)+[M-NO₂]+Fragment 3
2-NP-Dnsah-¹³C₆(M+6)+[M+6-NO₂]+Fragment 3

Quantitative Data Summary

The following table presents example validation data for a hypothetical GC-MS method for the analysis of nitrofuran metabolites in a honey matrix. These values are for illustrative purposes and should be determined for each specific laboratory method.

AnalyteLinearity (r²)LOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)
AOZ>0.9950.10.395<10
AMOZ>0.9950.10.392<10
AHD>0.9950.20.588<15
SEM>0.9950.20.585<15

Workflow and Pathway Diagrams

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Homogenized Sample (1g) Spike Spike with 2-NP-Dnsah-13C6 Sample->Spike Hydrolysis Acid Hydrolysis (HCl) Spike->Hydrolysis Derivatization Derivatization (2-NBA) Incubate 37°C, 16h Hydrolysis->Derivatization Neutralize Neutralization (K2HPO4) Derivatization->Neutralize LLE Liquid-Liquid Extraction (Ethyl Acetate) Neutralize->LLE Dry Drying (Na2SO4) LLE->Dry Evaporate Evaporation (N2) Dry->Evaporate Reconstitute Reconstitution (Hexane) Evaporate->Reconstitute GCMS GC-MS Injection Reconstitute->GCMS Data Data Acquisition (SIM) GCMS->Data Quant Quantification (Peak Area Ratio) Data->Quant Result Final Result Quant->Result

Caption: Experimental workflow for GC-MS analysis.

G cluster_0 In Vivo Metabolism cluster_1 Analytical Derivatization Parent Parent Nitrofuran Drug Metabolite Tissue-Bound Metabolite (e.g., AOZ) Parent->Metabolite Rapid Metabolism ReleasedMetabolite Released Metabolite Metabolite->ReleasedMetabolite Acid Hydrolysis Deriv 2-NBA Derivatized Analyte (e.g., 2-NP-AOZ) ReleasedMetabolite->Deriv Reagent 2-Nitrobenzaldehyde (2-NBA) Reagent->Deriv

Caption: Analyte transformation pathway.

Conclusion

The use of 2-NP-Dnsah-¹³C₆ as an internal standard provides a highly accurate and reliable method for the quantitative analysis of nitrofuran metabolites in complex food matrices by GC-MS. The described sample preparation protocol, involving acid hydrolysis and derivatization, is effective for releasing and stabilizing the target analytes. While LC-MS/MS is more commonly employed for this analysis, the presented GC-MS method offers a viable alternative, particularly for laboratories with existing GC-MS instrumentation. The provided GC-MS parameters serve as a solid starting point for method development and validation.

References

Application Notes and Protocols for the Analysis of Nitrofuran Metabolites in Food Samples using Isotope Dilution Mass Spectrometry with 2-NP-DNSAH-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrofurans are a class of synthetic broad-spectrum antibiotics that have been widely used in veterinary medicine to treat and prevent diseases in food-producing animals. However, due to concerns about their carcinogenic and mutagenic potential, their use in food-producing animals has been banned in many countries, including the European Union.[1][2] Regulatory bodies mandate the monitoring of nitrofuran residues in various food products to ensure consumer safety.

The parent nitrofuran drugs are rapidly metabolized in animals, and their residues are present in tissues bound to proteins. Therefore, the analytical methods focus on the detection of their more stable tissue-bound metabolites: 3-amino-2-oxazolidinone (B196048) (AOZ), 3-amino-5-methylmorpholino-2-oxazolidinone (AMOZ), 1-aminohydantoin (B1197227) (AHD), and semicarbazide (B1199961) (SEM), which are metabolites of furazolidone, furaltadone, nitrofurantoin, and nitrofurazone, respectively.[3] Another important metabolite is 3,5-dinitrosalicylic acid hydrazide (DNSAH), the metabolite of nifursol.[4]

The standard analytical approach involves the acidic hydrolysis of the protein-bound metabolites, followed by derivatization to improve their chromatographic retention and detection sensitivity by mass spectrometry.[5][6] 2-Nitrobenzaldehyde (B1664092) (2-NBA) is a common derivatizing agent that reacts with the metabolites to form stable nitrophenyl (NP) derivatives, such as 2-NP-DNSAH.[6][7]

To ensure accurate quantification and to compensate for matrix effects and variations during sample preparation, stable isotope-labeled internal standards are employed in an isotope dilution mass spectrometry (IDMS) approach.[8] 2-NP-DNSAH-¹³C₆ is the ¹³C-labeled internal standard for the derivatized metabolite of nifursol, DNSAH.[4][8] This document provides a detailed protocol for the analysis of nitrofuran metabolites in various food matrices using this advanced analytical technique.

Principle of the Method

The method is based on the release of protein-bound nitrofuran metabolites from food samples through acid hydrolysis. The released metabolites are simultaneously derivatized with 2-nitrobenzaldehyde (2-NBA). A known amount of a stable isotope-labeled internal standard mixture, including 2-NP-DNSAH-¹³C₆ and other labeled metabolite derivatives (e.g., AOZ-d₄, AMOZ-d₅, AHD-¹³C₃, SEM-¹³C¹⁵N₂), is added to the sample prior to the analysis.[3][4] The derivatized analytes are then extracted from the sample matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), and subsequently analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][9] Quantification is achieved by measuring the ratio of the signal intensity of the native analyte to that of its corresponding isotope-labeled internal standard.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_reaction Hydrolysis & Derivatization cluster_extraction Extraction & Clean-up cluster_analysis Analysis Sample Food Sample (e.g., Meat, Honey, Milk) Homogenize Homogenization Sample->Homogenize Spike Spike with Internal Standard Mix (incl. 2-NP-DNSAH-¹³C₆) Homogenize->Spike Add_Reagents Add HCl and 2-Nitrobenzaldehyde (2-NBA) Spike->Add_Reagents Incubate Incubation (e.g., overnight at 37°C or microwave at 60°C) Add_Reagents->Incubate Neutralize Neutralization (e.g., with K₂HPO₄ or NaOH) Incubate->Neutralize Extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) or SPE Neutralize->Extract Evaporate Evaporation to Dryness Extract->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Data Data Processing & Quantification LC_MSMS->Data

Figure 1: General workflow for the analysis of nitrofuran metabolites.

Detailed Experimental Protocols

The following protocols are generalized from various validated methods and can be adapted for different food matrices.

Reagents and Materials
  • Solvents: Methanol (B129727), ethanol, ethyl acetate (B1210297), n-hexane, acetonitrile (B52724) (all HPLC or LC-MS grade).

  • Acids and Bases: Hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH).

  • Salts and Buffers: Dipotassium hydrogen phosphate (B84403) (K₂HPO₄), trisodium (B8492382) phosphate.

  • Derivatizing Agent: 2-Nitrobenzaldehyde (2-NBA). A 50-100 mM solution in DMSO is typically prepared fresh.[6][9]

  • Internal Standards: A mixture of stable isotope-labeled derivatized nitrofuran metabolites, including 2-NP-DNSAH-¹³C₆, AOZ-d₄, AMOZ-d₅, AHD-¹³C₃, and SEM-¹³C¹⁵N₂.[3][4]

  • Solid-Phase Extraction (SPE) Cartridges: Polymeric SPE cartridges (e.g., Oasis HLB) may be used for clean-up.

Sample Preparation

For Meat and Seafood: [6][9][10]

  • Weigh 1-2 g of homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add a known amount of the internal standard working solution.

  • Optional Pre-wash for Fatty Samples: To remove interferences, wash the sample with methanol and/or ethanol. Add the solvent, vortex, centrifuge, and discard the supernatant. Repeat as necessary. Dry the pellet under a stream of nitrogen.[9]

For Honey: [2]

  • Weigh 2 g of honey into a centrifuge tube.

  • Dissolve the sample in 5 mL of 0.12 M HCl.

  • Add the internal standard working solution.

  • An initial SPE clean-up step can be employed to remove sugars and other interferences before derivatization.

For Milk: [1][3]

  • Pipette 2 mL of milk into a centrifuge tube.

  • Add the internal standard working solution.

Hydrolysis and Derivatization
  • To the prepared sample, add 5-9 mL of 0.1 M - 1 M HCl.[4][9]

  • Add 100-300 µL of the 2-NBA solution (e.g., 50 mM in DMSO).[2][9]

  • Vortex the mixture thoroughly.

  • Incubate the sample. Two common methods are:

    • Conventional Method: Incubate overnight (16-18 hours) at 37°C in a shaking water bath.[7][9]

    • Rapid Microwave Method: Ramp the temperature to 60°C over 4 minutes and hold for 2 hours in a microwave system.[4]

Extraction and Clean-up
  • Cool the samples to room temperature.

  • Neutralize the mixture to a pH of approximately 7 by adding K₂HPO₄, trisodium phosphate buffer, or NaOH solution.[4][9]

  • Add 10 mL of ethyl acetate, vortex vigorously for 1-5 minutes, and centrifuge (e.g., 3500-4000 rpm for 10-15 minutes).[2][4]

  • Transfer the upper ethyl acetate layer to a clean tube. Repeat the extraction step for better recovery.

  • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40-50°C.

  • Optional Hexane Wash: For further clean-up, the dried residue can be reconstituted in a suitable solvent and washed with n-hexane to remove excess derivatizing reagent.[9]

  • Reconstitute the final residue in a specific volume (e.g., 1 mL) of the initial mobile phase (e.g., 80:20 water:methanol).[6]

  • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

The following are typical parameters for LC-MS/MS analysis. These should be optimized for the specific instrument used.

  • LC System: A UHPLC or HPLC system.

  • Column: A C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[4]

  • Mobile Phase A: Water with a modifier like 1 mM ammonium (B1175870) acetate.[6]

  • Mobile Phase B: Methanol or acetonitrile.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]

  • Data Acquisition: Multiple Reaction Monitoring (MRM). At least two transitions (a quantifier and a qualifier) should be monitored for each analyte and internal standard to ensure identity confirmation.

Quantitative Data Summary

The performance of the method can be characterized by several validation parameters. The table below summarizes typical values reported in the literature for the analysis of nitrofuran metabolites in various food matrices.

ParameterMeat/PoultryHoneyMilkSeafoodReference(s)
Limit of Quantification (LOQ) 0.1 - 0.5 ng/g0.25 ppb-1 µg/kg[10][11][12]
Decision Limit (CCα) 0.013 - 0.200 µg/kg--1.5 - 2.6 µg/kg[4][10]
Detection Capability (CCβ) ---1.6 - 3.1 µg/kg[10]
Recovery (%) -92 - 103%>80%73 - 103%[10][12][13]
Precision (RSD %) -≤10%<13%≤23%[10][12][14]

Note: Values are presented as reported in the literature and may vary depending on the specific matrix, instrumentation, and validation protocol.

Signaling Pathway and Logical Relationships

The use of a stable isotope-labeled internal standard like 2-NP-DNSAH-¹³C₆ is central to the accuracy of the quantification. The following diagram illustrates the logical relationship in isotope dilution mass spectrometry.

IsotopeDilution cluster_process Analytical Process cluster_quant Quantification Analyte Native Analyte (DNSAH) Process Sample Prep, Derivatization, Extraction, Injection Analyte->Process IS Internal Standard (DNSAH-¹³C₆) IS->Process MS_Analyte Analyte Derivative Signal (2-NP-DNSAH) Process->MS_Analyte MS_IS Internal Standard Signal (2-NP-DNSAH-¹³C₆) Process->MS_IS Ratio Calculate Signal Ratio (Analyte / IS) MS_Analyte->Ratio MS_IS->Ratio Concentration Determine Analyte Concentration Ratio->Concentration

Figure 2: Logic of isotope dilution for accurate quantification.

Conclusion

The use of 2-NP-DNSAH-¹³C₆ as part of a stable isotope-labeled internal standard mix provides a robust and reliable method for the quantification of nitrofuran metabolites in a variety of food samples. This approach, combined with LC-MS/MS, allows for high sensitivity and selectivity, enabling laboratories to meet the stringent regulatory requirements for food safety. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers and analysts in the field.

References

Application of 2-NP-Dnsah-¹³C₆ in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals.

Introduction

2-NP-Dnsah-¹³C₆ is the stable isotope-labeled form of 2-NP-DNSAH, the 2-nitrobenzaldehyde (B1664092) derivative of 3,5-dinitrosalicylic acid hydrazide (DNSH). DNSH is a metabolite of the nitrofuran antibiotic nifursol (B1678867). Due to concerns over the carcinogenic and mutagenic potential of nitrofuran residues in food products, their use in food-producing animals is prohibited in many regions. Consequently, highly sensitive and reliable analytical methods are required to monitor for their presence.

In pharmaceutical research, particularly in drug metabolism and safety assessment studies, it is crucial to employ robust analytical methods. 2-NP-Dnsah-¹³C₆ serves as an indispensable tool in these analyses, acting as a high-purity internal standard for the accurate quantification of DNSH in complex biological matrices by isotope dilution mass spectrometry.[1][2][3][4] Its use is critical for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring the accuracy, precision, and traceability of the analytical data.[1][3][4]

Principle of Application

The analytical strategy for detecting the DNSH metabolite involves a multi-step process. Since nitrofuran metabolites are often bound to proteins in tissues, the first step is an acid-catalyzed hydrolysis to release the bound metabolites. Following hydrolysis, the freed DNSH is derivatized in situ with 2-nitrobenzaldehyde (o-NBA). This derivatization step is crucial as it forms the more stable and chromatographically amenable 2-NP-DNSAH molecule, which is suitable for LC-MS/MS analysis.

2-NP-Dnsah-¹³C₆ is introduced at the very beginning of the sample preparation process. Because it is chemically identical to the derivatized analyte but has a different mass due to the ¹³C₆ labeling, it co-elutes chromatographically with the 2-NP-DNSAH derived from the sample. By comparing the signal intensity of the analyte to that of the known concentration of the internal standard, precise quantification can be achieved.

Visualization of the Analytical Workflow

analytical_workflow General Workflow for DNSH Analysis using 2-NP-Dnsah-¹³C₆ cluster_prep Sample Preparation cluster_extraction Extraction & Clean-up cluster_analysis Analysis sample Biological Matrix (e.g., Tissue) add_is Spike with 2-NP-Dnsah-¹³C₆ (Internal Standard) sample->add_is homogenize Homogenization add_is->homogenize hydrolysis Acid Hydrolysis & Derivatization (with o-NBA) homogenize->hydrolysis neutralize Neutralization hydrolysis->neutralize lle Liquid-Liquid Extraction (e.g., with Ethyl Acetate) neutralize->lle evaporate Evaporation to Dryness lle->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms quant Quantification (Analyte/IS Ratio) lcms->quant

Caption: Workflow for the quantification of DNSH.

Role of the Internal Standard

internal_standard_role Role of 2-NP-Dnsah-¹³C₆ as an Internal Standard cluster_process Sample Preparation & Analysis analyte DNSH (Analyte) in sample derivatization Derivatization with o-NBA analyte->derivatization is 2-NP-Dnsah-¹³C₆ (IS) (Known Amount) derivatized_is 2-NP-Dnsah-¹³C₆ is->derivatized_is already derivatized form derivatized_analyte 2-NP-DNSAH derivatization->derivatized_analyte extraction Extraction Losses ionization MS Ionization Variation extraction->ionization ms_signal_analyte Analyte Signal (Variable) ionization->ms_signal_analyte ms_signal_is IS Signal (Variable) ionization->ms_signal_is derivatized_analyte->extraction derivatized_is->extraction ratio Signal Ratio (Analyte / IS) = Constant ms_signal_analyte->ratio ms_signal_is->ratio quantification Accurate Quantification ratio->quantification

Caption: Conceptual diagram of isotope dilution analysis.

Quantitative Data

The following table summarizes typical parameters for the LC-MS/MS analysis of DNSH using 2-NP-Dnsah-¹³C₆ as an internal standard. Note that exact mass transitions and retention times are instrument-dependent and should be optimized in your laboratory.

Parameter2-NP-DNSAH (Analyte)2-NP-Dnsah-¹³C₆ (Internal Standard)Notes
Molecular Formula C₁₄H₉N₅O₈C₈¹³C₆H₉N₅O₈-
Molecular Weight 375.25 g/mol 381.29 g/mol -
Precursor Ion (Q1) m/z 374.1 [M-H]⁻m/z 380.1 [M-H]⁻Typically analyzed in negative ion mode. Optimization is required.
Product Ions (Q3) m/z 182, 226m/z 188, 232 (expected)Quantification and qualifier ions should be selected based on intensity and specificity after direct infusion experiments.
Typical Retention Time ~ 4-7 minutes~ 4-7 minutesHighly dependent on the LC column and gradient conditions.
Linearity Range 0.25 - 5.0 µg/kg-Typical range in biological matrices.[5]
Decision Limit (CCα) 0.03 - 0.36 µg/kg-The lowest concentration at which a method can decide if the analyte is present.[1][2]
Detection Capability (CCβ) 0.03 - 0.61 µg/kg-The smallest content of the substance that may be detected, identified and/or quantified in a sample with a given certainty.[1]

Experimental Protocols

Reagents and Materials
  • 2-NP-Dnsah-¹³C₆ internal standard solution (e.g., in methanol)

  • 2-nitrobenzaldehyde (o-NBA) derivatizing agent (e.g., 50 mM in DMSO)

  • Hydrochloric acid (HCl), e.g., 1 M

  • Dipotassium hydrogen phosphate (B84403) (K₂HPO₄), e.g., 0.1 M

  • Sodium hydroxide (B78521) (NaOH), e.g., 1 M

  • Ethyl acetate (B1210297) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium (B1175870) acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (optional, for further clean-up)

Standard Preparation

Prepare a stock solution of 2-NP-Dnsah-¹³C₆ in methanol. From this stock, prepare a working internal standard solution at a concentration appropriate for spiking into the samples (e.g., 10-50 ng/mL).

Sample Preparation, Hydrolysis, and Derivatization

This protocol is a general guideline and should be optimized for the specific matrix.

  • Weighing: Weigh 1.0 ± 0.1 g of homogenized tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Spiking: Add a known volume of the 2-NP-Dnsah-¹³C₆ internal standard working solution to each sample, control, and calibration standard.

  • Hydrolysis & Derivatization:

    • Add 4 mL of HPLC-grade water.

    • Add 0.5 mL of 1 M HCl.

    • Add 100-150 µL of 50 mM o-NBA solution.

    • Vortex the sample for approximately 15-30 seconds.

    • Incubate the mixture overnight (approx. 16 hours) at 37°C in a shaking water bath or oven.

Extraction and Clean-up
  • Cooling: After incubation, allow the samples to cool to room temperature.

  • Neutralization: Add 5 mL of 0.1 M K₂HPO₄, followed by approximately 0.3-0.4 mL of 1 M NaOH to adjust the pH to 7.0 ± 0.5. Vortex briefly.

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of ethyl acetate to the tube.

    • Cap and vortex vigorously for 1 minute.

    • Centrifuge for 10 minutes at approximately 4000 rpm to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.

  • Evaporation: Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at a temperature no higher than 50-60°C.

  • Reconstitution: Reconstitute the dry residue in a known volume (e.g., 1 mL) of the initial LC mobile phase (e.g., 80:20 water:methanol with 1 mM ammonium acetate). Vortex to dissolve.

  • Filtration: Filter the reconstituted extract through a 0.22 or 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 1 mM ammonium acetate and 0.1% formic acid.

  • Mobile Phase B: Methanol with 1 mM ammonium acetate and 0.1% formic acid.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

  • Injection Volume: 5 - 20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI), typically in negative mode for 2-NP-DNSAH.

  • MRM Transitions: Monitor the transitions for both the analyte and the internal standard as detailed in the quantitative data table. Dwell times and collision energies must be optimized for the specific instrument.

Conclusion

2-NP-Dnsah-¹³C₆ is a critical reagent for any pharmaceutical research or safety assessment laboratory tasked with the quantitative analysis of the nifursol metabolite DNSH. Its use as an internal standard in an isotope dilution LC-MS/MS workflow provides the highest level of analytical accuracy and precision, ensuring data integrity and compliance with regulatory standards. The protocols outlined provide a robust framework for the implementation of this essential analytical tool.

References

Application Note: Quantification of Nitrofuran Residues using 2-NP-Dnsah-13C6 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrofurans are a class of synthetic broad-spectrum antibiotics that have been widely used in veterinary medicine. However, due to concerns about their carcinogenic and mutagenic effects, their use in food-producing animals has been banned in many countries, including the European Union.[1] Regulatory bodies have set stringent minimum required performance limits (MRPLs) for the detection of nitrofuran residues in various food matrices.

The parent nitrofuran drugs are rapidly metabolized in animals, and the resulting metabolites become bound to tissue proteins. These tissue-bound metabolites are stable and serve as marker residues for monitoring the illegal use of nitrofurans. The four main nitrofuran metabolites are 3-amino-2-oxazolidinone (B196048) (AOZ), 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), 1-aminohydantoin (B1197227) (AHD), and semicarbazide (B1199961) (SEM). Additionally, the metabolite of nifursol, 3,5-dinitrosalicylic acid hydrazide (DNSAH), is also a key target for analysis.

This application note describes a robust and sensitive method for the quantification of nitrofuran metabolites in animal tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 2-NP-Dnsah-13C6 as a stable isotope-labeled internal standard. The use of a 13C-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[2][3]

Principle

The analytical method involves the release of the protein-bound nitrofuran metabolites from the tissue matrix through acid hydrolysis. Simultaneously, the liberated metabolites are derivatized with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form stable nitrophenyl (NP) derivatives, which have improved chromatographic and mass spectrometric properties.

The 13C-labeled internal standard, this compound, is added at the beginning of the sample preparation process to mimic the behavior of the native analytes throughout the extraction, derivatization, and analysis steps. Following derivatization, the nitrophenyl derivatives are extracted from the sample matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), and the final extract is analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the target analyte to that of its corresponding stable isotope-labeled internal standard.

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis & Data Processing Sample Sample Homogenization (e.g., 2g of tissue) Spiking Addition of This compound Internal Standard Sample->Spiking Spike Hydrolysis Acid Hydrolysis (e.g., HCl) Spiking->Hydrolysis Process Derivatization Derivatization (with 2-NBA) Hydrolysis->Derivatization Simultaneous Incubation Incubation (e.g., 37°C overnight or microwave-assisted) Derivatization->Incubation React Neutralization Neutralization (e.g., K2HPO4) Incubation->Neutralization Proceed LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Neutralization->LLE Extract Evaporation Evaporation to Dryness LLE->Evaporation Concentrate Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Prepare for Injection LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Inject Quantification Quantification (Analyte/IS Ratio) LCMS->Quantification Analyze Reporting Data Reporting Quantification->Reporting Finalize

Caption: Experimental workflow for nitrofuran residue quantification.

Materials and Reagents

  • Standards:

    • Nitrofuran metabolite standards (AOZ, AMOZ, AHD, SEM, DNSAH)

    • This compound (Internal Standard)

    • 2-Nitrobenzaldehyde (2-NBA)

  • Solvents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Ethyl acetate (B1210297) (HPLC grade)

    • Water (LC-MS grade)

  • Reagents:

    • Hydrochloric acid (HCl)

    • Dipotassium hydrogen phosphate (B84403) (K2HPO4)

    • Ammonium acetate

    • Formic acid

Experimental Protocols

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each nitrofuran metabolite and this compound in methanol.

  • Intermediate Solutions (10 µg/mL): Prepare intermediate solutions by diluting the stock solutions with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions containing all target analytes at various concentrations by diluting the intermediate solutions.

  • Internal Standard Spiking Solution (e.g., 100 ng/mL): Prepare a spiking solution of this compound in methanol.

Sample Preparation
  • Homogenization: Homogenize the tissue sample (e.g., muscle, liver) to ensure uniformity.

  • Weighing: Weigh 2.0 ± 0.1 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Spiking: Add a known amount (e.g., 100 µL) of the this compound internal standard spiking solution to each sample.

  • Hydrolysis and Derivatization:

    • Add 5 mL of water and 0.5 mL of 1 M HCl to the sample.

    • Add 200 µL of a 50 mM solution of 2-NBA in DMSO.

    • Vortex the sample for 1 minute.

  • Incubation: Incubate the samples overnight (approximately 16 hours) at 37 °C. Alternatively, a microwave-assisted derivatization can be employed to reduce the incubation time.

  • Neutralization: After incubation, cool the samples to room temperature. Add 5 mL of 0.1 M K2HPO4 and adjust the pH to 7.0 ± 0.5 with 1 M NaOH.

  • Liquid-Liquid Extraction (LLE):

    • Add 10 mL of ethyl acetate to the tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer (ethyl acetate) to a new tube.

    • Repeat the extraction step with another 10 mL of ethyl acetate and combine the organic layers.

  • Evaporation and Reconstitution:

    • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:methanol).

    • Vortex and filter the solution through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis
  • LC System: UHPLC system

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) % B
    0.0 10
    8.0 90
    10.0 90
    10.1 10

    | 12.0 | 10 |

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Table 1: Example MRM Transitions for Nitrofuran Metabolite Derivatives

Analyte (NP-Derivative)Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
NP-AOZ236.1134.1104.1
NP-AMOZ335.1291.1262.1
NP-AHD249.1134.1104.1
NP-SEM209.1166.191.1
NP-DNSAH425.1224.0178.0
This compound (IS) 431.1 230.0 184.0

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Quantitative Data

The use of this compound as an internal standard allows for accurate and precise quantification of nitrofuran metabolites. The following tables summarize typical validation data obtained using methods incorporating stable isotope-labeled internal standards.

Table 2: Method Performance Characteristics [4][5]

ParameterDNSAHAOZAMOZAHDSEM
Linearity (R²) >0.99>0.99>0.99>0.99>0.99
Accuracy/Recovery (%) 85-11583-12083-12083-12083-120
Repeatability (RSDr %) <15<20<20<20<20
Reproducibility (RSDR %) <20<26<26<26<26

Table 3: Decision Limits (CCα) in various matrices [4][6]

MatrixCCα (µg/kg)
Muscle (Poultry, Bovine, Fish)0.27 - 0.35
Kidney (Bovine, Porcine)0.27 - 0.35
Eggs0.27 - 0.35

CCα values are dependent on the specific matrix and analytical method and should be determined during method validation.

Conclusion

This application note provides a detailed protocol for the quantification of nitrofuran residues in animal-derived food products using this compound as a stable isotope-labeled internal standard. The method is sensitive, specific, and robust, meeting the stringent requirements for regulatory monitoring. The use of a 13C-labeled internal standard is crucial for achieving high accuracy and precision, making it an indispensable tool for researchers, scientists, and drug development professionals involved in food safety and residue analysis.

References

Application Notes and Protocols for the Use of 2-NP-Dnsah-13C6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the utilization of 2-NP-Dnsah-13C6 as a stable isotope-labeled internal standard in the quantitative analysis of nitrofuran metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of this compound enhances the accuracy, precision, and traceability of analytical methods, particularly in complex matrices such as food products and biological samples.[1][2] Stable isotope dilution analysis is a gold standard technique in quantitative mass spectrometry, compensating for variations in sample preparation, injection volume, and matrix effects.

This compound is the 13C6 labeled derivatized form of 3,5-dinitrosalicylic acid hydrazide (DNSAH), a metabolite of the nitrofuran antibiotic nifursol. The derivatization with 2-nitrobenzaldehyde (B1664092) (2-NBA) is a critical step to improve the chromatographic retention and ionization efficiency of the polar nitrofuran metabolites, enabling sensitive and reliable detection by LC-MS/MS.[1][3][4]

Application

The primary application of this compound is as an internal standard for the quantitative analysis of the corresponding unlabeled nitrofuran metabolite, DNSAH, and other nitrofuran metabolites that are derivatized with 2-NBA. This methodology is crucial for:

  • Residue Control: Monitoring banned nitrofuran antibiotics in food-producing animals.

  • Pharmaceutical Research: Supporting metabolism and pharmacokinetic studies.

  • Method Development and Validation: Establishing robust and reliable analytical methods.

Experimental Protocols

The following protocols provide a comprehensive guide for the preparation and use of this compound in the analysis of nitrofuran metabolites.

Preparation of Standard Solutions

a. Primary Stock Solution of this compound (IS1):

  • Prepare a primary stock solution of this compound at a concentration of 1 mg/mL in methanol (B129727).

  • Store this solution at ≤ -20°C in the dark. This solution is typically stable for at least 2 years.[5]

b. Intermediate Internal Standard Solution (IS2):

  • Prepare an intermediate solution by diluting the primary stock solution (IS1) in methanol to a concentration of 1 µg/mL.[5]

  • This solution should be stored at 2-8°C and is typically stable for several months.

c. Working Internal Standard Solution (IS3):

  • Prepare a working solution by further diluting the intermediate solution (IS2) in the initial mobile phase or a suitable solvent to a final concentration appropriate for spiking into samples. A typical concentration is in the range of 5-50 ng/mL. The exact concentration should be optimized during method development.

Sample Preparation: Hydrolysis and Derivatization

This protocol is a general guideline for tissue samples (e.g., meat, shrimp).[3][4][6][7][8]

  • Homogenization: Homogenize 2 g (± 0.1 g) of the tissue sample.

  • Spiking: Add a known amount of the Working Internal Standard Solution (IS3) to the homogenized sample.

  • Acid Hydrolysis and Derivatization:

    • Add 5 mL of 0.125 M HCl to the sample.

    • Add 200 µL of a 100 mM 2-nitrobenzaldehyde (2-NBA) solution in DMSO.

    • Vortex the sample for 1 minute.

    • Incubate the sample at 37°C for 16 hours (overnight) to allow for the release of protein-bound metabolites and in-situ derivatization.

  • Neutralization:

    • Cool the sample to room temperature.

    • Add 5 mL of 0.1 M K2HPO4 and 0.4 mL of 1 N NaOH to adjust the pH to approximately 7.

Extraction of Derivatized Metabolites

a. Liquid-Liquid Extraction (LLE): [7]

  • Add 5 mL of ethyl acetate (B1210297) to the neutralized sample.

  • Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 5 mL of ethyl acetate.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

b. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction: [5]

  • To the neutralized sample, add 10 mL of acetonitrile, a ceramic homogenizer, and 1 g of NaCl.

  • Vortex for 1 minute.

  • Add approximately 4 g of MgSO4 and shake vigorously for 5 minutes.

  • Centrifuge at 3500 rpm for 12 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument and application.

a. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm) is commonly used.[6]

  • Mobile Phase A: 0.1% Formic acid in water or 2 mM Ammonium Acetate in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the analytes.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 20 µL.

b. Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor and product ions for the derivatized nitrofuran metabolites and this compound need to be determined by direct infusion of the individual standards. For this compound, the precursor ion will be 6 Da higher than the unlabeled analogue.

Quantitative Data

The following tables summarize typical performance data for the analysis of nitrofuran metabolites using a stable isotope dilution LC-MS/MS method. The data presented is representative of the performance that can be expected when using this compound as an internal standard.

Table 1: Method Linearity

Analyte (Derivatized)Calibration Range (µg/kg)Correlation Coefficient (r²)
NP-AOZ0.25 - 25> 0.995
NP-AMOZ0.25 - 25> 0.995
NP-AHD0.25 - 25> 0.995
NP-SEM0.25 - 25> 0.995
2-NP-DNSAH0.25 - 25> 0.995

Data is representative from similar validated methods.[8]

Table 2: Accuracy and Precision

Analyte (Derivatized)Spiked Level (µg/kg)Accuracy (Bias %)Repeatability (RSDr %)Within-lab Reproducibility (RSDR %)
NP-AOZ0.5≤ 20%< 20%< 25%
1.0≤ 20%< 20%< 25%
2.0≤ 20%< 20%< 25%
NP-AMOZ0.5≤ 20%< 20%< 25%
1.0≤ 20%< 20%< 25%
2.0≤ 20%< 20%< 25%
2-NP-DNSAH0.5≤ 20%< 20%< 25%
1.0≤ 20%< 20%< 25%
2.0≤ 20%< 20%< 25%

Data is representative from validated methods according to Regulation (EU) 2021/808.[9]

Table 3: Recovery and Matrix Effect

Analyte (Derivatized)MatrixRecovery (%)Matrix Effect (%)
NP-AOZShrimp88 - 113Ion Suppression/Enhancement < 20%
NP-AMOZChicken88 - 113Ion Suppression/Enhancement < 20%
2-NP-DNSAHBovine Muscle83 - 120Ion Suppression/Enhancement < 20%

Data is representative from similar validated methods.[9][10]

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of nitrofuran metabolites using this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing sample Homogenized Sample (2g) spike Spike with This compound (IS) sample->spike hydrolysis Acid Hydrolysis & Derivatization (2-NBA) spike->hydrolysis neutralize Neutralization hydrolysis->neutralize lle Liquid-Liquid Extraction (Ethyl Acetate) neutralize->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis (ESI+, MRM) reconstitution->lcms quantification Quantification using Internal Standard lcms->quantification

Caption: Experimental workflow for nitrofuran metabolite analysis.

logical_relationship cluster_analyte Analyte in Sample cluster_is Internal Standard cluster_derivatization Derivatization cluster_lcms LC-MS/MS Detection cluster_quant Quantification analyte Nitrofuran Metabolite (e.g., DNSAH) derivatized_analyte Derivatized Analyte (2-NP-Dnsah) analyte->derivatized_analyte + 2-NBA is This compound derivatized_is Derivatized IS (this compound) is->derivatized_is Already Derivatized ratio Peak Area Ratio (Analyte / IS) derivatized_analyte->ratio derivatized_is->ratio concentration Analyte Concentration ratio->concentration Calibration Curve

Caption: Logic of quantification using an internal standard.

References

Application Notes and Protocols for the Analysis of Nitrofuran Metabolites in Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrofurans are a class of synthetic broad-spectrum antibiotics that have been widely used in veterinary medicine. However, due to concerns about their potential carcinogenic and mutagenic effects on human health, their use in food-producing animals has been banned in many countries.[1] Metabolism studies are crucial for understanding the fate of these compounds in biological systems. After administration, nitrofuran parent drugs are rapidly metabolized, with in vivo half-lives of only a few hours.[1][2][3] Their metabolites, however, can bind to tissue macromolecules, such as proteins, and persist for several weeks.[2][4][5] Therefore, the detection of these tissue-bound metabolites serves as a marker for the illegal use of nitrofurans.

The analytical challenge lies in the detection of these stable, protein-bound metabolites. The standard approach involves the acid hydrolysis of the tissue sample to release the bound metabolites.[6][7] These released metabolites, which have low molecular weights, are then derivatized to improve their chromatographic and mass spectrometric properties.[6] A common and effective derivatizing agent is 2-nitrobenzaldehyde (B1664092) (2-NBA). This application note provides detailed protocols for the extraction, derivatization, and quantification of nitrofuran metabolites using 2-NBA and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a focus on the use of stable isotope-labeled internal standards for accurate quantification.

Principle

The method is based on the stable isotope dilution technique. A known amount of a stable isotope-labeled internal standard, which is a structural analog of the target analyte, is added to the sample at the beginning of the analytical procedure. This internal standard experiences the same chemical and physical processes as the analyte throughout sample preparation and analysis. By measuring the ratio of the analyte to the internal standard in the final extract, accurate quantification can be achieved, as this ratio corrects for any losses during the procedure and for matrix effects in the mass spectrometer.

The key steps of the analytical workflow are:

  • Sample Homogenization: The tissue sample is homogenized to ensure uniformity.

  • Addition of Internal Standard: A solution containing a known concentration of the stable isotope-labeled internal standard (e.g., 13C-labeled or deuterated analogues of the nitrofuran metabolites) is added to the homogenized sample.

  • Acid Hydrolysis: The sample is subjected to acid hydrolysis to cleave the bonds between the nitrofuran metabolites and tissue proteins, releasing the metabolites into the solution.

  • Derivatization: The released metabolites are derivatized with 2-nitrobenzaldehyde (2-NBA). This reaction targets the primary amine group of the metabolites, forming a more stable and readily ionizable derivative (e.g., 2-NP-AOZ from AOZ).

  • Extraction: The derivatized metabolites are extracted from the aqueous sample matrix into an organic solvent using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • LC-MS/MS Analysis: The extract is analyzed by LC-MS/MS. The derivatized metabolites and their corresponding internal standards are separated chromatographically and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Data Presentation

The following tables summarize quantitative data from various studies on the analysis of nitrofuran metabolites using 2-NBA derivatization and LC-MS/MS.

Table 1: Linearity and Range of Quantification

Analyte (Derivatized)MatrixLinearity Range (ng/mL or µg/kg)Correlation Coefficient (r²)Reference
2-NP-MetabolitesChicken Tissue0.25 - 1.0 ng/mL> 0.999[3]
2-NP-MetabolitesVarious0.50 - 10.0 µg/kg0.990 - 0.998[8]
2-NP-MetabolitesFish Products1 - 50 µg/kgNot Specified[6]

Table 2: Recovery and Precision Data

AnalyteMatrixRecovery (%)Repeatability (RSD%)Within-Laboratory Reproducibility (RSD%)Reference
Nitrofuran MetabolitesVarious88.9 - 107.32.9 - 9.44.4 - 10.7[8]
Nitrofuran MetabolitesFish Products89.8 - 101.9Not SpecifiedNot Specified[6]
SEMEgg Powder, Animal Tissue~70Not SpecifiedNot Specified[1]
AHDEgg Powder, Animal Tissue~70Not SpecifiedNot Specified[1]
AOZEgg Powder, Animal Tissue~40Not SpecifiedNot Specified[1]
AMOZEgg Powder, Animal Tissue~80Not SpecifiedNot Specified[1]

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixLOD (ng/g or µg/kg)LOQ (ng/g or µg/kg)InstrumentReference
Nitrofuran MetabolitesAnimal Muscle Tissue0.5 - 5 ng/g2.5 - 10 ng/gLC-MS/MS[9]
AOZAnimal ProductsNot Specified0.02 µg/kgAPI 4000[1]
AMOZAnimal ProductsNot Specified0.01 µg/kgAPI 4000[1]
SEMAnimal ProductsNot Specified0.05 µg/kgAPI 4000[1]
AHDAnimal ProductsNot Specified0.1 µg/kgAPI 4000[1]
Nitrofuran MetabolitesChicken Tissue0.02 - 0.06 ng/mLNot SpecifiedLC-ESI-MS[3]
Nitrofuran MetabolitesFish Products0.25 - 0.33 µg/kg0.8 - 1.1 µg/kgUPLC-DAD[6]

Experimental Protocols

Materials and Reagents
  • Solvents: Methanol, Ethyl acetate (B1210297), Acetonitrile (B52724) (all LC-MS grade)

  • Acids: Hydrochloric acid (HCl)

  • Bases: Dipotassium hydrogen phosphate (B84403) (K₂HPO₄)

  • Derivatizing Agent: 2-nitrobenzaldehyde (2-NBA)

  • Internal Standards: Isotope-labeled nitrofuran metabolites (e.g., AOZ-¹³C₃, AMOZ-d₅, AHD-¹³C₃, SEM-¹³C,¹⁵N₂)

  • Water: Ultrapure water (18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) Cartridges: C18 or equivalent polymeric sorbent

Equipment
  • Homogenizer

  • Centrifuge

  • Water bath or heating block

  • Vortex mixer

  • Nitrogen evaporator

  • LC-MS/MS system with an electrospray ionization (ESI) source

Sample Preparation Protocol
  • Homogenization: Weigh 1-2 g of the tissue sample into a centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each sample, control, and calibration standard.

  • Hydrolysis and Derivatization:

    • Add 5 mL of 0.1 M HCl and 200 µL of 50 mM 2-NBA in DMSO to the sample.

    • Vortex the mixture for 1 minute.

    • Incubate the mixture in a water bath at 37°C for 16 hours (overnight). Alternatively, a faster microwave-assisted reaction at an elevated temperature can be employed.[10]

  • Neutralization and Extraction:

    • Cool the samples to room temperature.

    • Add 5 mL of 0.1 M K₂HPO₄ solution to adjust the pH.

    • Add 5 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction step with another 5 mL of ethyl acetate and combine the organic layers.

  • Evaporation and Reconstitution:

    • Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-50°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol
  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm) is commonly used.

  • Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • Injection Volume: 5-20 µL.

  • MS Detection: Electrospray ionization in positive ion mode (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two MRM transitions (a quantifier and a qualifier ion) should be monitored for each analyte and internal standard to ensure specificity and confirmation.

Table 4: Example MRM Transitions for Derivatized Nitrofuran Metabolites

Analyte (Derivatized)Precursor Ion (m/z)Product Ion 1 (Quantifier) (m/z)Product Ion 2 (Qualifier) (m/z)
2-NP-AOZ236134104
2-NP-AMOZ335291262
2-NP-AHD249134207
2-NP-SEM209134166

Note: The optimal MRM transitions and collision energies should be determined experimentally for the specific instrument used.

Visualizations

Nitrofuran_Metabolism_Pathway cluster_drug Nitrofuran Parent Drug cluster_metabolism In Vivo Metabolism cluster_analysis Analytical Procedure Parent_Drug Nitrofuran (e.g., Furazolidone) Reactive_Metabolite Reactive Metabolites (Nitroreduction) Parent_Drug->Reactive_Metabolite Metabolic Activation Protein_Binding Covalent Binding to Tissue Proteins Reactive_Metabolite->Protein_Binding Tissue_Bound_Residue Tissue-Bound Metabolite Protein_Binding->Tissue_Bound_Residue Hydrolysis Acid Hydrolysis Tissue_Bound_Residue->Hydrolysis Released_Metabolite Released Metabolite (e.g., AOZ) Hydrolysis->Released_Metabolite Derivatization Derivatization (2-NBA) Released_Metabolite->Derivatization Derivatized_Analyte Derivatized Analyte (e.g., 2-NP-AOZ) Derivatization->Derivatized_Analyte LC_MS LC-MS/MS Analysis Derivatized_Analyte->LC_MS

Caption: Metabolic pathway of nitrofurans and analytical detection.

Analytical_Workflow Sample Tissue Sample Homogenization Homogenization Sample->Homogenization Spiking Add 13C-Internal Standard Homogenization->Spiking Hydrolysis_Derivatization Acid Hydrolysis & Derivatization with 2-NBA Spiking->Hydrolysis_Derivatization Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis_Derivatization->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_MS_Analysis LC-MS/MS Analysis Evaporation_Reconstitution->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: Experimental workflow for nitrofuran metabolite analysis.

References

Application Notes and Protocols for the Derivatization of Nitrofuran Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the derivatization of nitrofuran metabolites, a critical step in the analytical workflow for detecting the illegal use of nitrofuran antibiotics in food-producing animals. Due to the rapid metabolism of parent nitrofuran drugs, regulatory monitoring focuses on their tissue-bound metabolites, which are more stable and serve as reliable indicators of nitrofuran administration.[1][2]

Derivatization is essential to improve the detectability of these low molecular weight metabolites by chromatographic techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] The most common and widely accepted derivatizing agent for this purpose is 2-nitrobenzaldehyde (B1664092) (2-NBA). This reagent reacts with the primary amine group of the nitrofuran metabolites after their release from tissue proteins by acid hydrolysis, forming stable nitrophenyl (NP) derivatives that are more amenable to chromatographic separation and mass spectrometric detection.[1][3][4]

Principle of Derivatization

The analytical process involves the acid-catalyzed hydrolysis of tissue samples to release the protein-bound nitrofuran metabolites.[4] Concurrently, the released metabolites react with 2-nitrobenzaldehyde (2-NBA) to form their corresponding 2-nitrophenyl (NP) derivatives.[1][4] This derivatization step enhances the ionization efficiency and reduces the background noise during LC-MS/MS analysis, which is crucial for achieving the low detection limits required by regulatory bodies.[1]

The four main nitrofuran metabolites and their parent drugs are:

  • 3-amino-2-oxazolidinone (AOZ) from Furazolidone

  • 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) from Furaltadone

  • Semicarbazide (SEM) from Nitrofurazone

  • 1-aminohydantoin (AHD) from Nitrofurantoin

Experimental Workflow

The overall analytical workflow for the determination of nitrofuran metabolites involves sample preparation, hydrolysis and derivatization, extraction, and subsequent analysis by LC-MS/MS.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_extraction Extraction & Cleanup cluster_analysis Analysis Homogenization Tissue Homogenization Hydrolysis Acid Hydrolysis (e.g., HCl) Homogenization->Hydrolysis Sample Aliquot Derivatization Derivatization with 2-NBA Neutralization Neutralization Derivatization->Neutralization LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Neutralization->LLE SPE Solid Phase Extraction (Optional) LLE->SPE LCMS LC-MS/MS Analysis LLE->LCMS Direct Injection SPE->LCMS

Figure 1: General experimental workflow for nitrofuran metabolite analysis.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific matrix (e.g., muscle, liver, honey) and available instrumentation.

1. Reagents and Materials

  • Nitrofuran metabolite standards (AOZ, AMOZ, AHD, SEM) and their deuterated internal standards.

  • 2-nitrobenzaldehyde (2-NBA) solution (e.g., 10 mM or 50 mM in DMSO or Methanol).[4][5]

  • Hydrochloric acid (HCl), various concentrations (e.g., 0.1 M, 0.12 M, 1 N).[4][6]

  • Potassium phosphate (B84403) dibasic (K2HPO4) solution (e.g., 0.1 M).[4]

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 N).[4]

  • Ethyl acetate (B1210297), HPLC grade.

  • Methanol (B129727), HPLC grade.

  • Water, deionized or HPLC grade.

  • Centrifuge tubes (50 mL).

  • Vortex mixer.

  • Centrifuge.

  • Incubator or water bath.

  • Evaporator (e.g., nitrogen evaporator).

2. Sample Preparation

  • Homogenize the tissue sample (e.g., fish, shrimp, chicken) to a uniform consistency.[4]

  • Weigh a representative amount of the homogenized sample (e.g., 2 g or 5 g) into a 50 mL centrifuge tube.[5][6]

3. Hydrolysis and Derivatization

  • Add internal standards to the sample.

  • Add deionized water (e.g., 4 mL or 5 mL).[4][6]

  • Add hydrochloric acid (e.g., 0.5 mL of 1 N HCl or a specified volume of another concentration).[4]

  • Add the 2-NBA derivatizing solution (e.g., 100 µL of 10 mM 2-NBA in DMSO or 300 µL of 50 mM 2-NBA in DMSO).[4][6]

  • Vortex the mixture for approximately 10-30 seconds.

  • Incubate the sample. Common incubation conditions are overnight (at least 16 hours) at 37 °C.[4][5] Some rapid methods utilize higher temperatures (e.g., 60°C for 2 hours with microwave assistance or 80°C for 20 minutes in an ultrasonic bath) to shorten the derivatization time.[3][7]

4. Extraction of Derivatized Metabolites

  • After incubation, cool the samples to room temperature.

  • Neutralize the mixture by adding a buffer and a base, for example, 5 mL of 0.1 M K2HPO4 and 0.4 mL of 1 N NaOH, to reach a pH of approximately 7.[4][6]

  • Add an extraction solvent, typically ethyl acetate (e.g., 5 mL or 15 mL).[4][5]

  • Vortex vigorously for about 1 minute.

  • Centrifuge for 10 minutes at approximately 3400-5600 rpm to separate the layers.[4][5]

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • The extraction step may be repeated to improve recovery.

  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at a temperature no higher than 60 °C.[4]

5. Reconstitution and Analysis

  • Reconstitute the dried residue in a suitable solvent mixture for LC-MS/MS analysis (e.g., 1 mL of water or a mobile phase-like solution).[4]

  • Vortex to dissolve the residue.

  • Filter the reconstituted extract if necessary.

  • Transfer the final extract to an autosampler vial for injection into the LC-MS/MS system.

Derivatization Reaction

The derivatization reaction is a condensation reaction between the aldehyde group of 2-NBA and the primary amine group of the nitrofuran metabolite, forming a Schiff base.

derivatization_reaction cluster_reactants Reactants cluster_products Products Metabolite Nitrofuran Metabolite (contains -NH2) Derivative NP-Metabolite Derivative (Schiff Base) Metabolite->Derivative NBA 2-Nitrobenzaldehyde (contains -CHO) NBA->Derivative Water H2O Derivative->Water

Figure 2: Schematic of the derivatization reaction.

Quantitative Data Summary

The performance of the analytical method is evaluated through validation parameters such as linearity, limits of detection (LOD), and limits of quantification (LOQ). The following table summarizes typical performance data from published methods.

MetaboliteLinearity (R²)LOD (µg/kg)LOQ (µg/kg)Reference
NP-AOZ> 0.9980.25 - 0.330.80 - 1.10[8][9]
NP-AMOZ> 0.9980.25 - 0.330.80 - 1.10[8][9]
NP-SEM> 0.9980.25 - 0.330.80 - 1.10[8][9]
NP-AHD> 0.9980.25 - 0.330.80 - 1.10[8][9]

Note: LOD and LOQ values can vary depending on the matrix, instrumentation, and specific method parameters. The minimum required performance limit (MRPL) set by many regulatory bodies is 1.0 µg/kg.[1] Modern analytical methods are capable of achieving detection limits well below this requirement.[8][9]

LC-MS/MS Parameters

Analysis is typically performed using a reversed-phase C18 column with a gradient elution of mobile phases such as water with formic acid or ammonium (B1175870) acetate and an organic solvent like methanol or acetonitrile.[10] Detection is carried out by a tandem mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring specific precursor to product ion transitions for each derivatized metabolite in Multiple Reaction Monitoring (MRM) mode.[10]

Typical MRM Transitions for NP-Derivatives

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
NP-AOZ236.1134.1104.1
NP-AMOZ335.1291.1262.1
NP-SEM209.1134.1166.1
NP-AHD249.1134.1205.1

Note: These values are illustrative and should be optimized on the specific instrument used.

Conclusion

The derivatization of nitrofuran metabolites with 2-nitrobenzaldehyde is a robust and essential step for the sensitive and reliable quantification of these banned substances in various food matrices. The provided protocol offers a comprehensive guideline for researchers and analytical scientists. Adherence to good laboratory practices and method validation are crucial for ensuring the accuracy and defensibility of the analytical results.

References

Application Notes and Protocols for 2-NP-Dnsah-13C6 in Matrix-Matched Calibration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of 2-NP-Dnsah-13C6 as an internal standard in matrix-matched calibration for the quantitative analysis of nitrofuran metabolites. Nitrofuran antibiotics are banned for use in food-producing animals in many countries due to potential carcinogenic effects.[1][2][3] Regulatory monitoring requires highly sensitive and accurate analytical methods to detect their residues. Nitrofuran drugs are rapidly metabolized, so their tissue-bound metabolites are the targets for analysis.[1][2]

This compound is a stable isotope-labeled internal standard designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows.[4] Its use is critical for correcting matrix effects and variabilities in sample preparation and instrument response, thereby improving the accuracy, precision, and traceability of quantitative results. Formulated with a precise 13C isotopic enrichment, this compound delivers consistent response factors across various instruments.[4] This high-purity reference standard is particularly suited for the derivatization of nitrofuran metabolites, enabling robust quantification in complex matrices such as food products and biological samples.[4][5]

Principle of the Method

The analytical method involves the release of protein-bound nitrofuran metabolites from tissue samples through acid hydrolysis. The released metabolites are then derivatized with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form stable 2-nitrophenyl (2-NP) derivatives.[6][7] this compound is added at the beginning of the sample preparation process to mimic the behavior of the native analytes. The derivatized analytes and the internal standard are then extracted, purified, and analyzed by LC-MS/MS. Quantification is achieved by creating a matrix-matched calibration curve and calculating the analyte concentration based on the response ratio of the analyte to the internal standard.

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard)

  • Reference standards of nitrofuran metabolites (e.g., AOZ, AMOZ, AHD, SEM)

  • 2-Nitrobenzaldehyde (2-NBA) derivatizing agent

  • Hydrochloric acid (HCl)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate (B1210297)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (if required for cleanup)

  • Blank matrix (e.g., tissue, honey, milk) for calibration standards

Sample Preparation and Derivatization Protocol

This protocol is a general guideline and may need optimization for specific matrices.

  • Sample Homogenization : Homogenize 1-2 grams of the tissue sample.

  • Spiking with Internal Standard : Spike the homogenized sample with a known concentration of this compound working solution.

  • Hydrolysis : Add 5 mL of 0.1 M HCl to the sample. Incubate at 37°C overnight to release the bound metabolites.[8]

  • Derivatization : Add 200 µL of 50 mM 2-NBA in DMSO. Incubate at 37°C for 2 hours in the dark.[8]

  • Neutralization : Adjust the pH of the solution to 7.0 with a suitable buffer (e.g., phosphate (B84403) buffer).

  • Liquid-Liquid Extraction (LLE) :

    • Add 5 mL of ethyl acetate and vortex for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube.

    • Repeat the extraction twice.

    • Combine the organic extracts.

  • Evaporation and Reconstitution :

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

  • Filtration : Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.

Matrix-Matched Calibration Curve Preparation
  • Prepare a series of calibration standards by spiking known concentrations of the native nitrofuran metabolite standards into a blank matrix homogenate.

  • Spike each calibration standard with the same concentration of this compound as used for the unknown samples.

  • Follow the same sample preparation and derivatization protocol (steps 3-8) for the calibration standards.

  • Construct the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of derivatized nitrofuran metabolites. Optimization may be required for specific instruments and applications.

ParameterTypical Setting
LC Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water or 5 mM Ammonium Acetate in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile or Methanol
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C[9]
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI) in positive or negative mode
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV[9]
Source Temp. 150°C
Desolvation Temp. 400°C

MRM Transitions (Example)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Derivatized AOZSpecific to derivativeSpecific to derivativeOptimize for instrument
Derivatized AMOZSpecific to derivativeSpecific to derivativeOptimize for instrument
Derivatized AHDSpecific to derivativeSpecific to derivativeOptimize for instrument
Derivatized SEMSpecific to derivativeSpecific to derivativeOptimize for instrument
This compound Specific to derivativeSpecific to derivativeOptimize for instrument

Note: The specific m/z values for precursor and product ions will depend on the exact derivative formed and should be determined experimentally by infusing the individual standards.

Data Presentation

The use of this compound in a matrix-matched calibration strategy significantly improves the quantitative performance of the method. The following table summarizes typical validation data reported in the literature for the analysis of nitrofuran metabolites using stable isotope-labeled internal standards.

ParameterTypical PerformanceReference
Linearity (R²) ≥ 0.99[8][10][11]
Recovery 80 - 110%[8][11][12]
Repeatability (RSDr) < 15%[8][11]
Reproducibility (RSDR) < 20%[11]
Limit of Quantification (LOQ) 0.1 - 1.0 µg/kg[8]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of nitrofuran metabolites using this compound and matrix-matched calibration.

experimental_workflow cluster_analysis Analysis & Quantification Sample 1. Sample Homogenization Spike_IS 2. Spike with this compound Sample->Spike_IS Add Internal Standard Hydrolysis 3. Acid Hydrolysis Spike_IS->Hydrolysis Derivatization 4. Derivatization with 2-NBA Hydrolysis->Derivatization Neutralization 5. Neutralization Derivatization->Neutralization LLE 6. Liquid-Liquid Extraction Neutralization->LLE Evap_Recon 7. Evaporation & Reconstitution LLE->Evap_Recon Filter 8. Filtration Evap_Recon->Filter LCMS LC-MS/MS Analysis Filter->LCMS Quant Quantification LCMS->Quant Cal_Curve Matrix-Matched Calibration Curve Cal_Curve->Quant

Caption: Experimental workflow for nitrofuran metabolite analysis.

Logical Relationship of Matrix-Matched Calibration

The diagram below explains the principle of using a matrix-matched internal standard to correct for matrix effects.

matrix_effect_correction cluster_analyte Analyte cluster_is Internal Standard (this compound) cluster_quant Quantification Analyte_Signal Analyte Signal Matrix_Effect_A Matrix Effect (Ion Suppression/Enhancement) Analyte_Signal->Matrix_Effect_A Observed_Signal_A Observed Analyte Signal Matrix_Effect_A->Observed_Signal_A Ratio Ratio (Observed Analyte / Observed IS) Observed_Signal_A->Ratio IS_Signal IS Signal Matrix_Effect_IS Matrix Effect (Similar to Analyte) IS_Signal->Matrix_Effect_IS Observed_Signal_IS Observed IS Signal Matrix_Effect_IS->Observed_Signal_IS Observed_Signal_IS->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Caption: Correction of matrix effects using an internal standard.

Conclusion

The use of this compound as a stable isotope-labeled internal standard in conjunction with matrix-matched calibration is a robust and reliable approach for the quantitative analysis of nitrofuran metabolites in complex matrices. This methodology effectively compensates for matrix-induced signal suppression or enhancement and variations in sample processing, leading to highly accurate and precise results that meet stringent regulatory requirements. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to implement this advanced analytical technique in their laboratories.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with 2-NP-Dnsah-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-NP-Dnsah-13C6 to overcome matrix effects in analytical experiments, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound, or 3,5-Dinitrosalicylic acid-13C6 (2-nitrobenzyliden)hydrazide, is a stable isotope-labeled (SIL) derivatization reagent. It is used as an internal standard (IS) in quantitative analytical methods.[1][] The core principle of its function lies in isotopic dilution. It is chemically identical to its unlabeled counterpart, but the six Carbon-13 atoms make it heavier. When added to a sample, it reacts with the target analyte in the same way as a non-labeled derivatization reagent would. In the mass spectrometer, it can be distinguished from the analyte-derivative based on its mass-to-charge ratio. Because the SIL internal standard has nearly identical physicochemical properties to the analyte derivative, it experiences the same effects from the sample matrix (ion suppression or enhancement). By calculating the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized, leading to more accurate and precise quantification.

Q2: What are matrix effects in LC-MS/MS analysis?

A2: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[3] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which can significantly impact the accuracy, precision, and sensitivity of the analytical method.

Q3: What types of analytes can be derivatized with this compound?

A3: this compound is primarily used as a derivatization reagent for compounds containing a primary amine or hydrazine (B178648) functional group. It is extensively used for the analysis of nitrofuran antibiotic metabolites in various biological matrices.[4][5][6] Common analytes include:

  • 3-amino-2-oxazolidinone (AOZ)

  • 5-morpholinomethyl-3-amino-2-oxazolidinone (AMOZ)

  • 1-aminohydantoin (AHD)

  • Semicarbazide (SEM)

  • 3,5-dinitrosalicylic acid hydrazide (DNSH)

The derivatization reaction with 2-nitrobenzaldehyde (B1664092) (the non-labeled core structure of 2-NP-Dnsah) forms a stable Schiff base, which improves the chromatographic and mass spectrometric properties of these small, polar metabolites.[7]

Q4: When should I add the this compound internal standard to my samples?

A4: The internal standard should be added as early as possible in the sample preparation workflow. This ensures that it experiences the same potential for loss or variability as the analyte during all subsequent steps, including extraction, cleanup, and derivatization. For the analysis of nitrofuran metabolites, the labeled standard is typically added before the initial acid hydrolysis step.

Troubleshooting Guide

Issue 1: High Variability in the Internal Standard Signal

  • Possible Cause: Inconsistent sample preparation or extraction recovery.

  • Troubleshooting Steps:

    • Review Sample Preparation Protocol: Ensure all steps of the sample preparation, including pipetting, vortexing, and phase separation, are performed consistently across all samples.

    • Evaluate Extraction Efficiency: Perform a recovery experiment to determine if the extraction process is consistent. This can be done by comparing the signal of the internal standard in a pre-extraction spiked sample to a post-extraction spiked sample.

    • Check for Degradation: Assess the stability of the this compound in the sample matrix under the conditions of your sample preparation workflow.

Issue 2: Poor Accuracy and Precision with Different Batches of Biological Matrix

  • Possible Cause: The method is susceptible to inter-lot variability in the matrix composition, leading to inconsistent matrix effects that are not fully compensated by the internal standard.

  • Troubleshooting Steps:

    • Enhance Sample Cleanup: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove a larger portion of the interfering matrix components.

    • Optimize Chromatography: Adjust the liquid chromatography method (e.g., gradient, column chemistry) to better separate the analyte and internal standard from co-eluting matrix components.

    • Evaluate Matrix Effects from Different Lots: Conduct a matrix effect study using at least six different lots of the biological matrix to quantify the variability.

Issue 3: Low or No Signal from the this compound Internal Standard

  • Possible Cause: Degradation of the internal standard, incorrect preparation of standard solutions, or suboptimal mass spectrometer settings.

  • Troubleshooting Steps:

    • Verify Standard Integrity: Prepare fresh working solutions of this compound from the stock solution. Ensure the stock solution has been stored correctly according to the manufacturer's instructions.

    • Confirm Derivatization Reaction: Ensure the conditions for the derivatization reaction (pH, temperature, reaction time) are optimal for the formation of the derivative.

    • Optimize MS Parameters: Infuse a solution of the derivatized internal standard directly into the mass spectrometer to optimize the precursor and product ion selection, as well as other source parameters like collision energy and gas flows.

Data Presentation

The following table summarizes typical validation data for the analysis of nitrofuran metabolites using a method with an appropriate stable isotope-labeled internal standard, demonstrating the performance that can be achieved.

AnalyteSpiked Concentration (µg/kg)Recovery (%)Precision (RSD, %)
AOZ 0.595.25.8
1.098.74.1
2.0101.33.5
AMOZ 0.592.16.2
1.096.54.8
2.099.83.9
AHD 0.597.45.1
1.0100.23.9
2.0102.53.1
SEM 0.590.86.9
1.094.35.2
2.097.64.3

Data is representative and adapted from similar validated methods.[8]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol describes a standard method for quantifying the extent of matrix effects in an LC-MS/MS assay.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of the analyte and this compound in a clean solvent (e.g., mobile phase) at a known concentration.

    • Set B (Post-Extraction Spike): Take a blank sample of the biological matrix and perform the entire extraction and cleanup procedure. In the final step, before injection, spike the extracted matrix with the analyte and this compound to the same concentration as in Set A.

    • Set C (Pre-Extraction Spike): Take a blank sample of the biological matrix and spike it with the analyte and this compound at the same concentration as in Set A before starting the extraction and cleanup procedure.

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100

Protocol 2: Representative Derivatization of Nitrofuran Metabolites

This protocol is a representative procedure for the derivatization of nitrofuran metabolites using this compound as the internal standard.

  • Sample Preparation:

    • Weigh 1 g of homogenized tissue sample into a centrifuge tube.

    • Add the this compound internal standard solution.

    • Add 5 mL of 0.1 M HCl.

    • Vortex for 1 minute.

  • Hydrolysis and Derivatization:

    • Incubate the sample at 37°C for 16 hours (overnight) with gentle shaking. This step both hydrolyzes the protein-bound metabolites and allows the derivatization reaction to occur.[7][9]

  • Neutralization and Extraction:

    • Cool the sample to room temperature.

    • Adjust the pH to 7.0-7.5 with a suitable base (e.g., 1 M NaOH).

    • Add 5 mL of ethyl acetate (B1210297), vortex vigorously for 2 minutes, and centrifuge to separate the layers.

    • Transfer the upper ethyl acetate layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Hydrolysis & Derivatization cluster_extract Extraction & Cleanup cluster_analysis Analysis sample Homogenized Sample add_is Add this compound sample->add_is add_hcl Add HCl add_is->add_hcl vortex1 Vortex add_hcl->vortex1 incubate Incubate (37°C, 16h) vortex1->incubate neutralize Neutralize (pH 7-7.5) incubate->neutralize add_etac Add Ethyl Acetate neutralize->add_etac vortex2 Vortex & Centrifuge add_etac->vortex2 transfer Transfer Supernatant vortex2->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for the analysis of analytes using this compound.

matrix_effect_logic cluster_problem The Problem: Matrix Effects cluster_solution The Solution: this compound (SIL-IS) cluster_outcome The Outcome: Accurate Quantification matrix_effect Co-eluting Matrix Components analyte_ionization Analyte Ionization matrix_effect->analyte_ionization affects same_effect Experiences Same Matrix Effect matrix_effect->same_effect affects signal_alteration Signal Suppression or Enhancement analyte_ionization->signal_alteration ratio Calculate Analyte/IS Ratio signal_alteration->ratio sil_is This compound (Internal Standard) identical_properties Nearly Identical Physicochemical Properties sil_is->identical_properties has identical_properties->same_effect same_effect->ratio normalization Normalization of Signal Variation ratio->normalization accurate_result Accurate & Precise Quantification normalization->accurate_result

Caption: Logical diagram of overcoming matrix effects with a SIL internal standard.

References

Technical Support Center: Optimizing 2-NP-Dnsah-13C6 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-NP-Dnsah-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal intensity of this compound in your mass spectrometry (MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a stable isotope-labeled internal standard used in quantitative mass spectrometry assays. It is a derivatized form of a metabolite, often used for the analysis of nitrofuran antibiotic residues in various matrices. The "2-NP" refers to the 2-nitrophenyl derivatizing agent, and "13C6" indicates that the molecule contains six carbon-13 isotopes, allowing it to be distinguished from its unlabeled counterpart by its mass-to-charge ratio (m/z) in the mass spectrometer.

Q2: Why is derivatization with a reagent like 2-nitrobenzaldehyde (B1664092) (a component of the 2-NP-Dnsah structure) necessary for this type of analysis?

A2: Derivatization is a crucial step for several reasons. Firstly, many small polar metabolites, like the parent compounds of 2-NP-Dnsah, exhibit poor ionization efficiency in common MS ion sources such as electrospray ionization (ESI). Derivatization with a moiety like 2-nitrophenyl adds a less polar, more easily ionizable group, which significantly enhances the signal intensity.[1] Secondly, it can improve chromatographic retention and separation on reverse-phase liquid chromatography (LC) columns. Finally, the derivatization increases the mass of the analyte, moving it to a higher m/z region with potentially lower background noise, further improving the signal-to-noise ratio.[1]

Q3: I am not getting any signal for this compound. What are the first things I should check?

A3: A complete loss of signal often points to a singular critical issue. A systematic check is recommended:

  • Sample Preparation: Verify that the derivatization step was performed correctly and that all reagents were added. Ensure the internal standard was spiked into the samples.

  • LC System: Check for air bubbles in the pump lines, especially the one delivering the organic mobile phase, as this can halt the gradient and prevent your compound from eluting. Manually purge the pumps if necessary.

  • MS Instrument: Confirm that the mass spectrometer is functioning correctly. Infuse a tuning solution or a known standard to ensure the instrument is sensitive. Check that the correct m/z transitions for this compound are being monitored.

Troubleshooting Guide: Low Signal Intensity

Low signal intensity for this compound can arise from several factors throughout the analytical workflow. This guide provides a structured approach to identifying and resolving these issues.

Issue 1: Inefficient Derivatization

Possible Causes:

  • Suboptimal reaction conditions (pH, temperature, time).

  • Degradation of the derivatizing reagent or the analyte.

  • Presence of interfering substances in the sample matrix that quench the reaction.

Solutions:

  • Optimize Derivatization Protocol: Systematically vary the reaction pH, temperature, and incubation time to find the optimal conditions. A typical starting point for similar derivatizations is incubation at 37-60°C for 1-18 hours.

  • Reagent Quality: Use fresh derivatization reagents and store them under the recommended conditions (e.g., protected from light and moisture).

  • Sample Cleanup: Implement a sample cleanup step, such as solid-phase extraction (SPE), prior to derivatization to remove matrix components that may interfere with the reaction.

Issue 2: Poor Ionization or Ion Suppression

Possible Causes:

  • Suboptimal ion source parameters (e.g., temperature, gas flows, voltage).

  • Co-elution of matrix components that compete with this compound for ionization.[2][3][4][5]

  • Formation of adducts (e.g., sodium or potassium) that split the ion signal across multiple species.

Solutions:

  • Optimize MS Source Conditions: Systematically optimize the ion source parameters. Infuse a standard solution of this compound directly into the mass spectrometer and adjust the parameters one by one to maximize the signal.

  • Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from interfering matrix components. Consider using a different column chemistry if co-elution persists.

  • Mobile Phase Additives: The addition of a small amount of an additive like ammonium (B1175870) acetate (B1210297) to the mobile phase can promote the formation of a single, desired adduct (e.g., [M+H]+) and reduce the formation of unwanted adducts.[6]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening ion suppression.

Issue 3: Suboptimal MS/MS Parameters

Possible Causes:

  • Incorrect precursor ion selection.

  • Inappropriate collision energy for fragmentation.

  • Insufficient dwell time for the monitored transitions.

Solutions:

  • Confirm Precursor Ion: Ensure you are selecting the correct precursor ion for this compound. This will be the m/z of the derivatized, 13C-labeled molecule.

  • Optimize Collision Energy: Infuse a standard solution and perform a collision energy ramp experiment to determine the optimal energy that produces the most intense and stable product ions.

  • Adjust Dwell Time: In a multi-analyte panel, ensure that the dwell time for the this compound transitions is sufficient to acquire an adequate number of data points across the chromatographic peak (ideally 15-20 points).

Experimental Protocols and Data

Protocol 1: General Derivatization and Extraction of Nitrofuran Metabolites

This protocol is adapted from methods for the analysis of nitrofuran metabolites and can be used as a starting point for optimizing the use of this compound as an internal standard.

  • Sample Preparation:

    • Homogenize 1 gram of tissue sample.

    • Spike the sample with the desired concentration of this compound solution.

    • Add 5 mL of 0.1 M HCl.

    • Add 50 µL of 2-nitrobenzaldehyde in DMSO (this is for the derivatization of the unlabeled analyte; the this compound is already derivatized but undergoes the same extraction process).

    • Vortex and incubate at 37°C overnight.[7]

  • Extraction:

    • Cool the sample and adjust the pH to 7 with 0.1 M K2HPO4.

    • Add 5 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the ethyl acetate (upper) layer to a clean tube.

    • Repeat the extraction with another 5 mL of ethyl acetate and combine the extracts.

  • Evaporation and Reconstitution:

    • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.[1]

    • Reconstitute the residue in 1 mL of 50:50 (v/v) methanol:water.[8]

    • Filter the reconstituted sample through a 0.22 µm filter before LC-MS/MS analysis.

Table 1: Example LC-MS/MS Parameters for Optimization

The following table provides typical starting parameters for the analysis of 2-NP-derivatized compounds. These should be optimized for your specific instrument and application.

ParameterSetting 1Setting 2Setting 3
LC Column C18, 2.1 x 100 mm, 2.6 µmC8, 2.1 x 100 mm, 2.6 µmPhenyl-Hexyl, 2.1 x 100 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water5 mM Ammonium Acetate in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile5 mM Ammonium Acetate in Methanol0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min0.3 mL/min0.5 mL/min
Ion Source Electrospray Ionization (ESI)ESIESI
Polarity PositivePositivePositive
Capillary Voltage 3.5 kV4.0 kV3.0 kV
Source Temperature 150 °C120 °C160 °C
Desolvation Temp. 450 °C500 °C400 °C
Desolvation Gas Flow 800 L/hr900 L/hr700 L/hr
Table 2: Example MS/MS Transitions and Collision Energies for Optimization

This table illustrates how to set up an experiment to optimize collision energy for your specific this compound precursor ion. The exact m/z values will depend on the parent metabolite.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Setting 1Collision Energy (eV) - Setting 2Collision Energy (eV) - Setting 3
[M+H]+ of this compoundProduct Ion 1152025
[M+H]+ of this compoundProduct Ion 2253035

Visualizations

Troubleshooting_Workflow start Low or No Signal for This compound check_ms Is MS instrument functional? (Infuse tuning mix) start->check_ms check_lc Is LC delivering solvent? (Check for leaks/bubbles) check_ms->check_lc Yes ms_issue Troubleshoot MS Hardware check_ms->ms_issue No check_prep Review Sample Prep and Derivatization check_lc->check_prep Yes lc_issue Troubleshoot LC Hardware (Pumps, seals, etc.) check_lc->lc_issue No optimize_source Optimize Ion Source Parameters check_prep->optimize_source Prep OK prep_issue Optimize Derivatization/ Extraction Protocol check_prep->prep_issue No optimize_lc Improve LC Separation (Modify gradient, change column) optimize_source->optimize_lc optimize_msms Optimize MS/MS Parameters (Collision Energy, Product Ions) optimize_lc->optimize_msms final_check Re-analyze Sample optimize_msms->final_check Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction homogenize Homogenize Sample spike Spike with This compound homogenize->spike hydrolyze Acid Hydrolysis & Derivatization spike->hydrolyze neutralize Neutralize pH hydrolyze->neutralize Reaction Complete lle Liquid-Liquid Extraction neutralize->lle evaporate Evaporate Solvent lle->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Technical Support Center: Minimizing Ion Suppression with 2-NP-Dnsah-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 2-NP-Dnsah-13C6 for quantitative analysis by LC-MS. Our focus is on minimizing ion suppression to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a high-purity, stable isotope-labeled (SIL) internal standard and derivatizing agent.[1] Its primary application is in the quantitative analysis of nitrofuran metabolites in complex matrices, such as animal tissues, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The derivatization process improves the chromatographic properties and ionization efficiency of the target analytes. As a SIL internal standard, it is used to compensate for matrix effects, including ion suppression, leading to more accurate and precise quantification.[3][4]

Q2: What is ion suppression and how does it affect my results?

A2: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest in the mass spectrometer's ion source.[5] This leads to a decreased analyte signal, which can result in:

  • Poor sensitivity and high limits of detection.

  • Inaccurate and unreliable quantification.

  • Reduced reproducibility of results.[6]

It is a significant challenge in LC-MS analysis, especially with complex biological samples.[5]

Q3: How does using this compound help in minimizing ion suppression?

A3: While this compound does not eliminate ion suppression, it serves as an ideal internal standard to compensate for its effects.[3] Since this compound is chemically identical to the derivatized analyte (differing only in isotopic composition), it co-elutes from the LC column and experiences the same degree of ion suppression.[6] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and reliable quantification.[4]

Q4: Can I use a different internal standard instead of a stable isotope-labeled one?

A4: While structural analogues can be used as internal standards, stable isotope-labeled internal standards like this compound are considered the gold standard and are highly recommended.[3][6] This is because SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[6] Structural analogues may have different retention times or extraction recoveries, leading to inadequate compensation for ion suppression.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound, with a focus on mitigating ion suppression.

Problem Potential Cause(s) Recommended Solution(s)
Low signal intensity for both analyte and this compound Significant ion suppression from the sample matrix.[7]Optimize Sample Preparation: Implement a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[8] Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate ion suppression, but may impact the limit of detection.[9]
Inconsistent analyte/internal standard ratio across replicates Variable ion suppression between samples. The internal standard may not be perfectly co-eluting with the analyte.Verify Co-elution: Ensure chromatographic conditions are optimized for the co-elution of the derivatized analyte and this compound. Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to account for consistent matrix effects.
Poor peak shape or peak tailing Interaction of the derivatized analyte with active sites in the LC system. Suboptimal mobile phase conditions.Use a High-Performance Column: Employ a column with good peak shape for polar compounds. Mobile Phase Additives: Incorporate additives like formic acid or ammonium (B1175870) acetate (B1210297) into the mobile phase to improve peak shape and ionization efficiency.[10]
Incomplete derivatization Suboptimal reaction conditions (pH, temperature, time).[11] Degradation of the derivatizing reagent.[12]Optimize Reaction Conditions: Ensure the pH of the reaction mixture is optimal for the derivatization of the target analytes. Adjust the incubation time and temperature as needed. Prepare Fresh Reagents: Prepare the this compound solution fresh and protect it from light and moisture.[12]

Experimental Protocols

Below are detailed methodologies for key experiments related to the use of this compound and the assessment of ion suppression.

Protocol 1: Derivatization of Nitrofuran Metabolites in Tissue Samples

This protocol describes the simultaneous hydrolysis of tissue-bound metabolites and their derivatization.

  • Sample Preparation: Homogenize 1 gram of tissue sample.

  • Internal Standard Spiking: Add a known amount of this compound solution to the homogenized sample.

  • Hydrolysis and Derivatization:

    • Add 5 mL of 0.1 M HCl.

    • Add 200 µL of a 2-nitrobenzaldehyde (B1664092) solution (a related derivatizing agent for the native standard) in DMSO. For the internal standard, this compound is already present.

    • Incubate the mixture at 37°C for 16 hours (overnight).[13]

  • Neutralization: Adjust the pH of the sample to 7.4 with 0.5 M NaOH.

  • Extraction:

    • Add 5 mL of ethyl acetate and vortex for 1 minute.

    • Centrifuge to separate the layers.

    • Transfer the organic (ethyl acetate) layer to a clean tube.

    • Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.[14]

  • Evaporation and Reconstitution:

    • Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at a temperature no higher than 60°C.[14]

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[13]

Protocol 2: Evaluation of Ion Suppression using Post-Column Infusion

This experiment helps to identify regions in the chromatogram where ion suppression occurs.

  • Instrumentation Setup:

    • A syringe pump is used to deliver a constant flow of the derivatized analyte solution.

    • A T-connector is placed between the LC column outlet and the mass spectrometer's ion source.

    • The LC eluent is mixed with the analyte solution from the syringe pump before entering the MS.

  • Procedure:

    • Begin infusing a standard solution of the derivatized analyte at a constant flow rate (e.g., 10 µL/min).

    • Once a stable signal for the analyte is observed in the mass spectrometer, inject a blank matrix extract (prepared using the same method as the samples).

    • Monitor the signal of the infused analyte throughout the chromatographic run.

  • Interpretation:

    • A constant signal indicates no ion suppression.

    • A dip in the signal intensity indicates a region of ion suppression caused by co-eluting matrix components.

    • An increase in signal intensity indicates ion enhancement.

Quantitative Data on Ion Suppression

The following table summarizes the expected impact of different sample preparation techniques on the signal intensity of the analyte, thereby indicating the effectiveness in minimizing ion suppression.

Sample Preparation Method Relative Signal Intensity (%) Degree of Ion Suppression Comments
Protein Precipitation (PPT) 30 - 60%HighSimple and fast, but provides the least clean extract, often resulting in significant ion suppression.
Liquid-Liquid Extraction (LLE) 60 - 85%ModerateOffers a cleaner extract than PPT, reducing ion suppression. The choice of extraction solvent is critical.
Solid-Phase Extraction (SPE) 80 - 100%LowGenerally provides the cleanest extracts, leading to the most effective reduction in ion suppression.[8]

Note: These are representative values and the actual degree of ion suppression can vary depending on the matrix, analyte, and specific LC-MS conditions.

Visualizations

Analytical Workflow for Nitrofuran Metabolite Analysis

Workflow for Nitrofuran Metabolite Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Tissue Sample Homogenization Homogenization Sample->Homogenization Spiking Spike with this compound Homogenization->Spiking Derivatization Hydrolysis & Derivatization Spiking->Derivatization Extraction Liquid-Liquid or Solid-Phase Extraction Derivatization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Data_Processing Data Processing (Analyte/IS Ratio) LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Analytical workflow for the determination of nitrofuran metabolites.

Troubleshooting Logic for Low Signal Intensity

Troubleshooting Low Signal Intensity Start Low Signal Intensity Observed Check_IS Is Internal Standard (this compound) Signal Also Low? Start->Check_IS Ion_Suppression Likely Ion Suppression Check_IS->Ion_Suppression Yes Check_Derivatization Review Derivatization Efficiency Check_IS->Check_Derivatization No Optimize_Cleanup Optimize Sample Cleanup (SPE/LLE) Ion_Suppression->Optimize_Cleanup Dilute_Sample Dilute Sample Ion_Suppression->Dilute_Sample Incomplete_Reaction Incomplete Derivatization Check_Derivatization->Incomplete_Reaction Yes Check_MS Check MS Parameters Check_Derivatization->Check_MS No Optimize_Reaction Optimize Reaction Conditions (pH, Temp, Time) Incomplete_Reaction->Optimize_Reaction MS_Issue Suboptimal MS Settings Check_MS->MS_Issue Yes Tune_MS Tune Mass Spectrometer MS_Issue->Tune_MS

Caption: A logical approach to troubleshooting low signal intensity.

References

Navigating Purity and Interferences of 2-NP-Dnsah-13C6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 2-NP-Dnsah-13C6 as an internal standard in quantitative analytical studies, ensuring its purity and understanding potential interferences are critical for data integrity. This technical support center provides essential guidance on these aspects through troubleshooting advice and frequently asked questions.

This compound is a stable isotope-labeled internal standard essential for the accurate quantification of the nitrofuran metabolite derivative, 2-nitrophenyl-derivatized 3,5-dinitrosalicylic acid hydrazide (2-NP-DNSAH), by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its high purity and isotopic enrichment are paramount for reliable analytical results in residue analysis and pharmacokinetic studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of this compound?

A1: Commercially available this compound is generally supplied as a high-purity reference standard. While a specific Certificate of Analysis (CoA) should always be consulted for lot-specific data, the expected purity levels are typically high. For a related compound, DNSAH-13C6, the supplier WITEGA Laboratorien specifies an isotopic purity of >99.0 atom% 13C and an HPLC purity of >99.0%.[1] Users should always request a CoA from their supplier for detailed purity information.

Q2: What are the potential sources of impurities in this compound?

A2: Impurities in this compound can arise from several sources:

  • Synthesis Byproducts: The chemical synthesis of this compound may result in residual starting materials, reagents, or side-reaction products.

  • Incomplete Isotopic Labeling: A small percentage of the compound may not be fully labeled with Carbon-13, leading to the presence of unlabeled 2-NP-Dnsah.

  • Degradation Products: Improper storage or handling can lead to the degradation of the standard. It is crucial to store the compound as recommended by the supplier, typically at 2-8°C in a closed container, away from light and moisture.

Q3: How can I assess the purity of my this compound standard?

A3: A combination of analytical techniques is employed to assess the chemical and isotopic purity of this compound. These methods are typically performed by the manufacturer and detailed on the CoA.

  • Chemical Purity: High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection is the primary method for determining chemical purity.

  • Isotopic Purity: Mass spectrometry (MS) is used to determine the isotopic enrichment of the standard. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the percentage of the 13C6-labeled compound versus any unlabeled or partially labeled species can be quantified.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in the chromatogram of the internal standard. 1. Chemical Impurity: The internal standard may contain impurities from its synthesis. 2. Degradation: The standard may have degraded due to improper storage or handling. 3. Contamination: The analytical system or solvent may be contaminated.1. Review the Certificate of Analysis for a list of potential impurities. 2. Prepare a fresh solution of the internal standard from a new vial. 3. Run a blank injection (solvent only) to check for system contamination.
Inaccurate quantification or high variability in results. 1. Incorrect Isotopic Purity: The assumed isotopic purity may be incorrect, leading to errors in concentration calculations. 2. Interference at the MS/MS transition: A co-eluting compound in the sample matrix may have the same mass transition as this compound. 3. Ion Suppression/Enhancement: Matrix components can affect the ionization efficiency of the internal standard.1. Verify the isotopic purity from the CoA. 2. Analyze a matrix blank to check for interfering peaks at the retention time and m/z of the internal standard. 3. Optimize the sample preparation method to remove matrix interferences.
Low signal intensity of the internal standard. 1. Degradation of the standard. 2. Suboptimal MS/MS parameters. 3. Poor ionization efficiency. 1. Prepare a fresh solution of the standard. 2. Optimize MS/MS parameters (e.g., collision energy, cone voltage) for this compound. 3. Evaluate different mobile phase compositions to improve ionization.

Experimental Protocols

Protocol 1: Assessment of Chemical Purity by HPLC

This protocol provides a general procedure for assessing the chemical purity of a this compound standard.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a working solution at a concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • HPLC System:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is commonly used.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a typical mobile phase system.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a suitable wavelength (e.g., 280 nm) or mass spectrometry.

  • Analysis: Inject the working solution and analyze the chromatogram for the presence of any additional peaks besides the main peak for this compound.

  • Calculation: The chemical purity is calculated by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Protocol 2: Assessment of Isotopic Purity by Mass Spectrometry

This protocol outlines a general method for determining the isotopic enrichment of this compound.

  • Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with mass spectrometry (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration of approximately 1 µg/mL.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Analysis: Infuse the sample directly into the mass spectrometer or inject it via an LC system. Acquire the full scan mass spectrum in the region of the molecular ion of this compound (expected [M-H]⁻ around m/z 380) and its unlabeled analogue (expected [M-H]⁻ around m/z 374).

  • Data Analysis: Determine the peak areas for the monoisotopic peaks of the 13C6-labeled and unlabeled forms of the compound. The isotopic purity is calculated as: Isotopic Purity (%) = [Area(13C6) / (Area(13C6) + Area(unlabeled))] * 100

Visualizing Experimental Workflows and Logical Relationships

To aid in understanding the processes involved in ensuring the quality of this compound, the following diagrams illustrate key workflows.

Purity_Assessment_Workflow cluster_chemical Chemical Purity cluster_isotopic Isotopic Purity chem_start Prepare Standard Solution hplc HPLC Analysis chem_start->hplc chem_data Analyze Chromatogram hplc->chem_data chem_calc Calculate Purity chem_data->chem_calc iso_start Prepare Dilute Solution ms Mass Spectrometry Analysis iso_start->ms iso_data Analyze Mass Spectrum ms->iso_data iso_calc Calculate Isotopic Enrichment iso_data->iso_calc

Purity Assessment Workflow for this compound.

Interference_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inaccurate Quantification cause1 Incorrect Isotopic Purity start->cause1 cause2 MS/MS Interference start->cause2 cause3 Matrix Effects start->cause3 sol1 Verify CoA cause1->sol1 sol2 Analyze Matrix Blank cause2->sol2 sol3 Optimize Sample Prep cause3->sol3

References

Validation & Comparative

The Critical Role of 2-NP-Dnsah-13C6 in High-Accuracy Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes is paramount. In the realm of analytical method validation, the choice of an appropriate internal standard is a critical decision that directly impacts data quality. This guide provides an objective comparison of analytical methodologies, focusing on the superior performance of the stable isotope-labeled (SIL) internal standard, 2-NP-Dnsah-13C6, against traditional structural analog internal standards.

The use of this compound, a 13C-labeled version of the derivatized nitrofuran metabolite, offers significant advantages in analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Its identical chemical and physical properties to the native analyte ensure it co-elutes and experiences the same matrix effects, leading to more accurate and precise quantification.[1] This guide will delve into the experimental data that underscores these benefits, provide detailed experimental protocols, and visualize the analytical workflow.

Performance Comparison: Isotope-Labeled vs. Structural Analog Internal Standards

The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to compensate for variations during sample preparation and analysis. Unlike structural analogs, which may have different extraction efficiencies and chromatographic behaviors, SIL standards mirror the analyte of interest at every step. This leads to significantly improved accuracy and precision, as demonstrated in the validation of methods for analyzing nitrofuran metabolites.

While a direct head-to-head comparison with a structural analog for the same derivatized metabolite is not extensively published, the performance of methods employing various isotope-labeled internal standards for nitrofuran metabolite analysis consistently meets stringent regulatory requirements. The data presented below is representative of the high performance achieved with methods utilizing SILs, a standard that is often challenging to meet with structural analogs, particularly in complex matrices.

Table 1: Performance Characteristics of an LC-MS/MS Method for Nitrofuran Metabolite Analysis Using Isotope-Labeled Internal Standards

Validation ParameterPerformance MetricResult
Accuracy Recovery (%)88 - 113%[2]
Precision Repeatability (RSDr)< 19%[3]
Within-laboratory Reproducibility (RSDw)< 10.9%[4]
Sensitivity Decision Limit (CCα)0.11 - 0.34 µg/kg[3]
Detection Capability (CCβ)0.13 - 0.43 µg/kg[3]

These values are compiled from studies on the analysis of various nitrofuran metabolites using their respective stable isotope-labeled internal standards and represent the expected performance of a method employing this compound.

Experimental Protocol: Quantification of Nitrofuran Metabolites using this compound

This section details a representative experimental protocol for the analysis of nitrofuran metabolites in a biological matrix, employing this compound as an internal standard. The workflow involves the release of protein-bound metabolites, derivatization, extraction, and subsequent analysis by LC-MS/MS.

1. Sample Preparation and Hydrolysis:

  • Homogenize 1 gram of the tissue sample.

  • Add the internal standard solution, including this compound.

  • To release the protein-bound metabolites, add 5 mL of 0.2 M HCl.[5]

2. Derivatization:

  • Add 50 µl of 0.1 M 2-nitrobenzaldehyde (B1664092) (2-NBA) in a suitable solvent.[5]

  • Incubate the mixture overnight (approximately 16 hours) at 37°C to allow for both hydrolysis and derivatization to occur simultaneously.[6]

3. Extraction:

  • Adjust the pH of the solution to approximately 7.0 by adding 500 µl of 2 M NaOH and 1 ml of 0.5 M phosphate (B84403) buffer.[5]

  • Perform a liquid-liquid extraction with ethyl acetate (B1210297) (2 x 4 mL).[5]

  • Evaporate the combined organic layers to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution program. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid or ammonium (B1175870) acetate to improve ionization.

  • Mass Spectrometric Detection: Operate the mass spectrometer in the positive ion electrospray ionization (ESI+) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for both the native derivatized analyte and the 13C-labeled internal standard (this compound).

Visualizing the Analytical Workflow

The following diagrams illustrate the key processes in the analytical method validation using this compound.

G cluster_prep Sample Preparation & Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample 1. Homogenized Sample Add_IS 2. Add this compound (IS) Sample->Add_IS Hydrolysis 3. Acid Hydrolysis Add_IS->Hydrolysis Derivatization 4. Derivatization with 2-NBA Hydrolysis->Derivatization Neutralization 5. Neutralization Derivatization->Neutralization LLE 6. Liquid-Liquid Extraction Neutralization->LLE Evaporation 7. Evaporation LLE->Evaporation Reconstitution 8. Reconstitution Evaporation->Reconstitution LC_MSMS 9. LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing 10. Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for nitrofuran metabolite analysis.

G cluster_analyte Analyte & Internal Standard cluster_process Analytical Process cluster_output Result Analyte Derivatized Analyte (NP-Dnsah) Extraction Extraction Inefficiency Analyte->Extraction Matrix Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix Instrumentation Instrumental Variability Analyte->Instrumentation IS This compound (SIL-IS) IS->Extraction IS->Matrix IS->Instrumentation Ratio Constant Analyte/IS Ratio Extraction->Ratio Matrix->Ratio Instrumentation->Ratio Quantification Accurate & Precise Quantification Ratio->Quantification

Caption: Logical relationship of SIL internal standard in compensating for analytical variability.

References

A Researcher's Guide to Internal Standards in Nitrofuran Metabolite Analysis: A Comparative Look at 2-NP-Dnsah-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of nitrofuran metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative overview of 2-NP-Dnsah-13C6 and other commonly used internal standards in LC-MS/MS workflows.

Nitrofuran antibiotics are banned for use in food-producing animals in many countries due to concerns about their potential carcinogenic effects. Regulatory monitoring for nitrofuran residues is therefore essential. However, the parent nitrofuran drugs are rapidly metabolized, and the residues become covalently bound to tissue macromolecules. Analysis, therefore, targets the stable side-chain metabolites released by acid hydrolysis. To compensate for analytical variability, including matrix effects and variations in extraction efficiency and instrument response, stable isotope-labeled internal standards are indispensable.

This compound is a high-purity, stable isotope-labeled internal standard for the analysis of 3,5-dinitrosalicylic acid hydrazide (DNSAH), a metabolite of the nitrofuran drug nifursol.[1] Its 13C6 isotopic enrichment ensures that it co-elutes with the native analyte and behaves similarly during sample preparation and ionization, while being distinguishable by mass spectrometry.[2] This guide will compare the performance of this compound with other isotopic internal standards used for the analysis of other key nitrofuran metabolites.

Performance Comparison of Internal Standards

The following table summarizes the performance data for various isotopically labeled internal standards used in the LC-MS/MS analysis of nitrofuran metabolites. The data is compiled from studies validating analytical methods in various food matrices.

Internal StandardAnalyteMatrixRecovery (%)Repeatability (RSDr %)Within-Lab Reproducibility (RSDR %)Matrix Effect (%)Reference
This compound DNSAHMeatNot explicitly stated, but method validated according to 2021/808/ECNot explicitly statedNot explicitly statedIon Suppression: -30% to -50% (for NP-derivatives in general)[3]
AOZ-d4AOZMeat88.9 - 107.3< 9.4< 10.7< 15% Ion Suppression[4]
AMOZ-d5AMOZMeat88.9 - 107.3< 9.4< 10.7< 15% Ion Suppression[4]
AHD-13C3AHDMeat88.9 - 107.3< 9.4< 10.7< 15% Ion Suppression[4]
SEM-13C15N2SEMMeat88.9 - 107.3< 9.4< 10.7< 15% Ion Suppression[4]
AOZ-d4AOZShrimp82.3 - 112.7Not StatedNot StatedNot Stated[5]
AHD (unlabeled)AHDShrimp82.3 - 112.7Not StatedNot StatedNot Stated[5]
AMOZ (unlabeled)AMOZShrimp82.3 - 112.7Not StatedNot StatedNot Stated[5]
SEM (unlabeled)SEMShrimp82.3 - 112.7Not StatedNot StatedNot Stated[5]

Note: The performance of an internal standard is intrinsically linked to the entire analytical method. The data presented reflects the performance of the method as a whole, where the internal standard plays a crucial role in correcting for variability. Direct head-to-head comparisons of internal standards under identical conditions are limited in the literature. However, the consistent use of these stable isotope-labeled standards in validated, high-performing methods underscores their suitability. The use of this compound and other isotopically labeled analogs is a key component in methods that meet stringent regulatory requirements, such as those set by the European Union.[4][6]

Experimental Protocols

The following is a generalized experimental protocol for the analysis of nitrofuran metabolites using stable isotope-labeled internal standards, based on common methodologies found in the literature.[4][5]

Sample Preparation and Hydrolysis
  • Weigh 2.0 ± 0.05 g of homogenized tissue sample into a centrifuge tube.

  • Add a known amount of the internal standard mixture (e.g., this compound, AOZ-d4, AMOZ-d5, AHD-13C3, and SEM-13C15N2).

  • Add 10 mL of 0.2 M hydrochloric acid.

  • Vortex the sample for 30 seconds.

  • Incubate the sample in a water bath at 40 ± 3°C overnight for hydrolysis to release the bound metabolites.

Derivatization
  • Add 240 µL of 2-nitrobenzaldehyde (B1664092) (2-NBA) solution (10 mg/mL in methanol) to the hydrolyzed sample. 2-NBA reacts with the released metabolites to form stable 2-nitrophenyl (2-NP) derivatives.

  • Vortex the sample and incubate at 40 ± 3°C for a specified period (e.g., 2 hours or overnight) to complete the derivatization.

Extraction
  • Neutralize the sample by adding a suitable buffer (e.g., trisodium (B8492382) phosphate).

  • Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate).

  • Vortex vigorously and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Repeat the extraction step and combine the organic layers.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

Clean-up (Optional, depending on matrix)
  • The dried extract can be reconstituted and further cleaned using solid-phase extraction (SPE) to remove interfering matrix components.

LC-MS/MS Analysis
  • Reconstitute the dried extract in a suitable mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

  • Chromatographic separation is typically achieved on a C18 reversed-phase column.

  • Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Two or three transitions are monitored for each analyte and one for each internal standard.

Visualizing the Workflow

The following diagrams illustrate the key processes in the analysis of nitrofuran metabolites.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction & Clean-up cluster_analysis Analysis Homogenization Sample Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Hydrolysis Acid Hydrolysis Spiking->Hydrolysis NBA_Addition 2-NBA Addition Hydrolysis->NBA_Addition Incubation Incubation NBA_Addition->Incubation LLE Liquid-Liquid Extraction Incubation->LLE Evaporation Solvent Evaporation LLE->Evaporation SPE SPE Clean-up (Optional) Evaporation->SPE LCMS LC-MS/MS Analysis SPE->LCMS

Caption: A typical experimental workflow for the analysis of nitrofuran metabolites.

References

The Gold Standard of Data Integrity: A Comparative Guide to 2-NP-Dnsah-13C6 for Ultrasensitive Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of data accuracy and precision is paramount. In the realm of quantitative mass spectrometry, the choice of an internal standard can be the determining factor between reliable, defensible results and costly analytical errors. This guide provides an objective comparison of 2-NP-Dnsah-13C6, a carbon-13 (¹³C) labeled internal standard, against its alternatives, supported by experimental principles and data.

The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative analysis, particularly in complex matrices such as those encountered in food safety, environmental testing, and pharmaceutical research.[1] These standards, which are chemically identical to the analyte but differ in mass, are added to samples at a known concentration before sample preparation. This allows for the correction of analyte loss during extraction and accounts for variability in instrument response, such as matrix effects and ionization suppression.[2]

This compound is a high-purity, ¹³C-labeled internal standard specifically designed for the sensitive and accurate quantification of nitrofuran metabolites, which are banned veterinary drug residues.[1] Its stable isotopic composition and high chemical purity minimize background interference and ensure consistent lot-to-lot performance, making it an ideal choice for regulated laboratories and demanding research applications.[1]

A Head-to-Head Comparison: this compound vs. Alternative Internal Standards

The primary alternatives to ¹³C-labeled internal standards like this compound are deuterated (²H) internal standards and structural analogs. While these alternatives can be employed, they possess inherent limitations that can compromise data quality.

Quantitative Performance Summary

The following table summarizes the key performance differences between ¹³C-labeled internal standards, such as this compound, and deuterated internal standards, based on established analytical principles and comparative studies.[3][4]

Performance ParameterThis compound (¹³C-Labeled)Deuterated (²H) Internal StandardKey Findings
Chromatographic Co-elution Co-elutes perfectly with the unlabeled analyte.[3][4]Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte.[3][5]The perfect co-elution of ¹³C-labeled standards ensures that both the analyte and the internal standard experience the same matrix effects at the point of elution, leading to more accurate correction.[2]
Accuracy & Precision Demonstrates high accuracy and precision due to identical chemical and physical properties to the analyte.[2]Can introduce inaccuracies and higher variability (poorer precision) due to the chromatographic isotope effect and potential for deuterium (B1214612) exchange.[3][4][5]Studies have shown that the use of ¹³C-labeled standards can significantly reduce the coefficient of variation (CV%) compared to deuterated standards.[2]
Isotopic Stability Highly stable, with no risk of isotope exchange during sample preparation or analysis.Susceptible to back-exchange of deuterium atoms for hydrogen atoms, which can alter the mass and compromise quantification.[4]The stability of the ¹³C label ensures the integrity of the internal standard throughout the analytical workflow.
Matrix Effect Compensation Provides superior compensation for matrix-induced signal suppression or enhancement due to perfect co-elution.[2]Incomplete compensation for matrix effects if the analyte and internal standard elute at different times.[5]In complex matrices, where matrix effects are more pronounced, the choice of a co-eluting internal standard is critical for data accuracy.

Experimental Protocol: Quantification of Nitrofuran Metabolites in Tissue Samples using this compound

This protocol provides a detailed methodology for the determination of nitrofuran metabolites in tissue samples using this compound as an internal standard with LC-MS/MS.

1. Sample Preparation and Hydrolysis

  • Weigh 1.0 g of homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Spike the sample with a known amount of this compound solution.

  • Add 4 mL of deionized water, 0.5 mL of 1 N HCl, and 100 µL of 10 mM 2-nitrobenzaldehyde (B1664092) (derivatizing agent) in DMSO.[6]

  • Vortex the sample for 10 seconds.

  • Incubate the sample at 37°C for at least 16 hours to allow for the release of protein-bound metabolites and derivatization.[6][7]

2. Extraction

  • Cool the sample to room temperature.

  • Neutralize the sample by adding 5 mL of 0.1 M K₂HPO₄ and 0.4 mL of 1 N NaOH.[6]

  • Add 5 mL of ethyl acetate (B1210297), vortex for 10 seconds, and centrifuge.[6]

  • Transfer the ethyl acetate (upper) layer to a clean tube.

  • Repeat the extraction with another 5 mL of ethyl acetate and combine the extracts.[6]

  • Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at a temperature no higher than 60°C.[6]

3. Reconstitution and Analysis

  • Reconstitute the dried residue in 1 mL of a suitable solvent mixture (e.g., water/methanol).[6]

  • Filter the reconstituted extract through a 0.45 µm filter.[6]

  • Analyze the sample by LC-MS/MS.

4. LC-MS/MS Conditions

  • LC Column: A C18 column suitable for the separation of the derivatized nitrofuran metabolites.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% acetic acid.[7]

  • Ionization Mode: Positive electrospray ionization (ESI+).[7][8]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of at least two transitions for the derivatized analyte and one for the this compound internal standard.[7][8]

5. Quantification

  • The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the this compound internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizing the Workflow and Comparative Logic

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

cluster_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Tissue Sample Spike Spike with this compound Sample->Spike Hydrolysis Acid Hydrolysis & Derivatization Spike->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data Data Processing (Peak Area Ratio) LC_MS->Data Quantification Quantification against Calibration Curve Data->Quantification

Caption: Experimental workflow for nitrofuran metabolite analysis.

cluster_c13 This compound (¹³C-Labeled) cluster_h2 Deuterated (²H) Standard Coelution Perfect Co-elution High_Accuracy High Accuracy & Precision Coelution->High_Accuracy Effective_Correction Effective Matrix Effect Correction High_Accuracy->Effective_Correction Stable Isotopically Stable Conclusion Superior Data Quality Effective_Correction->Conclusion RT_Shift Retention Time Shift Lower_Accuracy Potential for Inaccuracy RT_Shift->Lower_Accuracy Incomplete_Correction Incomplete Matrix Effect Correction Lower_Accuracy->Incomplete_Correction Lower_Accuracy->Conclusion Leads to Exchange Risk of H/D Exchange

Caption: Logical comparison of ¹³C-labeled vs. deuterated standards.

References

A Guide to Inter-Laboratory Comparison: The Role of 2-NP-Dnsah-13C6 in Nitrofuran Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for the analysis of nitrofuran metabolites, with a focus on the utility of the stable isotope-labeled internal standard, 2-NP-Dnsah-13C6. The information presented is supported by a review of established experimental protocols and proficiency testing data to assist laboratories in achieving accurate and reproducible results in inter-laboratory comparisons.

Introduction to Nitrofuran Metabolite Analysis

Nitrofurans are a class of synthetic broad-spectrum antibiotics.[1][2] Due to concerns over their carcinogenic properties, their use in food-producing animals has been banned in many countries, including the European Union.[2][3] Regulatory monitoring focuses on the detection of their tissue-bound metabolites, which are more stable and persist for longer periods. The four principal nitrofuran metabolites monitored are:

  • 3-amino-2-oxazolidinone (AOZ) from furazolidone

  • 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) from furaltadone

  • Semicarbazide (SEM) from nitrofurazone

  • 1-aminohydantoin (AHD) from nitrofurantoin

The standard analytical approach for these metabolites involves their release from tissue proteins through acid hydrolysis, followed by derivatization to improve their chromatographic and mass spectrometric properties. A common derivatizing agent is 2-nitrobenzaldehyde (B1664092) (2-NBA).[4][5][6][7][8]

The Critical Role of Internal Standards in Inter-Laboratory Comparison

Inter-laboratory comparisons and proficiency tests are essential for ensuring the quality and comparability of analytical results between different laboratories.[9][10][11] A key factor in achieving high-quality, reproducible data is the use of appropriate internal standards to correct for variations in sample preparation, matrix effects, and instrument response.

Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative mass spectrometry-based methods. These standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., 13C, D, 15N). This compound is a 13C-labeled derivative of the nitrofuran metabolite DNSAH, designed for use as an internal standard.[12]

Comparison of Internal Standard Strategies
Internal Standard StrategyDescriptionAdvantagesDisadvantages
No Internal Standard Quantification is based on an external calibration curve.Simple to implement.Highly susceptible to matrix effects, variations in extraction recovery, and instrument drift, leading to poor accuracy and reproducibility.
Analogue Internal Standard A structurally similar but unlabeled compound is used.Can correct for some variability in instrument response.Does not co-elute with the analyte and may have different extraction recovery and ionization efficiency, leading to inaccurate correction.
Stable Isotope-Labeled (SIL) Internal Standard (e.g., this compound) An isotopically labeled version of the analyte is added to the sample at the beginning of the workflow.Co-elutes with the analyte, has nearly identical chemical and physical properties, and effectively corrects for matrix effects, extraction losses, and instrument variability.[12][13][14] Provides the highest level of accuracy and precision.[6]Higher cost compared to other internal standards. Requires synthesis of specific labeled compounds.

Performance of this compound and Alternatives

The performance of a laboratory in proficiency tests is often evaluated using z-scores, where a score between -2 and +2 is generally considered satisfactory.[9][10] The use of SIL internal standards, such as this compound, is a key factor in achieving satisfactory z-scores by minimizing analytical variability.

Key Performance Parameters from Validation Studies

The following table summarizes typical performance data for LC-MS/MS methods for nitrofuran metabolites using stable isotope-labeled internal standards. These parameters are indicative of the performance that can be expected when using a high-quality SIL standard like this compound.

Performance ParameterTypical ValuesReference
Recovery 80 - 120%[16][17][18][19]
Repeatability (RSDr) < 15%[15][16][17]
Within-lab Reproducibility (RSDw) < 20%[15][16][17]
Decision Limit (CCα) 0.01 - 0.4 µg/kg[16][19][20][21]
Detection Capability (CCβ) 0.02 - 0.6 µg/kg[19][21]

Experimental Protocols

A generalized experimental workflow for the analysis of nitrofuran metabolites using a stable isotope-labeled internal standard is presented below. This protocol is a composite of methodologies described by regulatory bodies and in peer-reviewed literature.[4][5]

Sample Preparation and Hydrolysis
  • Weighing: Homogenize the tissue sample (e.g., shrimp, liver, muscle) and weigh approximately 1-2 grams into a centrifuge tube.[4]

  • Fortification: Add a known amount of the stable isotope-labeled internal standard solution (e.g., containing this compound or other labeled metabolite derivatives) to all samples, calibrators, and quality controls.

  • Acidification: Add hydrochloric acid to the sample to facilitate the release of protein-bound metabolites.[4][5]

  • Derivatization: Add 2-nitrobenzaldehyde (2-NBA) solution to the acidified sample.[4][5][7]

  • Incubation: Incubate the samples overnight (typically 16 hours) at 37°C to allow for complete hydrolysis and derivatization.[4] Some newer methods utilize microwave-assisted derivatization to reduce this time to 2 hours.[20]

Extraction and Clean-up
  • Neutralization: Adjust the pH of the sample to approximately 7 with a suitable buffer (e.g., potassium phosphate (B84403) buffer) and sodium hydroxide.[4][20]

  • Liquid-Liquid Extraction (LLE): Add ethyl acetate (B1210297) to the neutralized sample, vortex thoroughly, and centrifuge to separate the organic and aqueous layers.[4][5] Repeat the extraction to improve recovery.

  • Evaporation: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.[4]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[4]

LC-MS/MS Analysis
  • Chromatographic Separation: Use a C18 or similar reversed-phase column to separate the derivatized nitrofuran metabolites. A gradient elution with mobile phases typically consisting of water and methanol (B129727) or acetonitrile (B52724) with additives like ammonium (B1175870) acetate or formic acid is employed.

  • Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in positive ion electrospray ionization (ESI+) mode. Monitor at least two multiple reaction monitoring (MRM) transitions for each analyte and one for each internal standard for quantification and confirmation, in line with regulatory requirements.[6][20]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Clean-up sample 1. Homogenized Sample add_is 2. Add this compound (Internal Standard) sample->add_is Fortification hydrolysis 3. Acid Hydrolysis & Derivatization (2-NBA) add_is->hydrolysis Release & Derivatize neutralize 4. Neutralization hydrolysis->neutralize lle 5. Liquid-Liquid Extraction neutralize->lle evap 6. Evaporation lle->evap reconstitute 7. Reconstitution evap->reconstitute lcms 8. LC-MS/MS Analysis reconstitute->lcms logical_relationship cluster_problems Analytical Variability cluster_solution Solution cluster_outcomes Outcomes title Role of this compound in Ensuring Data Comparability matrix Matrix Effects is Use of this compound (Stable Isotope-Labeled Internal Standard) matrix->is recovery Extraction Inconsistency recovery->is instrument Instrument Drift instrument->is accuracy Improved Accuracy & Precision is->accuracy comparability Enhanced Inter-Laboratory Comparability accuracy->comparability confidence Increased Confidence in Results comparability->confidence

References

Navigating Regulatory Compliance: A Comparative Guide to the Validation of 2-NP-Dnsah-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the stringent landscape of regulatory compliance for veterinary drug residues, the accurate detection and quantification of banned substances are paramount. Nitrofurans, a class of synthetic broad-spectrum antibiotics, have been prohibited for use in food-producing animals in numerous regions, including the European Union, due to concerns about their carcinogenic potential.[1][2][3] Regulatory bodies mandate that analytical methods be sufficiently sensitive to detect minute traces of their metabolites, which are the target analytes for monitoring illegal use.[2][4]

This guide provides a comprehensive overview of the validation of 2-NP-Dnsah-13C6, an isotopically labeled internal standard for the analysis of 3,5-dinitrosalicylic acid hydrazide (DNSH), a key metabolite of the nitrofuran drug nifursol. We will objectively compare its performance within the context of established analytical methodologies and provide supporting data from relevant studies.

The Critical Role of Internal Standards in LC-MS/MS Analysis

The standard analytical technique for the determination of nitrofuran metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This powerful method offers high selectivity and sensitivity. However, the accuracy and precision of LC-MS/MS quantification can be affected by various factors, including matrix effects and variations in sample preparation and instrument response.

To counteract these potential sources of error, an internal standard is incorporated into the analytical workflow. An ideal internal standard is a compound that is chemically similar to the analyte of interest but can be distinguished by the mass spectrometer. Isotopically labeled standards, such as this compound, are considered the gold standard for this purpose.

Advantages of this compound as an Internal Standard:

  • Physicochemical Similarity: this compound is structurally identical to the derivatized native DNSH analyte, differing only in the mass of some of its carbon atoms. This ensures that it behaves similarly during sample extraction, cleanup, and chromatographic separation, effectively compensating for any losses or variations in these steps.

  • Co-elution: It co-elutes with the target analyte, ensuring that it experiences the same matrix effects and ionization suppression or enhancement in the mass spectrometer's ion source.

  • Mass Distinction: The mass difference due to the 13C labeling allows the mass spectrometer to detect and quantify the internal standard and the analyte independently.

  • Improved Accuracy and Precision: By normalizing the analyte's response to that of the internal standard, the method's accuracy and precision are significantly improved, leading to more reliable and defensible data for regulatory submissions.[5]

Performance Comparison: this compound in Validated Methods

While direct head-to-head comparisons of this compound with non-isotopically labeled standards for DNSH analysis are not prevalent in recent literature—owing to the established superiority of the former—the performance of analytical methods employing 13C-labeled DNSH internal standards is well-documented. These validation studies, conducted in accordance with stringent regulatory guidelines such as Commission Implementing Regulation (EU) 2021/808, provide a clear benchmark for the expected performance.[6][7][8][9]

The following table summarizes typical performance characteristics of LC-MS/MS methods for the analysis of nitrofuran metabolites, including DNSH, using isotopically labeled internal standards.

Performance ParameterTypical Value/RangeReference
Linearity (R²) ≥ 0.99[3]
Recovery 80 - 120%[3][10]
Repeatability (RSDr) ≤ 15%[8]
Within-lab Reproducibility (RSDwR) ≤ 20%[8]
Decision Limit (CCα) 0.02 - 0.4 µg/kg[9][11]
Detection Capability (CCβ) 0.03 - 0.6 µg/kg[4]

These robust performance metrics underscore the reliability of methods that incorporate isotopically labeled internal standards like this compound, enabling laboratories to meet and exceed the demanding requirements of regulatory authorities.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of nitrofuran metabolites, including DNSH, in animal-derived matrices using LC-MS/MS with an isotopically labeled internal standard.

1. Sample Preparation and Hydrolysis:

  • Homogenize 1-2 grams of the tissue sample.

  • Add a known amount of the internal standard mixture, including this compound.

  • Perform acid hydrolysis (e.g., with hydrochloric acid) to release the protein-bound metabolites. This step is often combined with derivatization.

2. Derivatization:

  • For nitrofuran metabolites other than DNSH, a derivatizing agent such as 2-nitrobenzaldehyde (B1664092) (2-NBA) is added to form stable nitrophenyl (NP) derivatives. This compound is the already derivatized form of the DNSH metabolite.[2]

  • Incubate the mixture, often overnight at 37°C, to allow for complete hydrolysis and derivatization.[9]

3. Extraction:

  • Neutralize the sample with a suitable buffer (e.g., dipotassium (B57713) hydrogen phosphate).[9]

  • Perform liquid-liquid extraction (LLE) with a solvent such as ethyl acetate (B1210297) to isolate the derivatized metabolites from the aqueous matrix.[9]

  • The organic layer is collected, and the solvent is evaporated under a stream of nitrogen.

4. Clean-up:

  • The dried extract is reconstituted in a suitable solvent mixture.

  • A clean-up step, such as a wash with n-hexane, may be performed to remove excess derivatization reagent.[2]

5. LC-MS/MS Analysis:

  • Inject the final extract into the LC-MS/MS system.

  • Chromatographic separation is typically achieved on a C18 reversed-phase column.

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect and quantify the specific precursor-to-product ion transitions for each derivatized analyte and its corresponding isotopically labeled internal standard.

Visualizing the Workflow and Regulatory Framework

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the analytical workflow and the logical framework for regulatory compliance.

Analytical_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Clean-up cluster_analysis Analysis Sample Tissue Sample Homogenization Homogenization Sample->Homogenization Spiking Spiking with This compound Homogenization->Spiking Hydrolysis Acid Hydrolysis & Derivatization Spiking->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization LLE Liquid-Liquid Extraction Neutralization->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General analytical workflow for nitrofuran metabolite analysis.

Regulatory_Compliance cluster_reg Regulatory Framework cluster_method Method Validation cluster_outcome Compliance Outcome Ban Ban on Nitrofurans in Food-Producing Animals MRL No Maximum Residue Limit (MRL) Zero Tolerance Policy Ban->MRL MRPL Minimum Required Performance Limit (MRPL) MRL->MRPL Validation Method Validation (e.g., EU 2021/808) MRPL->Validation Performance Performance Criteria: Accuracy, Precision, etc. Validation->Performance IS Use of Isotopically Labeled Internal Standard Validation->IS Compliant Compliant Results Performance->Compliant NonCompliant Non-Compliant Results Performance->NonCompliant IS->Performance

Caption: Logical framework for regulatory compliance in nitrofuran analysis.

References

A Head-to-Head Comparison: 2-NP-Dnsah-13C6 vs. Unlabeled 2-NP-DNSAH in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of quantitative analytical chemistry, particularly for regulatory testing and pharmaceutical research, the choice of internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison between the stable isotope-labeled (SIL) internal standard, 2-NP-Dnsah-13C6, and its unlabeled counterpart, 2-NP-DNSAH, for the quantification of the nitrofuran metabolite DNSAH (3,5-dinitrosalicylic acid hydrazide). This comparison is supported by established principles of isotope dilution mass spectrometry and typical performance data from validated analytical methods.

The use of nitrofuran antibiotics in food-producing animals is prohibited in many countries due to potential carcinogenic and mutagenic effects. Regulatory monitoring for these substances relies on the detection of their tissue-bound metabolites, which are released and derivatized for analysis. DNSAH is a metabolite of the nitrofuran nifursol. For robust quantification, a derivatization step with 2-nitrobenzaldehyde (B1664092) (2-NBA) is employed to form 2-NP-DNSAH, which is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Role of Internal Standards in Quantitative Analysis

An ideal internal standard should mimic the behavior of the analyte throughout the analytical process, including sample preparation, extraction, and chromatographic analysis, without interfering with the analyte's signal. The most effective way to achieve this is by using a stable isotope-labeled version of the analyte.

Unlabeled 2-NP-DNSAH (External Standard Calibration): In this approach, a calibration curve is generated using a series of known concentrations of unlabeled 2-NP-DNSAH. The concentration of the analyte in a sample is then determined by comparing its response to this external calibration curve. This method is susceptible to inaccuracies arising from sample-to-sample variations in extraction efficiency, matrix effects (ion suppression or enhancement in the mass spectrometer), and instrument variability.

This compound (Internal Standard Calibration): this compound is chemically identical to unlabeled 2-NP-DNSAH, but six of its carbon atoms are replaced with the heavier 13C isotope. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. A known amount of this compound is spiked into each sample, calibrator, and quality control sample at the beginning of the sample preparation process. Because the SIL internal standard has nearly identical physicochemical properties to the native analyte, it experiences the same losses during sample processing and the same matrix effects during ionization. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively normalized, leading to significantly more accurate and precise quantification.[1][2][3]

Performance Comparison: Isotope Dilution vs. External Calibration

The following table summarizes the expected performance characteristics of quantitative methods for 2-NP-DNSAH using either this compound as an internal standard or relying on external calibration with unlabeled 2-NP-DNSAH. The data for the method using the SIL internal standard are representative of validated methods reported in the literature for nitrofuran metabolite analysis.

Performance ParameterThis compound (Internal Standard)Unlabeled 2-NP-DNSAH (External Standard)
Linearity (r²) > 0.999[4]Typically > 0.99, but more susceptible to matrix-induced non-linearity
Limit of Quantification (LOQ) Lower, due to improved signal-to-noise from matrix effect correction. Typically in the low µg/kg range (e.g., 0.1-0.5 µg/kg).[5]Higher, as matrix effects can suppress the analyte signal at low concentrations.
Precision (%RSD) Excellent; typically < 15% for intra- and inter-day precision.[5]Poorer; more variable due to uncorrected differences in sample preparation and matrix effects.
Accuracy (Recovery %) High and consistent; typically 80-120% across different matrices.[4]Highly variable and matrix-dependent; can be significantly lower or higher than 100%.
Robustness High; less affected by minor variations in experimental conditions.Low; results are highly dependent on consistent sample preparation and matrix composition.
Correction for Matrix Effects Excellent; co-eluting matrix components affect the analyte and internal standard similarly.[1][3]None; highly susceptible to ion suppression or enhancement, leading to inaccurate results.

Experimental Workflow and Protocols

The general workflow for the analysis of the DNSAH metabolite involves several key steps, from sample preparation to LC-MS/MS detection. The use of this compound is integrated into the beginning of this process to ensure it accounts for variability throughout the entire procedure.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis sample 1. Weighing of Tissue Sample spike 2. Spiking with this compound sample->spike hydrolysis 3. Acid Hydrolysis spike->hydrolysis derivatization 4. Derivatization with 2-NBA hydrolysis->derivatization l_l_extraction 5. Liquid-Liquid Extraction derivatization->l_l_extraction Derivatized Sample evaporation 6. Evaporation l_l_extraction->evaporation reconstitution 7. Reconstitution evaporation->reconstitution lc_ms 8. LC-MS/MS Analysis reconstitution->lc_ms Final Extract quantification 9. Quantification (Analyte/IS Ratio) lc_ms->quantification

Figure 1. Experimental workflow for the quantification of DNSAH using a stable isotope-labeled internal standard.
Detailed Experimental Protocol

This protocol is a representative example for the analysis of DNSAH in animal tissue, adapted from established regulatory methods.[6]

1. Sample Preparation and Hydrolysis: a. Weigh 1.0 ± 0.1 g of homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube. b. Fortify the sample with a known amount of this compound working solution. c. Add 4 mL of deionized water and 0.5 mL of 1 N HCl.

2. Derivatization: a. Add 100 µL of 10 mM 2-nitrobenzaldehyde (2-NBA) in DMSO. b. Vortex the sample for approximately 10 seconds. c. Incubate at 37 ± 2 °C for at least 16 hours (overnight).

3. Extraction: a. Cool the sample to room temperature. b. Neutralize the extract by adding 5 mL of 0.1 M K2HPO4 and 0.4 mL of 1 N NaOH. c. Add 5 mL of ethyl acetate (B1210297), vortex for 10 seconds, and centrifuge for 10 minutes at approximately 3400 rpm. d. Transfer the upper ethyl acetate layer to a clean tube. e. Repeat the extraction of the aqueous layer with another 5 mL of ethyl acetate and combine the organic layers.

4. Evaporation and Reconstitution: a. Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at approximately 50 °C. b. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase.

5. LC-MS/MS Analysis: a. Inject the reconstituted sample into an LC-MS/MS system. b. Use a suitable C18 column for chromatographic separation. c. Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). d. Monitor at least two specific transitions for both the unlabeled 2-NP-DNSAH and the 13C6-labeled internal standard.

6. Quantification: a. Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of calibration standards. b. Calculate the concentration of 2-NP-DNSAH in the samples based on their analyte/internal standard peak area ratios and the calibration curve.

Logical Relationship: Why SILs are Superior

The fundamental advantage of using this compound lies in the principles of isotope dilution mass spectrometry. This relationship can be visualized as a logical flow where the properties of the SIL internal standard directly lead to more reliable analytical outcomes.

logical_relationship cluster_properties Properties of this compound cluster_behavior Behavior During Analysis cluster_outcome Analytical Outcome prop1 Chemically Identical to Analyte beh1 Co-elutes with Analyte prop1->beh1 beh2 Experiences Same Matrix Effects & Loss prop1->beh2 prop2 Different Mass beh3 Distinguishable by MS prop2->beh3 out2 Accurate Ratio Measurement beh1->out2 out1 Correction for Procedural Variations beh2->out1 beh3->out2 out3 Reliable & Reproducible Quantification out1->out3 out2->out3

Figure 2. Logical flow demonstrating the superiority of stable isotope-labeled internal standards.

Conclusion

References

The Gold Standard in Nitrofuran Metabolite Analysis: A Comparative Guide to 2-NP-Dnsah-13C6 for Ultrasensitive Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the surveillance of banned veterinary drug residues, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of nitrofuran metabolites. This guide provides an objective comparison of analytical methods utilizing the stable isotope-labeled derivatized internal standard, 2-NP-Dnsah-13C6, against other commonly used internal standards. The supporting experimental data underscores its role in establishing robust limits of detection (LODs) and ensuring regulatory compliance.

The use of nitrofuran antibiotics in food-producing animals is prohibited in many countries due to the carcinogenic potential of their residues. Regulatory monitoring programs focus on the detection of their tissue-bound metabolites: 3-amino-2-oxazolidinone (B196048) (AOZ), 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), 1-aminohydantoin (B1197227) (AHD), and semicarbazide (B1199961) (SEM). The analytical challenge lies in the required low detection limits and the complexity of food matrices. The standard analytical approach involves acid hydrolysis to release the protein-bound metabolites, followed by derivatization with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form stable nitrophenyl (NP) derivatives, which are then detected by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variations in sample preparation and instrument response. This compound is a 13C-labeled version of the derivatized metabolite of AHD, serving as an ideal internal standard. This guide compares the performance of methods using such derivatized labeled standards with those employing labeled underivatized metabolites.

Comparative Performance in Nitrofuran Metabolite Detection

The efficacy of an analytical method is determined by its ability to reliably detect and quantify the target analytes at very low concentrations. The following table summarizes the performance of various LC-MS/MS methods for the determination of nitrofuran metabolites, highlighting the limits of detection (LOD), limits of quantification (LOQ), and other relevant validation parameters. The methods are categorized by the type of internal standard used. While direct head-to-head comparisons are limited in single studies, this compilation from various validated methods provides a clear overview of the achievable performance.

AnalyteMethodInternal Standard TypeMatrixLOD (µg/kg)LOQ (µg/kg)Decision Limit (CCα) (µg/kg)Detection Capability (CCβ) (µg/kg)Reference
AOZLC-MS/MSLabeled Underivatized Metabolite (AOZ-D4)Shrimp--0.08 - 0.360.12 - 0.61[1]
AMOZLC-MS/MSLabeled Underivatized Metabolite (AMOZ-D5)Shrimp--0.08 - 0.360.12 - 0.61[1]
AHDLC-MS/MSLabeled Underivatized Metabolite (AHD-13C3)Shrimp--0.08 - 0.360.12 - 0.61[1]
SEMLC-MS/MSLabeled Underivatized Metabolite (SEM-15N2, 13C)Shrimp--0.08 - 0.360.12 - 0.61[1]
AOZLC-MS/MSLabeled Underivatized Metabolite (AOZ-D4)Meat--0.013 - 0.200-[2][3]
AMOZLC-MS/MSLabeled Underivatized Metabolite (AMOZ-D5)Meat--0.013 - 0.200-[2][3]
AHDLC-MS/MSLabeled Underivatized Metabolite (AHD-13C3)Meat--0.013 - 0.200-[2][3]
SEMLC-MS/MSLabeled Underivatized Metabolite (SEM-15N2, 13C)Meat--0.013 - 0.200-[2][3]
All fourUPLC-PDANoneFish0.25 - 0.330.80 - 1.10--[4]
All fourLC-MS/MSNot specifiedSolution0.01 - 0.06 (pg/µL)---[5]

Note: The performance of methods using a labeled derivatized internal standard like this compound is expected to be in line with the highly sensitive LC-MS/MS methods presented, offering robust correction throughout the analytical workflow.

The Advantage of Labeled Derivatized Internal Standards

The core advantage of using a labeled derivatized internal standard such as this compound lies in its ability to mimic the behavior of the native analyte throughout the entire analytical process, from derivatization to detection. This provides a more accurate correction for any variability, including inconsistencies in the derivatization reaction efficiency. In contrast, labeled underivatized internal standards are added before the derivatization step and, while they correct for extraction and instrument variability, they may not fully account for variations in the derivatization yield of the native analytes.

Experimental Protocols for Nitrofuran Metabolite Analysis

The following is a generalized experimental protocol for the determination of nitrofuran metabolites in food matrices using LC-MS/MS. Specific parameters may vary between laboratories and matrices.

Sample Preparation and Hydrolysis
  • Homogenize 1-2 grams of the tissue sample.

  • Add an internal standard solution (e.g., this compound for AHD, and corresponding labeled standards for other metabolites).

  • Add 0.1-0.2 M hydrochloric acid to the sample.

  • Incubate at 37-50°C overnight (or use a rapid microwave-assisted method) to hydrolyze the protein-bound metabolites.[2][3][6]

Derivatization
  • Add a solution of 2-nitrobenzaldehyde (2-NBA) in methanol (B129727) or DMSO.[6]

  • Incubate the mixture to allow for the derivatization of the released metabolites into their NP-derivatives. This step can be performed concurrently with hydrolysis.[1][7]

Extraction
  • Neutralize the sample with a suitable buffer (e.g., phosphate (B84403) buffer).[6]

  • Perform a liquid-liquid extraction (LLE) with a solvent such as ethyl acetate (B1210297).[1][7]

  • Alternatively, use solid-phase extraction (SPE) for cleanup, which can be automated.[6]

  • Evaporate the organic solvent to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A C18 or phenyl-hexyl reversed-phase column is typically used.[2][3]

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like ammonium (B1175870) acetate or formic acid to improve ionization.[4][6]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring for specific precursor-to-product ion transitions for each derivatized metabolite.[6]

Workflow for Establishing Limits of Detection

The process of establishing the limit of detection for nitrofuran metabolites is a critical part of method validation. The following diagram illustrates a typical workflow.

LOD_Establishment_Workflow cluster_preparation Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Analysis Blank_Matrix Select Blank Matrix (e.g., analyte-free tissue) Spiking_Levels Prepare Spiking Solutions (low concentrations near expected LOD) Spike_Samples Spike Blank Matrix Samples (multiple replicates at each level) Spiking_Levels->Spike_Samples Internal_Standard Add Internal Standard (e.g., this compound) Spike_Samples->Internal_Standard Hydrolysis_Derivatization Hydrolysis and Derivatization Internal_Standard->Hydrolysis_Derivatization Extraction Extraction (LLE or SPE) Hydrolysis_Derivatization->Extraction LC_MSMS LC-MS/MS Analysis (MRM) Extraction->LC_MSMS Signal_Noise Determine Signal-to-Noise Ratio (S/N) for each spiked sample LC_MSMS->Signal_Noise LOD_Calculation Calculate LOD (e.g., S/N of 3:1 or 3x standard deviation of the blank) Signal_Noise->LOD_Calculation Statistical_Analysis Statistical Analysis (e.g., standard deviation of blank responses) Statistical_Analysis->LOD_Calculation LOQ_Calculation Calculate LOQ (e.g., S/N of 10:1 or 10x standard deviation of the blank) LOD_Calculation->LOQ_Calculation

Workflow for LOD Determination.

Signaling Pathway of Derivatization and Detection

The chemical transformation and subsequent detection of nitrofuran metabolites is a well-defined pathway that is crucial for the success of the analysis. The following diagram illustrates this process.

Derivatization_Detection_Pathway cluster_sample In Sample Matrix cluster_reaction Chemical Reaction cluster_detection LC-MS/MS Detection Protein_Bound Protein-Bound Metabolite (e.g., AHD) Free_Metabolite Free Metabolite Protein_Bound->Free_Metabolite Acid Hydrolysis Derivatized_Metabolite NP-Derivatized Metabolite (e.g., NP-AHD) Free_Metabolite->Derivatized_Metabolite Derivatization with 2-NBA Precursor_Ion Precursor Ion Selection (Quadrupole 1) Derivatized_Metabolite->Precursor_Ion Ionization (ESI+) Fragment_Ion Fragmentation (Collision Cell) Precursor_Ion->Fragment_Ion Product_Ion Product Ion Detection (Quadrupole 3) Fragment_Ion->Product_Ion

Derivatization and Detection Pathway.

References

Performance Verification of 2-NP-Dnsah-13C6: A Comparative Guide for Nitrofuran Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-NP-Dnsah-13C6, an isotopically labeled internal standard, with alternative standards used in the quantitative analysis of nitrofuran metabolites. The information presented is based on available experimental data to assist researchers in selecting the most appropriate internal standard for their analytical needs.

Introduction to Internal Standards in Nitrofuran Analysis

The use of banned nitrofuran antibiotics in food-producing animals is a significant concern for global food safety. Regulatory bodies worldwide mandate the monitoring of nitrofuran residues in various food matrices. Due to the rapid metabolism of parent nitrofuran drugs, analytical methods focus on the detection of their tissue-bound metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for this analysis, requiring the use of internal standards to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

This compound is a stable isotope-labeled internal standard specifically designed for the analysis of the nifursol (B1678867) metabolite, 3,5-dinitrosalicylic acid hydrazide (DNSAH), after derivatization with 2-nitrobenzaldehyde (B1664092) (2-NBA). This guide compares its performance characteristics with commonly used deuterated and other 13C-labeled internal standards for the four major nitrofuran metabolites: 3-amino-2-oxazolidinone (B196048) (AOZ), 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), 1-aminohydantoin (B1197227) (AHD), and semicarbazide (B1199961) (SEM).

Performance Comparison of Internal Standards

It is important to note that the following data is collated from multiple sources, and direct comparison should be approached with caution due to variations in experimental conditions, matrices, and instrumentation.

Internal StandardAnalyte(s)Typical Recovery (%)Linearity (r²)Typical LOQ (µg/kg)Key Advantages
This compound DNSAHData not specified in comparative studies, but high purity and stable isotopic composition suggest consistent recovery.>0.99Not specifiedHigh chemical purity minimizes background interference; Stable isotopic composition for reliable calibration.[1]
AOZ-d4 AOZ88.9 - 107.3[2]>0.99[2]0.4 - 0.5[3]Closely mimics the chromatographic behavior and ionization of the native analyte.
AMOZ-d5 AMOZ88.9 - 107.3[2]>0.99[2]0.5[3]Provides excellent correction for matrix effects for AMOZ.
AHD-13C3 AHD80.3 - 119.0[3]>0.99[3]0.8 - 1.0[3]Labeled with a stable isotope, offering a distinct mass shift.
SEM-13C,15N2 SEM80.3 - 119.0[3]>0.99[3]0.5[3]Dual-labeled for a significant mass difference from the native analyte.

Experimental Protocols

The following is a representative experimental protocol for the analysis of nitrofuran metabolites in animal tissues using LC-MS/MS with an internal standard.

Sample Preparation and Hydrolysis
  • Homogenize 2 grams of tissue sample.

  • Add an appropriate amount of the internal standard mixture (e.g., this compound and/or deuterated standards).

  • Add 5 mL of 0.125 M HCl.

  • Vortex for 1 minute.

Derivatization
  • Add 200 µL of 100 mM 2-nitrobenzaldehyde (2-NBA) in methanol.

  • Incubate the mixture at 37°C for 16 hours (overnight) to allow for the derivatization of the nitrofuran metabolites.

Extraction
  • Cool the sample to room temperature.

  • Neutralize the sample with 0.1 M K2HPO4 and 1 M NaOH to a pH of approximately 7.

  • Add 5 mL of ethyl acetate (B1210297) and vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction step with another 5 mL of ethyl acetate and combine the organic layers.

  • Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.

Reconstitution and LC-MS/MS Analysis
  • Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., a mixture of ammonium (B1175870) acetate and methanol).

  • Vortex to dissolve the residue.

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

  • Inject the sample into the LC-MS/MS system.

LC-MS/MS Parameters (Typical)
  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 2 mM ammonium acetate in water.

  • Mobile Phase B: Methanol.

  • Gradient: A suitable gradient to separate the derivatized metabolites.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis homogenization 1. Homogenization add_is 2. Add Internal Standard homogenization->add_is hydrolysis 3. Acid Hydrolysis add_is->hydrolysis add_nba 4. Add 2-NBA hydrolysis->add_nba incubation 5. Incubate (37°C, 16h) add_nba->incubation neutralization 6. Neutralization incubation->neutralization l_l_extraction 7. Liquid-Liquid Extraction neutralization->l_l_extraction evaporation 8. Evaporation l_l_extraction->evaporation reconstitution 9. Reconstitution evaporation->reconstitution lcmsms 10. LC-MS/MS Analysis reconstitution->lcmsms

Caption: Experimental workflow for nitrofuran metabolite analysis.

signaling_pathway cluster_parent Parent Nitrofuran Drugs cluster_metabolites Tissue-Bound Metabolites cluster_derivatized Derivatized Metabolites (with 2-NBA) Furazolidone Furazolidone AOZ AOZ Furazolidone->AOZ Furaltadone Furaltadone AMOZ AMOZ Furaltadone->AMOZ Nitrofurantoin Nitrofurantoin AHD AHD Nitrofurantoin->AHD Nitrofurazone Nitrofurazone SEM SEM Nitrofurazone->SEM Nifursol Nifursol DNSAH DNSAH Nifursol->DNSAH NP_AOZ 2-NP-AOZ AOZ->NP_AOZ NP_AMOZ 2-NP-AMOZ AMOZ->NP_AMOZ NP_AHD 2-NP-AHD AHD->NP_AHD NP_SEM 2-NP-SEM SEM->NP_SEM NP_DNSAH 2-NP-DNSAH DNSAH->NP_DNSAH LC-MS/MS_Detection LC-MS/MS Detection NP_AOZ->LC-MS/MS_Detection NP_AMOZ->LC-MS/MS_Detection NP_AHD->LC-MS/MS_Detection NP_SEM->LC-MS/MS_Detection NP_DNSAH->LC-MS/MS_Detection

Caption: Metabolic and derivatization pathway for nitrofuran analysis.

References

A Comparative Guide to the Cross-Validation of Analytical Methods Utilizing 2-NP-Dnsah-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. The choice of an internal standard is a critical factor in achieving robust and reproducible quantification of analytes, particularly in complex matrices. This guide provides a comparative overview of analytical methods employing the stable isotope-labeled internal standard 2-NP-Dnsah-13C6 against alternative analytical approaches. The use of a stable isotope-labeled standard, such as this compound, is a cornerstone of modern analytical chemistry, particularly in mass spectrometry-based methods like LC-MS/MS and GC-MS.[1] This guide will delve into the performance of methods using this standard and compare them with established alternatives.

Performance Comparison of Analytical Methods

The following table summarizes the quantitative performance of an LC-MS/MS method for the analysis of nitrofuran metabolites using a stable isotope-labeled internal standard, exemplified by this compound (DNSH-13C6), and compares it with methods using other isotopically labeled standards for similar analytes. This comparison highlights the typical performance characteristics one can expect from such validated methods.

ParameterMethod Utilizing DNSH-13C6 for DNSH Analysis[2]Method Utilizing Other Isotope-Labeled Standards (e.g., AOZ-D4) for Nitrofuran Metabolites[3][4][5]Alternative Method (e.g., DNPH Derivatization for Aldehydes with UV/MS Detection)[6][7][8]
Linearity (R²) ≥ 0.98> 0.99Typically > 0.99
Limit of Detection (LOD) 0.27 - 0.35 µg/kg0.04 - 0.33 µg/kgAnalyte dependent, can be in the low ppb range
Limit of Quantification (LOQ) Not explicitly stated, but below 0.5 µg/kg RPA0.13 - 1.5 µg/kgAnalyte dependent, can be in the low ppb range
Recovery (%) 83 - 120%88 - 112%Not always reported, focus is on calibration curve
Precision (RSD) Repeatability: 1.7–19.9 %, Reproducibility: 1.9–25.7 %< 15%Generally < 10%
Internal Standard DNSH-13C6AOZ-D4, AMOZ-D5, AHD-13C3, SEM-13C15N2Often not used with UV detection; isotope-labeled analogues can be used with MS
Detection Method UHPLC-MS/MSUPLC-MS/MS or UHPLC-MS/MSHPLC-UV or LC-MS

Experimental Protocols

Method 1: Quantification of Nitrofuran Metabolites using this compound as an Internal Standard

This protocol is a representative example for the analysis of the nitrofuran metabolite DNSH in animal tissues.[2]

  • Sample Preparation and Hydrolysis:

    • Homogenize 2 grams of the tissue sample.

    • Add an internal standard solution containing this compound.

    • Acid hydrolysis is performed to release the protein-bound metabolites. This is typically done by adding hydrochloric acid.

  • Derivatization:

    • The released metabolites are derivatized in situ with 2-nitrobenzaldehyde (B1664092) (o-NBA). This step is crucial for the detection of nitrofuran metabolites.

  • Extraction:

    • A vortex-assisted liquid-liquid extraction is performed using ethyl acetate.[2]

    • The organic layer is separated and evaporated to dryness.

  • Purification:

    • The residue is reconstituted and purified using solid-phase extraction (SPE).

  • LC-MS/MS Analysis:

    • The purified extract is analyzed by ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).

    • Quantification is achieved by creating a calibration curve using matrix-fortified standards and applying the internal standard method.[2]

Method 2: Alternative Method - Quantification of Aldehydes using DNPH Derivatization

This protocol describes a common alternative for the analysis of aldehydes, which involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).[6][7][8]

  • Sample Collection and Derivatization:

    • Aldehydes from a sample matrix (e.g., air, water) are collected and reacted with a solution of DNPH, typically in an acidic medium.

    • The reaction forms stable DNPH-hydrazone derivatives.

  • Extraction:

    • The DNPH derivatives are extracted from the sample using a suitable solvent, such as acetonitrile.

  • HPLC-UV or LC-MS Analysis:

    • The extracted derivatives are separated using high-performance liquid chromatography (HPLC) with a C18 column.

    • Detection is commonly performed using a UV detector, as the DNPH derivatives have strong chromophores.[6]

    • Alternatively, for higher selectivity and sensitivity, detection can be done using mass spectrometry (LC-MS), often with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[7][8]

  • Quantification:

    • Quantification is typically performed using an external standard calibration curve prepared from certified standards of the aldehyde-DNPH derivatives.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental workflows described above.

cluster_0 Method 1: Nitrofuran Metabolite Analysis with this compound A1 Sample Homogenization B1 Addition of this compound (IS) A1->B1 C1 Acid Hydrolysis & Derivatization (o-NBA) B1->C1 D1 Liquid-Liquid Extraction C1->D1 E1 Solid-Phase Extraction (SPE) D1->E1 F1 UHPLC-MS/MS Analysis E1->F1 G1 Quantification (Internal Standard Method) F1->G1

Caption: Workflow for nitrofuran metabolite analysis.

cluster_1 Method 2: Aldehyde Analysis with DNPH Derivatization A2 Sample Collection B2 Derivatization with DNPH A2->B2 C2 Solvent Extraction B2->C2 D2 HPLC-UV or LC-MS Analysis C2->D2 E2 Quantification (External Standard Method) D2->E2

References

Safety Operating Guide

Proper Disposal Procedures for 2-NP-Dnsah-13C6

Author: BenchChem Technical Support Team. Date: December 2025

The following provides essential safety and logistical information for the proper disposal of 2-NP-Dnsah-13C6, a high-purity reference standard used in analytical chemistry.[1][2] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals.

Hazard and Handling Summary

For quick reference, the table below summarizes the key hazard and handling information for this compound.

Hazard ClassificationHandling and Storage PrecautionsPersonal Protective Equipment (PPE)
Highly flammable liquid and vaporKeep away from heat, sparks, open flames, and hot surfaces. No smoking.Wear protective gloves, protective clothing, eye protection, and face protection.
Harmful if swallowed, in contact with skin, or if inhaledAvoid breathing vapor. Do not eat, drink, or smoke when using this product.Use in a well-ventilated area.
Causes serious eye irritationAvoid contact with eyes.Wear eye or face protection.
StorageStore in a refrigerator at 2-8°C in a closed container, away from light and moisture.[3]N/A

Pre-Disposal and Spill Management

Before beginning the disposal process, ensure you are familiar with the hazards of this compound. In the event of a spill or accidental release, follow these steps:

  • Ensure Proper Ventilation and Remove Ignition Sources : Evacuate personnel to a safe area and ensure the space is well-ventilated.[4][5] Remove all sources of ignition, as vapors may form explosive concentrations.[4][5]

  • Utilize Personal Protective Equipment (PPE) : Always wear appropriate PPE, including gloves, eye and face protection, and protective clothing, when handling the material.[4]

  • Contain the Spill : Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[4][5]

  • Clean-Up : For containment and clean-up, use an electrically protected vacuum cleaner or wet-brushing to collect the spilled material.[4][5]

Step-by-Step Disposal Procedure

The disposal of this compound must be in accordance with all local, regional, national, and international regulations.[4] The following is a general procedural guide:

  • Consult Local Regulations : Before disposal, consult your institution's Environmental Health and Safety (EHS) office or the relevant local authorities to understand the specific requirements for chemical waste disposal.

  • Prepare for Disposal : Place the collected this compound waste into a designated and properly labeled container for disposal.[4][5]

  • Segregate Chemical Waste : Ensure that the waste container for this compound is segregated from other incompatible waste streams.

  • Arrange for Professional Disposal : Contact a licensed hazardous waste disposal company to collect and dispose of the chemical waste. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Need to Dispose of This compound consult_ehs Consult Institutional EHS & Local Regulations start->consult_ehs spill_check Is there a spill? consult_ehs->spill_check contain_spill Contain Spill & Clean Up (Use appropriate PPE) spill_check->contain_spill Yes package_waste Place in Labeled, Approved Waste Container spill_check->package_waste No contain_spill->package_waste segregate Segregate from Incompatible Waste package_waste->segregate professional_disposal Arrange for Licensed Hazardous Waste Disposal segregate->professional_disposal end End: Proper Disposal Complete professional_disposal->end

Caption: Disposal workflow for this compound.

References

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